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Deruxtecan-d4

Cat. No.: B12398896
M. Wt: 1038.1 g/mol
InChI Key: WXNSCLIZKHLNSG-BXKFTRBMSA-N
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Description

Deruxtecan-d4 is a useful research compound. Its molecular formula is C52H56FN9O13 and its molecular weight is 1038.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H56FN9O13 B12398896 Deruxtecan-d4

Properties

Molecular Formula

C52H56FN9O13

Molecular Weight

1038.1 g/mol

IUPAC Name

N-[2-[[2-[[(2S)-1-[[1,1-dideuterio-2-[[1,1-dideuterio-2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide

InChI

InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1/i22D2,26D2

InChI Key

WXNSCLIZKHLNSG-BXKFTRBMSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)NCOC([2H])([2H])C(=O)N[C@H]1CCC2=C3C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)O)C4=NC3=CC(=C2C)F)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Deruxtecan-d4: Chemical Structure, Properties, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Deruxtecan-d4, a deuterated form of the potent topoisomerase I inhibitor, Deruxtecan. Designed for researchers, scientists, and drug development professionals, this document delves into its chemical structure, physicochemical properties, and its critical role in the bioanalysis of the antibody-drug conjugate (ADC), Trastuzumab Deruxtecan.

Chemical Identity and Physicochemical Properties

This compound is a stable isotope-labeled version of Deruxtecan, which serves as the cytotoxic payload in the highly effective ADC, Trastuzumab Deruxtecan (T-DXd). The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative mass spectrometry-based assays.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name N-((S)-10-Benzyl-1-(((1S,9S)-9-ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-2,3,9,10,13,15-hexahydro-1H-1,4-epoxypyrido[2,1-c][3]oxazocin-1-yl)amino)-1-oxo-3,6,9,12-tetraoxa-15-azapentadecan-15-yl)-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide-d4
Synonyms MC-GGFG-DXD-d4
Molecular Formula C₅₂H₅₂D₄FN₉O₁₃
Molecular Weight 1038.08 g/mol
CAS Number 2760715-91-9
Appearance Solid-
Solubility DMSO: ≥ 50 mg/mL (48.35 mM) Water: < 0.1 mg/mL (insoluble)
Storage Store at -20°C, protect from light, stored under nitrogen.

The Role of Deruxtecan in Antibody-Drug Conjugates

Deruxtecan is a key component of a new generation of ADCs, most notably Trastuzumab Deruxtecan (Enhertu®) and Patritumab Deruxtecan. It consists of a potent topoisomerase I inhibitor payload, DXd (an exatecan derivative), connected to a maleimide-GGFG peptide linker. This linker is designed to be stable in circulation but is cleaved by enzymes, such as cathepsins, that are upregulated in tumor cells.

Mechanism of Action

The mechanism of action of Trastuzumab Deruxtecan, and by extension the function of Deruxtecan, is a multi-step process that ensures targeted delivery of the cytotoxic payload to cancer cells.

Deruxtecan_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Inside Nucleus ADC Trastuzumab Deruxtecan (T-DXd) HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Fusion Deruxtecan Deruxtecan (DXd) Released Lysosome->Deruxtecan 4. Linker Cleavage Nucleus Nucleus Deruxtecan->Nucleus Topoisomerase_I Topoisomerase I Deruxtecan->Topoisomerase_I 5. Inhibition DNA DNA Topoisomerase_I->DNA Binds to DNA DNA_Damage DNA Damage & Apoptosis Topoisomerase_I->DNA_Damage Inhibition leads to Analytical_Workflow cluster_intact Intact Mass Analysis cluster_subunit Subunit Analysis cluster_peptide Peptide Mapping T-DXd Trastuzumab Deruxtecan (T-DXd) Sample Native_MS Native Intact MS T-DXd->Native_MS IdeS IdeS Digestion T-DXd->IdeS Reduction_Alkylation Reduction & Alkylation T-DXd->Reduction_Alkylation DAR Average Drug-to-Antibody Ratio (DAR) Measurement Native_MS->DAR Reduction Reduction (DTT) IdeS->Reduction Subunit_MS Subunit Mass Analysis Reduction->Subunit_MS Payload_Distribution Payload Distribution (Light vs. Heavy Chain) Subunit_MS->Payload_Distribution Trypsin Trypsin Digestion Reduction_Alkylation->Trypsin Peptide_MS Peptide Mapping (LC-MS/MS) Trypsin->Peptide_MS Conjugation_Sites Conjugation Site Identification & Occupancy Peptide_MS->Conjugation_Sites

References

Synthesis and Purification of Deruxtecan-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deruxtecan, a potent topoisomerase I inhibitor, is the cytotoxic payload in the highly effective antibody-drug conjugate (ADC), Trastuzumab Deruxtecan. The deuterated analog, Deruxtecan-d4, serves as a critical internal standard for pharmacokinetic and bioanalytical studies, enabling precise quantification in complex biological matrices. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, based on established methods for the non-deuterated compound and general principles of isotopic labeling. It includes detailed, representative experimental protocols, tabulated data for key process parameters, and visualizations of the synthetic workflow and relevant biological pathways.

Introduction

Deruxtecan is a derivative of exatecan, a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and repair.[1][2] Its conjugation to the HER2-targeted monoclonal antibody, Trastuzumab, has led to a paradigm shift in the treatment of HER2-positive cancers. The precise quantification of drug levels in biological systems is paramount for understanding its pharmacokinetics, efficacy, and safety profile. This compound, a stable isotope-labeled version of Deruxtecan, is an indispensable tool for such quantitative analyses, typically employed in liquid chromatography-mass spectrometry (LC-MS) based bioassays.[3] This guide outlines the probable synthetic and purification strategies for this compound, providing a foundational resource for researchers in the field.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a deuterated linker and the exatecan payload, followed by their conjugation. While specific literature detailing the synthesis of this compound is not publicly available, a representative pathway can be constructed based on the well-documented synthesis of Deruxtecan.[4] The introduction of deuterium atoms is likely achieved through the use of deuterated starting materials in the synthesis of the GGFG peptide linker.

Synthesis of Deuterated Linker Precursor (Fmoc-Gly-Gly(d2)-Phe-Gly(d2)-OH)

A plausible approach to introduce four deuterium atoms is to use deuterated glycine (Glycine-d2) during the synthesis of the GGFG tetrapeptide linker.

Table 1: Key Reagents for Deuterated Linker Synthesis

ReagentPurpose
Fmoc-Gly-OHStarting material for the first amino acid
Fmoc-Gly(d2)-OHDeuterated glycine for the second and fourth positions
Fmoc-Phe-OHPhenylalanine residue
HBTU/HOBtCoupling agents for peptide bond formation
DIPEABase for activation and coupling reactions
Piperidine in DMFReagent for Fmoc deprotection
Solid-phase resin (e.g., Wang resin)Support for peptide synthesis
TFA/TIS/H2OCleavage cocktail to release the peptide from the resin
Experimental Protocol: Solid-Phase Peptide Synthesis of Deuterated GGFG Linker
  • Resin Swelling: Swell the Wang resin in N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple Fmoc-Gly(d2)-OH to the resin using HBTU/HOBt and DIPEA in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.

  • Second Amino Acid Coupling: Couple Fmoc-Phe-OH to the deprotected amine on the resin.

  • Repetitive Deprotection and Coupling: Repeat the deprotection and coupling steps with Fmoc-Gly(d2)-OH and then Fmoc-Gly-OH.

  • Cleavage: Cleave the deuterated tetrapeptide from the resin using a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of the Exatecan Payload (DXd)

The synthesis of the exatecan payload is a complex, multi-step process that has been described in the literature.[4] It typically starts from a substituted fluoro-nitrobenzene derivative and involves several cyclization and functional group manipulation steps to construct the intricate pentacyclic core of the topoisomerase I inhibitor.

Final Assembly of this compound

The final step involves the coupling of the deuterated GGFG linker to the exatecan payload, followed by the introduction of the maleimide group.

Table 2: Reagents for Final Assembly

ReagentPurpose
Deuterated GGFG linkerThe isotopically labeled peptide component
Exatecan derivative (DXd)The cytotoxic payload
EDCI/HOBtCoupling agents for amide bond formation
6-Maleimidohexanoic acidFor introduction of the maleimide handle for antibody conjugation
DBUBase for deprotection
Experimental Protocol: Final Assembly
  • Coupling of Linker and Payload: Couple the deuterated GGFG linker to the exatecan derivative using EDCI and HOBt in a suitable organic solvent.

  • Purification: Purify the intermediate conjugate by crystallization or chromatography.

  • Fmoc Deprotection: Remove the final Fmoc group using DBU in THF.

  • Maleimide Installation: React the resulting free amine with 6-maleimidohexanoic acid to install the maleimide functionality.

Synthesis_Workflow cluster_linker Deuterated Linker Synthesis cluster_payload Exatecan Payload Synthesis cluster_assembly Final Assembly d_Gly Deuterated Glycine (d2) SPPS Solid-Phase Peptide Synthesis d_Gly->SPPS d_GGFG Deuterated GGFG Linker SPPS->d_GGFG Coupling Peptide Coupling d_GGFG->Coupling Starting_Materials Aromatic Precursors Multi_Step Multi-Step Organic Synthesis Starting_Materials->Multi_Step DXd Exatecan (DXd) Multi_Step->DXd DXd->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection Maleimide Maleimide Installation Deprotection->Maleimide Deruxtecan_d4 This compound Maleimide->Deruxtecan_d4

Synthetic workflow for this compound.

Purification of this compound

The purification of this compound is critical to ensure high purity for its use as an analytical standard. A multi-step chromatographic approach is typically employed.

Purification Strategy
  • Initial Purification: The crude product from the final assembly step is often purified by flash column chromatography on silica gel to remove major impurities.

  • Final Purification by RP-HPLC: High-purity this compound is obtained by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Table 3: Representative RP-HPLC Purification Parameters

ParameterCondition
Column C18 stationary phase (e.g., 10 µm particle size)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-90% B over 30 minutes
Flow Rate 20 mL/min (for preparative scale)
Detection UV at 254 nm and 280 nm
Purity Target >98%
Experimental Protocol: RP-HPLC Purification
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and dilute with the initial mobile phase composition.

  • Chromatography: Inject the sample onto the equilibrated preparative RP-HPLC column.

  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC-MS to confirm purity and identity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final this compound product as a solid.

Purification_Workflow Crude Crude this compound Flash Flash Chromatography Crude->Flash Semi_Pure Semi-Pure Product Flash->Semi_Pure RP_HPLC Preparative RP-HPLC Semi_Pure->RP_HPLC Pure_Fractions Pure Fractions RP_HPLC->Pure_Fractions Lyophilization Lyophilization Pure_Fractions->Lyophilization Final_Product Pure this compound (>98%) Lyophilization->Final_Product

Purification workflow for this compound.

Mechanism of Action and Signaling Pathway

Deruxtecan exerts its cytotoxic effect by inhibiting topoisomerase I. When conjugated to Trastuzumab, it is delivered specifically to HER2-expressing cancer cells.

HER2 Signaling Pathway

Trastuzumab binds to the HER2 receptor on the surface of cancer cells, leading to the internalization of the ADC. The HER2 signaling pathway, which promotes cell proliferation and survival, is a key target in cancer therapy.

HER2_Signaling HER2 HER2 Receptor Internalization Internalization HER2->Internalization Trastuzumab_Deruxtecan Trastuzumab Deruxtecan Trastuzumab_Deruxtecan->HER2 Binding Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Deruxtecan Released Deruxtecan Cleavage->Deruxtecan Nucleus Nucleus Deruxtecan->Nucleus Topoisomerase_I Topoisomerase I Nucleus->Topoisomerase_I Inhibition DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Mechanism of action of Trastuzumab Deruxtecan.
Topoisomerase I Inhibition

Once released inside the cell, Deruxtecan intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA single- and double-strand breaks, ultimately triggering apoptosis.

Conclusion

The synthesis and purification of this compound are multi-faceted processes that require expertise in peptide synthesis, complex organic synthesis, and advanced chromatographic purification techniques. While a definitive, publicly available protocol for this compound is lacking, this guide provides a robust, representative framework based on the synthesis of the non-deuterated parent compound and established methodologies for isotopic labeling and purification. The availability of high-purity this compound is essential for the continued development and clinical application of Deruxtecan-containing ADCs, enabling accurate and reliable bioanalytical measurements that are fundamental to modern drug development.

References

Deruxtecan-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of action of deruxtecan-d4 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of deruxtecan (DXd). Deruxtecan is the potent topoisomerase I inhibitor payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan. Accurate quantification of unbound deruxtecan in biological matrices is critical for understanding its pharmacokinetics, safety, and efficacy.

The use of a deuterated internal standard like this compound is considered the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1] Its application is foundational to developing robust and reliable methods that can accurately measure analyte concentrations by correcting for variability during sample processing and analysis.[2][3]

The Core Principle: Isotope Dilution Mass Spectrometry

The mechanism of action of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the SIL-IS (this compound) is added to a biological sample containing an unknown quantity of the analyte (deruxtecan) at the very beginning of the sample preparation process.[1]

This compound is chemically identical to deruxtecan, with the only difference being that four hydrogen atoms have been replaced by their stable, non-radioactive heavy isotope, deuterium.[4] This subtle increase in mass does not significantly alter the physicochemical properties of the molecule. Consequently, the internal standard and the analyte exhibit nearly identical behavior throughout the entire analytical workflow, including:

  • Extraction Recovery: Both compounds are extracted from the biological matrix (e.g., plasma, tissue homogenate) with the same efficiency.

  • Chromatographic Co-elution: Both compounds have the same affinity for the stationary and mobile phases in liquid chromatography, causing them to elute at the same retention time.

  • Ionization Efficiency: In the mass spectrometer's ion source, both compounds ionize with the same efficiency, which is crucial for mitigating matrix effects.

The key distinction is their mass-to-charge ratio (m/z), which allows the mass spectrometer to detect and differentiate between the analyte and the internal standard. By measuring the ratio of the analyte's signal to the known concentration of the internal standard, the concentration of the analyte in the original sample can be calculated with high precision and accuracy. This ratio remains constant even if there are variations in sample volume, extraction efficiency, or instrument response.

Physicochemical Properties

A summary of the key properties of deruxtecan and its deuterated internal standard is presented below.

PropertyDeruxtecanThis compoundReference
Molecular Formula C₅₂H₅₆FN₉O₁₃C₅₂H₅₂D₄FN₉O₁₃
Molecular Weight 1034.04 g/mol 1038.08 g/mol
Chemical Nature Analyte (Topoisomerase I Inhibitor)Stable Isotope-Labeled Internal Standard
Key Feature Unlabeled compound of interestMass-shifted analog of the analyte

Bioanalytical Workflow and Signaling

The following diagram illustrates the typical workflow for the quantification of deruxtecan in a biological matrix using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precip Protein Precipitation (e.g., Acetonitrile) Spike->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evap Evaporation & Reconstitution Supernatant->Evap Inject Inject into LC-MS/MS System Evap->Inject Prepared Sample LC Chromatographic Separation (Co-elution of Analyte & IS) Inject->LC MS Mass Spectrometry Detection (MRM Mode) LC->MS Peak Peak Area Integration (Analyte & IS) MS->Peak Raw Data Ratio Calculate Peak Area Ratio (Analyte/IS) Peak->Ratio Curve Quantify against Calibration Curve Ratio->Curve Result Final Concentration Curve->Result

Bioanalytical workflow for deruxtecan quantification.

Representative Experimental Protocol

This section outlines a typical experimental protocol for the quantification of deruxtecan in human plasma using LC-MS/MS.

1. Materials and Reagents

  • Deruxtecan analytical standard

  • This compound internal standard

  • Human plasma (K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water with 0.1% Formic Acid (LC-MS grade)

  • Ammonium Bicarbonate

2. Preparation of Standards

  • Stock Solutions: Prepare 1 mg/mL stock solutions of deruxtecan and this compound in methanol.

  • Working Solutions: Serially dilute the deruxtecan stock solution to prepare calibration standards (e.g., 1 to 1000 ng/mL). Prepare a working solution of this compound (e.g., 50 ng/mL).

3. Sample Preparation

  • Aliquot 50 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution to each tube and vortex briefly.

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex the samples vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

4. LC-MS/MS Conditions The following table provides representative LC-MS/MS parameters. Actual values require method-specific optimization.

ParameterCondition
LC System UHPLC System
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1.5 min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Analysis Mode Multiple Reaction Monitoring (MRM)

Quantitative Data and Mass Transitions

The power of using this compound lies in the ability to set specific mass transitions for both the analyte and the internal standard. The following table shows hypothetical, yet chemically plausible, MRM transitions. The precursor ion (Q1) would be the protonated molecule [M+H]⁺, and the product ion (Q3) would be a stable fragment resulting from collision-induced dissociation.

CompoundPrecursor Ion (Q1 m/z)Product Ion (Q3 m/z)Dwell Time (ms)Collision Energy (eV)
Deruxtecan 1034.0[Fragment A]100[Optimized Value]
This compound 1038.1[Fragment A + 4]100[Optimized Value]

Note: Specific fragment m/z values and collision energies must be determined empirically during method development.

Visualization of Core Concepts

The following diagrams illustrate the fundamental relationships in this bioanalytical method.

G cluster_deruxtecan Deruxtecan (Analyte) cluster_deruxtecan_d4 This compound (Internal Standard) D_Struct C₅₂H₅₆FN₉O₁₃ (MW: 1034.04) D4_Struct C₅₂H₅₂D₄FN₉O₁₃ (MW: 1038.08) Deuterium atoms replace hydrogens at stable positions.

Chemical structures of deruxtecan and this compound.

G Principle of Correction: The ratio of analyte to internal standard remains constant, normalizing for variations in the analytical process. cluster_process Analytical Process Variability cluster_output Result Analyte Deruxtecan (Analyte) Signal Intensity (A) Recovery Inconsistent Sample Recovery Analyte->Recovery Matrix Matrix Effects (Ion Suppression/ Enhancement) Analyte->Matrix IS This compound (IS) Signal Intensity (IS) IS->Recovery IS->Matrix Ratio Peak Area Ratio (A / IS) Matrix->Ratio Corrected_Analyte Corrected Analyte Signal (Stable & Accurate) Ratio->Corrected_Analyte

Correction principle using a stable isotope-labeled internal standard.

References

Navigating the Isotopic Landscape of Deruxtecan-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the isotopic purity of Deruxtecan-d4, a deuterated analog of the potent topoisomerase I inhibitor payload used in the antibody-drug conjugate (ADC), Trastuzumab deruxtecan. Understanding the isotopic composition of such labeled compounds is paramount for their application as internal standards in pharmacokinetic analyses and metabolic studies, ensuring data accuracy and reliability. This document details the analytical methodologies for determining isotopic purity, presents representative data, and visualizes key experimental workflows.

The Significance of Isotopic Purity in Drug Development

Deuterium-labeled compounds, such as this compound, are invaluable tools in pharmaceutical research.[1] The incorporation of stable heavy isotopes allows for the differentiation of the labeled compound from its endogenous or unlabeled counterpart by mass spectrometry, without significantly altering its chemical and physical properties. This compound serves as an ideal internal standard for the highly accurate quantification of Deruxtecan in complex biological matrices. The quality and reliability of such quantitative assays are directly dependent on the isotopic purity of the labeled standard.

Isotopic purity refers to the percentage of molecules within a sample that contain the desired number of deuterium atoms at the specified positions. The presence of isotopologues—molecules with fewer than the intended number of deuterium atoms (d0, d1, d2, d3) or other isotopic variants—can interfere with the accuracy of analytical measurements. Therefore, rigorous characterization of the isotopic distribution is a critical aspect of quality control for these essential research compounds.

Quantitative Analysis of this compound Isotopic Purity

The isotopic distribution of this compound is typically determined using high-resolution mass spectrometry (HRMS). The data presented below is representative of a high-purity batch of this compound and illustrates the expected distribution of its major isotopologues.

IsotopologueDesignationRepresentative Abundance (%)
Deruxtecan (unlabeled)d0< 0.1
Deruxtecan-d1d10.2
Deruxtecan-d2d20.7
Deruxtecan-d3d32.5
This compound d4 > 96.5
Overall Isotopic Purity > 99%

Note: The data in this table is illustrative and represents a typical high-quality batch of this compound. Actual values may vary between different synthesis batches and suppliers.

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of this compound is primarily achieved through a combination of liquid chromatography and high-resolution mass spectrometry (LC-HRMS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the location of the deuterium labels.

I. Isotopic Purity Analysis by LC-HRMS

This method allows for the separation of this compound from potential impurities and the precise measurement of the relative abundance of its different isotopologues.

1. Sample Preparation:

  • Accurately weigh a sample of this compound and dissolve it in a suitable organic solvent (e.g., DMSO, acetonitrile, or methanol) to a final concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase to a working concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

2. Liquid Chromatography (LC) Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column suitable for the separation of small molecules (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure the elution and separation of this compound from any impurities. For example, 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan mode over a mass range that includes the isotopic cluster of this compound (e.g., m/z 1000-1100).

  • Resolution: Set to a high resolution (e.g., > 60,000) to resolve the isotopic peaks.

  • Data Acquisition: Acquire data in profile mode to accurately capture the peak shapes of the isotopologues.

4. Data Analysis:

  • Identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum for this peak.

  • Identify the monoisotopic peak of the fully deuterated species (d4) and the peaks corresponding to the d0, d1, d2, and d3 isotopologues.

  • Integrate the peak areas for each isotopologue.

  • Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

  • The isotopic purity is reported as the percentage of the d4 species.

II. Confirmation of Deuterium Labeling Position by NMR

While MS provides information on the isotopic distribution, NMR spectroscopy is used to confirm the location of the deuterium atoms.

1. Sample Preparation:

  • Dissolve a sufficient amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).

2. NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: To identify the absence or significant reduction of signals at the sites of deuteration compared to the spectrum of unlabeled Deruxtecan.

    • ²H (Deuterium) NMR: To directly observe the signals from the deuterium nuclei, confirming their presence and chemical environment.

    • ¹³C NMR: To observe shifts or changes in the carbon signals adjacent to the deuteration sites.

3. Data Analysis:

  • Compare the ¹H NMR spectrum of this compound with that of unlabeled Deruxtecan to confirm the disappearance or attenuation of proton signals at the expected positions.

  • Analyze the ²H NMR spectrum to confirm the presence of deuterium at the expected chemical shifts.

Visualizing the Workflow and Chemical Relationship

The following diagrams, generated using Graphviz, illustrate the experimental workflow for isotopic purity determination and the structural relationship between Deruxtecan and its deuterated analog.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing cluster_result Result prep1 Weigh this compound prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 lc Chromatographic Separation (UHPLC) prep3->lc ms High-Resolution Mass Spectrometry (ESI+) lc->ms extract Extract Mass Spectrum ms->extract integrate Integrate Isotopologue Peaks (d0-d4) extract->integrate calculate Calculate Isotopic Purity integrate->calculate report Isotopic Purity Report calculate->report

Caption: Experimental workflow for the determination of this compound isotopic purity by LC-HRMS.

chemical_relationship cluster_deruxtecan Deruxtecan cluster_deruxtecan_d4 This compound deruxtecan_node C52H56FN9O13 (Unlabeled) deruxtecan_d4_node C52H52D4FN9O13 (Deuterium Labeled) deruxtecan_node->deruxtecan_d4_node Isotopic Labeling

Caption: Structural relationship between Deruxtecan and its deuterated analog, this compound.

References

In-Depth Technical Guide to Deruxtecan-d4 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on Deruxtecan-d4, a deuterated analog of the potent topoisomerase I inhibitor payload used in antibody-drug conjugates (ADCs). This document outlines supplier and purchasing information, key technical data, and guidance on its application in experimental settings.

Supplier and Purchasing Information

This compound is a specialized chemical primarily used for research purposes as an internal standard in analytical assays. The primary supplier identified is MedChemExpress (MCE), a global supplier of research chemicals and biochemicals.

Table 1: Supplier Information for this compound

SupplierProduct NameCatalog NumberCAS NumberNotes
MedChemExpress (MCE)This compoundHY-13631ES2760715-91-9Available in various quantities (e.g., 1 mg, 5 mg). Pricing is typically available upon quotation request. For research use only.

To procure this compound, researchers should contact MedChemExpress directly through their website or designated local distributors. A quotation request is generally required to obtain pricing and availability information. It is important to note that this product is intended for research use only and not for human or veterinary use.[1]

Technical Data

This compound is the deuterium-labeled version of Deruxtecan, a key component of the ADC Trastuzumab Deruxtecan.[1][2][3] The incorporation of deuterium atoms makes it an ideal internal standard for mass spectrometry-based quantification of Deruxtecan in various biological matrices.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compoundMedChemExpress
Synonyms MC-GGFG-DXD-d4MedChemExpress[1]
CAS Number 2760715-91-9MedChemExpress
Molecular Formula C₅₂H₅₂D₄FN₉O₁₃MedChemExpress
Molecular Weight 1038.08 g/mol MedChemExpress
Appearance Not specified (typically a solid)-
Purity Not specified (Certificate of Analysis required)-
Solubility Not specified (refer to supplier datasheet)-
Storage Conditions Refer to the Certificate of Analysis provided by the supplier.MedChemExpress

Note: Detailed information regarding purity, solubility, and specific storage conditions is typically provided in the Certificate of Analysis (CoA) which should be requested from the supplier upon purchase. While a general CoA for Trastuzumab Deruxtecan from MedChemExpress indicates storage at -80°C and protection from light, the specific conditions for the deuterated payload may differ.

Experimental Protocols and Applications

The primary application of this compound is as an internal standard in bioanalytical methods, particularly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the accurate quantification of Deruxtecan (DXd) in biological samples.

General Protocol for Use as an Internal Standard in LC-MS/MS

While a specific, validated protocol for the use of this compound is not publicly available and would need to be developed and validated in-house by the end-user, the following outlines a general workflow based on established methods for ADC payload quantification.

Workflow for Quantification of Deruxtecan using this compound Internal Standard

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Processing & Quantification sample Biological Sample (e.g., Plasma, Serum) is_add Spike with This compound (IS) sample->is_add extract Protein Precipitation & Extraction is_add->extract evap Evaporation & Reconstitution extract->evap lc Liquid Chromatography Separation evap->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition ms->data process Peak Integration & Ratio Calculation (Analyte/IS) data->process calib Calibration Curve Generation process->calib quant Concentration Determination calib->quant

Caption: Workflow for Deruxtecan quantification using this compound as an internal standard.

Methodology Details:

  • Preparation of Standards and Quality Controls: Prepare calibration standards and quality control samples by spiking known concentrations of Deruxtecan into the same biological matrix as the study samples.

  • Sample Preparation:

    • Thaw biological samples and an aliquot of the this compound internal standard (IS) working solution.

    • To a defined volume of each sample, standard, and QC, add a precise volume of the this compound IS solution.

    • Perform protein precipitation, typically with a cold organic solvent such as acetonitrile or a methanol-ethanol mixture.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto an appropriate LC column (e.g., a C18 column) for chromatographic separation.

    • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Deruxtecan and this compound.

  • Data Analysis:

    • Integrate the peak areas for both the analyte (Deruxtecan) and the internal standard (this compound).

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of Deruxtecan in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Mechanism of Action

Deruxtecan is the cytotoxic payload delivered by ADCs such as Trastuzumab Deruxtecan. Its mechanism of action involves the inhibition of topoisomerase I, a critical enzyme in DNA replication and repair.

Signaling Pathway of Deruxtecan-based ADCs

cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell adc Trastuzumab Deruxtecan (ADC) receptor HER2 Receptor adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload Deruxtecan (DXd) Payload Released lysosome->payload Linker Cleavage nucleus Nucleus payload->nucleus topo Topoisomerase I payload->topo Inhibition apoptosis Apoptosis (Cell Death) topo->apoptosis Leads to DNA Damage dna DNA dna->topo DNA Replication/ Repair Complex

Caption: Mechanism of action of a Deruxtecan-based ADC leading to tumor cell apoptosis.

This diagram illustrates the process from the binding of the ADC to the HER2 receptor on the tumor cell surface, through internalization and lysosomal degradation, to the release of the Deruxtecan payload. The released payload then translocates to the nucleus, where it inhibits topoisomerase I, leading to DNA damage and ultimately apoptosis.

This technical guide provides a foundational understanding of this compound for research applications. For detailed specifications and handling instructions, it is imperative to consult the documentation provided by the supplier.

References

In-Depth Technical Guide on the Safety Profile of Deruxtecan-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for Deruxtecan-d4, based on available Safety Data Sheets (SDS) for the non-deuterated form, Deruxtecan, and the antibody-drug conjugate, Trastuzumab Deruxtecan. The safety profile of the deuterated form is anticipated to be comparable to its non-deuterated counterpart. This document is intended to inform researchers and professionals in the drug development field on the safe handling, potential hazards, and necessary precautions associated with this compound.

Hazard Identification and Classification

Deruxtecan is a potent cytotoxic agent. As a component of the antibody-drug conjugate Trastuzumab Deruxtecan, it is classified with significant health hazards. The primary risks are related to its mutagenic and reproductive toxicity.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects[1]
Reproductive Toxicity1BH360: May damage fertility or the unborn child[1]
Acute Toxicity, Oral4H302: Harmful if swallowed[2][3]
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation

Signal Word: Danger

Hazard Pictograms:

  • Health Hazard

  • Exclamation Mark

Physical and Chemical Properties

PropertyValue
Synonyms DS-8201; DS-8201a; exatecan derivative; DX-8951 derivative
Molecular Formula C52H56FN9O13
Molecular Weight 1034.0684 g/mol
CAS Number 1599440-13-7
Appearance Solid
Solubility Information not readily available in provided SDS.
Stability Stable under recommended storage conditions
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents
Hazardous Decomposition Products Under fire conditions, may decompose and emit toxic fumes, such as carbon monoxide, carbon dioxide, and nitrogen oxides

Clinical Safety and Adverse Events of Trastuzumab Deruxtecan

Clinical trial data for Trastuzumab Deruxtecan provides valuable insight into the potential toxicities in humans. The most common adverse events (AEs) are gastrointestinal and hematological.

Summary of Adverse Events from Clinical Trials (Any Grade):

Adverse Event TypeMost Common AEsIncidence Rate (%)
Gastrointestinal Nausea, Vomiting, Diarrhea72.5 - 77.0 (Nausea)
Hematological Neutropenia, Anemia, Thrombocytopenia21.4 (Grade ≥3 Neutropenia)
General Fatigue, Asthenia, Malaise-
Respiratory Interstitial Lung Disease (ILD)/Pneumonitis10.9
Dermatological Alopecia-

Serious Adverse Events (Grade ≥3):

Adverse EventIncidence Rate (%)
Neutropenia21.4
Anemia14.8
Fatigue-
Nausea4.6 - 7.0
Interstitial Lung Disease (ILD)/Pneumonitis1.8
Decreased Left Ventricular Ejection Fraction1.2

First Aid Measures

Immediate medical attention is crucial in case of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.
Skin Contact Immediately wash skin with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust, fumes, gas, mist, or vapors.

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Practice good personal hygiene, especially before eating, drinking, or smoking.

Storage:

  • Store in a tightly sealed container in a cool, well-ventilated area.

  • Store locked up.

  • Keep away from direct sunlight and sources of ignition.

Experimental Protocols for Toxicological Assessment

The hazard classifications in the SDS are based on results from standardized toxicological studies. The methodologies for these key studies are outlined below, based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is designed to assess the short-term adverse effects of a substance after oral administration of a single dose.

  • Principle: A stepwise procedure is used with a small number of animals per step. The presence or absence of mortality in one step determines the dosage for the next step.

  • Animal Model: Typically rats, usually females.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The substance is administered orally by gavage at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • A group of three animals is used for each step.

    • Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed effects at different dose levels.

Skin Irritation (OECD 439: In Vitro Skin Irritation)

This in vitro test determines the potential of a substance to cause reversible skin damage.

  • Principle: The test uses a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin. The test substance is applied topically to the tissue. Cell viability is measured after exposure to assess irritation potential.

  • Procedure:

    • The test substance is applied to the surface of the RhE tissue.

    • After a defined exposure period, the substance is washed off.

    • The tissue is incubated for a post-exposure period.

    • Cell viability is determined using a colorimetric assay (e.g., MTT assay).

  • Endpoint: A substance is classified as a skin irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).

Eye Irritation (OECD 405: Acute Eye Irritation/Corrosion)

This test evaluates the potential of a substance to cause damage to the eye.

  • Principle: A single dose of the substance is applied to one eye of an experimental animal, with the other eye serving as a control. Lesions of the cornea, iris, and conjunctiva are scored at specific intervals.

  • Animal Model: Typically, albino rabbits.

  • Procedure:

    • A weight-of-evidence analysis of existing data is performed first to avoid unnecessary animal testing. In vitro methods are preferred as an initial step.

    • If in vivo testing is required, the substance is instilled into the conjunctival sac of one eye.

    • The eyes are examined at 1, 24, 48, and 72 hours after application, and observations may continue for up to 21 days to assess reversibility.

  • Endpoint: The severity and reversibility of eye lesions determine the classification of the substance as an irritant or corrosive.

Mutagenicity (OECD 471: Bacterial Reverse Mutation Test - Ames Test)

This is a widely used in vitro assay to detect the potential of a substance to cause gene mutations.

  • Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). A mutagenic substance can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking that amino acid.

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver, which simulates mammalian metabolism).

    • The bacteria are then plated on a minimal agar medium.

    • After incubation, the number of revertant colonies is counted.

  • Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control.

Visualizations

Mechanism of Action of Trastuzumab Deruxtecan

Trastuzumab_Deruxtecan_MoA cluster_cell Tumor Cell cluster_bystander Bystander Effect T-DXd Trastuzumab Deruxtecan (Antibody-Drug Conjugate) HER2 HER2 Receptor T-DXd->HER2 Endocytosis 2. Internalization (Endocytosis) Lysosome Lysosome Endocytosis->Lysosome Cleavage 3. Linker Cleavage Lysosome->Cleavage DXd_Released Released Deruxtecan (DXd - Payload) Cleavage->DXd_Released Nucleus Nucleus DXd_Released->Nucleus DXd_Diffusion Membrane-Permeable DXd Diffuses Out DXd_Released->DXd_Diffusion High Permeability DNA_Damage 4. DNA Damage & Topoisomerase I Inhibition Nucleus->DNA_Damage Apoptosis 5. Apoptosis (Cell Death) DNA_Damage->Apoptosis Neighbor_Cell Neighboring Tumor Cell DXd_Diffusion->Neighbor_Cell Kills Bystander Cells

Caption: Mechanism of action of Trastuzumab Deruxtecan (T-DXd).

Safe Handling Workflow for Cytotoxic Compounds

Cytotoxic_Handling_Workflow start Start: Receive Compound prep 1. Preparation Area Setup start->prep ppe 2. Don Personal Protective Equipment (PPE) prep->ppe handling 3. Handle in Ventilated Enclosure (e.g., Fume Hood) ppe->handling weighing Weighing & Dilution handling->weighing spill Spill? weighing->spill spill_kit Use Spill Kit & Follow Emergency Protocol spill->spill_kit Yes decontaminate 4. Decontaminate Surfaces & Equipment spill->decontaminate No spill_kit->decontaminate waste 5. Dispose of Waste in Labeled Cytotoxic Container decontaminate->waste remove_ppe 6. Doff PPE Correctly waste->remove_ppe wash 7. Wash Hands Thoroughly remove_ppe->wash end End wash->end

Caption: General workflow for safely handling cytotoxic compounds in a laboratory setting.

References

The Sentinel Within: A Technical Guide to the Role of Deruxtecan-d4 in Enhertu® (Trastuzumab Deruxtecan) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the critical role of Deruxtecan-d4, a deuterated stable isotope of the payload-linker component of Enhertu® (Trastuzumab deruxtecan), in the research and development of this transformative antibody-drug conjugate (ADC). Primarily serving as an indispensable internal standard, this compound ensures the accuracy and precision of bioanalytical methods essential for pharmacokinetic and pharmacodynamic assessments. This document is intended for researchers, scientists, and drug development professionals engaged in the advanced study of ADCs.

Introduction: The Analytical Imperative for Antibody-Drug Conjugates

Enhertu® (Trastuzumab deruxtecan) is an antibody-drug conjugate comprised of the anti-HER2 antibody, trastuzumab, linked to the topoisomerase I inhibitor, deruxtecan (DXd), via a cleavable tetrapeptide-based linker.[1] The clinical efficacy and safety of Enhertu are intrinsically linked to the pharmacokinetics (PK) of the intact ADC, the total antibody, and, most critically, the released cytotoxic payload, DXd.[2][3][4] Accurate quantification of these moieties in complex biological matrices is paramount for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

To meet the rigorous demands of bioanalysis, stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry. This compound, a deuterated isotopologue of deruxtecan, serves this vital function in Enhertu research.[5] Its near-identical physicochemical properties to the unlabeled analyte, but distinct mass, allow for the correction of variability during sample preparation and analysis, thereby ensuring the generation of high-fidelity data.

The Pivotal Role of this compound in Bioanalytical Assays

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays designed to quantify the concentration of the released deruxtecan (DXd) payload in various biological samples, such as plasma and tumor tissue. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical method validation, as recommended by regulatory agencies.

The fundamental principle behind its use is the addition of a known, fixed amount of this compound to all calibration standards, quality control samples, and study samples at the beginning of the sample preparation process. By tracking the ratio of the analyte's mass spectrometric response to that of the internal standard, any variations introduced during extraction, chromatography, or ionization can be effectively normalized.

Quantitative Data from Preclinical Pharmacokinetic Studies

The following tables summarize key pharmacokinetic parameters from preclinical studies of Trastuzumab deruxtecan in mouse models. These studies underscore the importance of accurately quantifying the different components of the ADC to understand its behavior in vivo.

Table 1: Plasma Pharmacokinetic Parameters of Total Antibody and Trastuzumab Deruxtecan (T-DXd) in Tumor-Bearing Mice Following a Single 10 mg/kg Intravenous Dose

Xenograft ModelAnalyteAUC (μmol/L·day)C₀ (μmol/L)Vss (L/kg)CL (mL/day/kg)t½ (days)
NCI-N87Total Antibody3.880.890.072.582.01
T-DXd2.750.810.083.641.95
Capan-1Total Antibody2.320.580.094.311.87
T-DXd1.960.530.105.101.83
JIMT-1Total Antibody2.880.690.083.471.91
T-DXd2.290.630.094.371.85

AUC: Area Under the Curve, C₀: Initial Concentration, Vss: Volume of Distribution at Steady State, CL: Clearance, t½: Half-life. Data derived from non-compartmental analysis.

Table 2: Tumor and Plasma Exposure to Released Deruxtecan (DXd) in Tumor-Bearing Mice Following a Single 10 mg/kg Intravenous Dose of T-DXd

Xenograft ModelHER2 ExpressionTumor Released DXd AUC (nmol/L·day)Plasma Released DXd AUC (nmol/L·day)
NCI-N87High493.6Not Reported
Capan-1MediumNot ReportedNot Reported
JIMT-1MediumNot ReportedNot Reported
MDA-MB-468Low156.5Not Reported

These data highlight the correlation between HER2 expression and the concentration of the cytotoxic payload at the tumor site.

Experimental Protocols for DXd Quantification

The following section details a representative experimental protocol for the quantification of released deruxtecan (DXd) in a biological matrix using an LC-MS/MS method with a deuterated internal standard. While the specific internal standard in the cited study is Nicotinamide-D4, the methodology is directly applicable to the use of this compound.

Sample Preparation: Protein Precipitation
  • Aliquoting: Transfer 5 µL of the biological matrix (e.g., serum) into a microcentrifuge tube.

  • Internal Standard Spiking: Add 2 µL of the this compound internal standard working solution at a pre-determined concentration.

  • Protein Precipitation: Add 15 µL of an ice-cold methanol:ethanol (50% v/v) solution.

  • Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Column: Kinetex F5 Core-shell column (2.1 × 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Flow Rate: 0.15 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 1 µL

  • Gradient:

    • Start at 20% B

    • Increase to 70% B over 2.0 minutes

    • Hold at 70% B for 5.0 minutes

    • (Followed by re-equilibration)

Mass Spectrometry (MS/MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Deruxtecan (DXd): Specific precursor and product ion masses would be optimized.

    • This compound: The precursor ion mass would be shifted by +4 Da (or the appropriate mass difference based on the number of deuterium atoms) from the unlabeled DXd, with a corresponding product ion.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes related to the use of this compound in Enhertu research.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Biological Sample (Plasma/Tissue) add_is Spike with this compound (Internal Standard) start->add_is precip Protein Precipitation add_is->precip centrifuge Centrifugation precip->centrifuge collect Collect Supernatant centrifuge->collect lc Liquid Chromatography Separation collect->lc ms Mass Spectrometry Detection (MRM) lc->ms ratio Calculate Peak Area Ratio (DXd / this compound) ms->ratio curve Quantify using Calibration Curve ratio->curve result Determine DXd Concentration curve->result

Caption: Bioanalytical workflow for DXd quantification.

enhertu_moa enhertu Enhertu (Trastuzumab deruxtecan) binding Binding enhertu->binding her2 HER2 Receptor on Tumor Cell her2->binding internalization Internalization into Endosome binding->internalization lysosome Trafficking to Lysosome internalization->lysosome cleavage Linker Cleavage by Lysosomal Enzymes lysosome->cleavage dxd_release Release of Deruxtecan (DXd) cleavage->dxd_release dna_damage DNA Damage & Apoptosis dxd_release->dna_damage

Caption: Mechanism of Action of Enhertu leading to DXd release.

logical_relationship enhertu Enhertu (Trastuzumab deruxtecan) dxd Deruxtecan (DXd) - Analyte enhertu->dxd releases lcms LC-MS/MS Bioanalysis dxd->lcms is quantified by d4 This compound - Internal Standard d4->lcms enables accurate quantification in pk_data Accurate Pharmacokinetic Data lcms->pk_data generates

Caption: Role of this compound in Enhertu research.

Synthesis of Deuterated Internal Standards

While the precise synthetic route for this compound is proprietary, the synthesis of deuterated compounds for use as internal standards typically involves the introduction of deuterium atoms at positions that are not susceptible to metabolic exchange. Common methods for deuteration include hydrogen-isotope exchange reactions, often catalyzed by metals, or the use of deuterated starting materials in a multi-step synthesis. The goal is to produce a stable, non-radioactive labeled compound with a mass shift sufficient to be resolved from the unlabeled analyte by a mass spectrometer.

Conclusion

This compound is a linchpin in the robust bioanalytical framework that underpins the research and development of Enhertu. As a high-fidelity internal standard, it enables the precise and accurate quantification of the cytotoxic payload, deruxtecan, in biological matrices. The data generated from these assays are indispensable for elucidating the pharmacokinetic profile of Enhertu, informing dosing strategies, and ultimately ensuring the safe and effective clinical application of this important therapeutic agent. The methodologies and data presented in this guide highlight the critical, albeit often unseen, role that such analytical tools play in advancing modern oncology.

References

Preliminary Investigation of Deruxtecan-d4 Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a framework for the preliminary investigation of the stability of Deruxtecan-d4, a deuterated analogue of the potent topoisomerase I inhibitor used in the antibody-drug conjugate (ADC), Trastuzumab Deruxtecan. Given the absence of publicly available stability data for this compound, this document provides a comprehensive approach based on established principles of forced degradation studies for small molecules and biopharmaceuticals. The methodologies and potential degradation pathways described herein are intended to serve as a robust starting point for researchers undertaking such an investigation.

Introduction

Deruxtecan is a key component of the highly effective ADC, Trastuzumab Deruxtecan, where it is linked to the HER2-targeting monoclonal antibody, Trastuzumab. The stability of the payload, both within the ADC and as a standalone molecule, is a critical quality attribute that can impact safety and efficacy. Deuterated analogues like this compound are often synthesized as internal standards for bioanalytical assays, and their stability must be well understood to ensure data integrity.

Forced degradation studies are an essential part of the drug development process, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation products and pathways.[1][2] These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability conditions, such as high and low pH, high temperature, oxidation, and photolysis.[1][3] The information gathered is crucial for developing stability-indicating analytical methods, understanding potential liabilities in the molecular structure, and informing formulation and storage strategies.[1]

Proposed Experimental Protocol: Forced Degradation Study

The following protocol outlines a comprehensive forced degradation study designed to assess the stability of this compound. The goal is to induce a target degradation of approximately 10-30% to ensure that the primary degradation products are formed without extensive secondary degradation.

2.1. Materials and Equipment

  • This compound reference standard

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Buffers (e.g., phosphate, acetate)

  • Acids (hydrochloric acid, sulfuric acid)

  • Bases (sodium hydroxide)

  • Oxidizing agent (hydrogen peroxide)

  • Calibrated stability chambers (temperature, humidity, light)

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV/Vis or PDA detector and a mass spectrometer (MS)

  • Validated stability-indicating analytical method (e.g., reverse-phase HPLC)

2.2. Stress Conditions

The following table details the proposed stress conditions for the forced degradation study of this compound. Samples should be prepared by dissolving this compound in an appropriate solvent system. A control sample, protected from stress, should be analyzed alongside the stressed samples.

Stress ConditionReagent/ConditionTemperatureDurationSampling Timepoints
Acid Hydrolysis 0.1 N HCl60°CUp to 72 hours0, 4, 8, 24, 48, 72 hours
Base Hydrolysis 0.1 N NaOH60°CUp to 72 hours0, 4, 8, 24, 48, 72 hours
Oxidation 3% H₂O₂Room TemperatureUp to 24 hours0, 2, 4, 8, 24 hours
Thermal Degradation Solid State80°CUp to 7 days0, 1, 3, 7 days
Photostability Solid State & SolutionICH Q1B Option 2AmbientN/A (ICH specified)

2.3. Analytical Methodology

A validated, stability-indicating HPLC or UHPLC method is critical for separating this compound from its potential degradation products.

  • Column: A C18 column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • Detection: PDA detection can be used to monitor for peak purity, while mass spectrometry (LC-MS) is essential for the identification and characterization of degradation products.

  • Quantification: The percentage of remaining this compound and the formation of degradation products should be calculated based on peak areas.

Data Presentation: Illustrative Stability Data

The following table presents hypothetical data from the proposed forced degradation study. This data is for illustrative purposes only and is intended to represent the type of results one might expect from such an investigation.

Stress ConditionTimepointThis compound Remaining (%)Total Degradants (%)Major Degradant 1 (%)Major Degradant 2 (%)
Control 72 hours99.8<0.2N/DN/D
0.1 N HCl 72 hours85.214.89.1 (DP1)3.5 (DP2)
0.1 N NaOH 72 hours78.921.115.6 (DP3)4.2 (DP4)
3% H₂O₂ 24 hours92.57.56.8 (DP5)N/D
Thermal (80°C) 7 days95.14.92.5 (DP6)1.8 (DP7)
Photostability ICH98.71.31.1 (DP8)N/D

N/D: Not Detected

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for the preliminary stability investigation of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output prep Prepare this compound Stock Solution aliquot Aliquot for Stress Conditions & Control prep->aliquot acid Acid Hydrolysis (0.1 N HCl, 60°C) base Base Hydrolysis (0.1 N NaOH, 60°C) oxid Oxidation (3% H2O2, RT) therm Thermal (80°C) photo Photostability (ICH Q1B) control Control Sample (Protected) hplc Stability-Indicating LC-MS Analysis acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc control->hplc data Data Processing & Quantification hplc->data report Stability Profile & Degradation Pathways data->report G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation Deruxtecan_d4 This compound Ester_Cleavage Ester Hydrolysis Product (Acid/Base Catalyzed) Deruxtecan_d4->Ester_Cleavage Hydrolysis Amide_Cleavage Amide Hydrolysis Product (Acid/Base Catalyzed) Deruxtecan_d4->Amide_Cleavage Hydrolysis N_Oxide N-Oxide Formation Deruxtecan_d4->N_Oxide Oxidation Hydroxylation Aromatic Hydroxylation Deruxtecan_d4->Hydroxylation Oxidation Photoproduct Photodegradation Product Deruxtecan_d4->Photoproduct Photolysis

References

Deruxtecan-d4: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a concise yet in-depth guide to Deruxtecan-d4, a deuterated form of the potent topoisomerase I inhibitor payload used in the antibody-drug conjugate (ADC), Trastuzumab Deruxtecan (T-DXd).

This guide details the fundamental properties of this compound, the intricate mechanism of action of its parent conjugate, relevant signaling pathways, and a summary of experimental protocols for its analysis and clinical investigation.

Core Compound Data: this compound

This compound is the deuterium-labeled version of Deruxtecan, a critical component of the ADC Trastuzumab Deruxtecan. The incorporation of deuterium isotopes makes it a valuable tool in pharmacokinetic and metabolic studies.

PropertyValue
CAS Number 2760715-91-9[1]
Molecular Formula C52H52D4FN9O13[2]

Note: While this guide focuses on this compound, the biological mechanism of action is primarily understood through studies of the non-deuterated parent compound, Deruxtecan, within the context of Trastuzumab Deruxtecan.

Mechanism of Action: A Multi-faceted Approach to Cancer Therapy

Trastuzumab Deruxtecan (T-DXd) employs a sophisticated, multi-step process to selectively deliver its cytotoxic payload to cancer cells.[3] This process begins with the high-affinity binding of the trastuzumab antibody component to the human epidermal growth factor receptor 2 (HER2), a receptor tyrosine kinase often overexpressed in various cancers.[3][4]

Following binding, the ADC-HER2 complex is internalized by the tumor cell through endocytosis. Once inside the cell, the complex is trafficked to the lysosomes. The acidic environment and lysosomal enzymes, such as cathepsins, cleave the tetrapeptide-based linker, releasing the cytotoxic payload, Deruxtecan (DXd).

The released DXd, a potent topoisomerase I inhibitor, then translocates to the nucleus where it binds to the topoisomerase I-DNA complex. This action inhibits the re-ligation of single-strand breaks induced by topoisomerase I during DNA replication, leading to DNA damage and ultimately, apoptotic cell death.

A key feature of T-DXd is its "bystander effect." The membrane-permeable nature of the released DXd allows it to diffuse out of the target cancer cell and kill neighboring tumor cells, even those with low or no HER2 expression. This is particularly advantageous in treating heterogeneous tumors.

Trastuzumab Deruxtecan Mechanism of Action Trastuzumab Deruxtecan (T-DXd) Mechanism of Action T-DXd T-DXd HER2 Receptor HER2 Receptor T-DXd->HER2 Receptor Binding Internalization (Endocytosis) Internalization (Endocytosis) HER2 Receptor->Internalization (Endocytosis) Lysosome Lysosome Internalization (Endocytosis)->Lysosome Linker Cleavage Linker Cleavage Lysosome->Linker Cleavage Deruxtecan (DXd) Release Deruxtecan (DXd) Release Linker Cleavage->Deruxtecan (DXd) Release Topoisomerase I Inhibition Topoisomerase I Inhibition Deruxtecan (DXd) Release->Topoisomerase I Inhibition Enters Nucleus Bystander Effect Bystander Effect Deruxtecan (DXd) Release->Bystander Effect Diffuses out of cell DNA Damage DNA Damage Topoisomerase I Inhibition->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Neighboring Tumor Cell Neighboring Tumor Cell Bystander Effect->Neighboring Tumor Cell Induces Apoptosis

T-DXd Mechanism of Action

Key Signaling Pathways

The therapeutic effects and resistance mechanisms of Trastuzumab Deruxtecan are intertwined with several critical cellular signaling pathways.

HER2/ErbB Signaling Pathway

The primary target of T-DXd is the HER2 receptor, a member of the ErbB family of receptor tyrosine kinases. Overexpression of HER2 leads to the activation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and differentiation. While T-DXd's primary mechanism is payload delivery, the trastuzumab component also disrupts HER2 signaling.

Resistance to T-DXd has been associated with dysregulation in the ErbB signaling pathway. Alterations in this pathway can potentially lead to reduced dependence on HER2 for survival, thereby diminishing the efficacy of the targeted therapy.

HER2_ErbB_Signaling_Pathway Simplified HER2/ErbB Signaling Pathway HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation Cell_Survival Cell_Survival mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation

HER2/ErbB Signaling Pathway
cGAS-STING Pathway Activation

Recent studies have revealed that T-DXd can modulate the tumor immune microenvironment by activating the cGAS-STING pathway. The DNA damage induced by DXd leads to the formation of micronuclei containing cytosolic double-stranded DNA (dsDNA). This dsDNA is sensed by the enzyme cyclic GMP-AMP synthase (cGAS), which then produces the second messenger cyclic GMP-AMP (cGAMP).

cGAMP binds to and activates the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum. Activated STING translocates and activates downstream signaling, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, can enhance anti-tumor immunity by promoting the activation of dendritic cells and CD8+ T cells. This immunomodulatory effect provides a strong rationale for combining T-DXd with immune checkpoint inhibitors.

cGAS_STING_Pathway T-DXd Induced cGAS-STING Pathway Activation T-DXd T-DXd DNA_Damage DNA_Damage T-DXd->DNA_Damage Cytosolic_dsDNA Cytosolic_dsDNA DNA_Damage->Cytosolic_dsDNA cGAS cGAS Cytosolic_dsDNA->cGAS Sensed by cGAMP cGAMP cGAS->cGAMP Produces STING STING cGAMP->STING Activates TBK1_IRF3 TBK1/IRF3 STING->TBK1_IRF3 Activates Type_I_IFN Type I Interferons TBK1_IRF3->Type_I_IFN Induces Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity Type_I_IFN->Anti_Tumor_Immunity

cGAS-STING Pathway Activation

Experimental Protocols

The development and characterization of Trastuzumab Deruxtecan involve a range of analytical and clinical experimental protocols.

Analytical Characterization

A comprehensive characterization of T-DXd is crucial for ensuring its quality, efficacy, and safety. Various analytical techniques are employed to assess its properties, including the drug-to-antibody ratio (DAR), size, charge, and hydrophobicity variants.

Key Methodologies:

  • Reversed-Phase Liquid Chromatography (rpLC): Used for the characterization of T-DXd.

  • Peptide Mapping: Provides detailed information about the molecule, including sequence coverage and post-translational modifications.

  • Size Exclusion Chromatography coupled to native Mass Spectrometry (SEC-nMS): Accurately quantifies the drug-to-antibody ratio (DAR).

  • Cation Exchange Chromatography (CEX): Separates species with different surface charges.

  • Hydrophobic Interaction Chromatography (HIC): Determines the average DAR and drug load distribution.

  • Capillary Isoelectric Focusing (cIEF) and Capillary Sodium Dodecyl Sulfate (CE-SDS): Used to study the charge heterogeneity and purity of T-DXd.

Analytical_Workflow Analytical Workflow for T-DXd Characterization T-DXd_Sample T-DXd Sample SEC_nMS SEC-nMS T-DXd_Sample->SEC_nMS HIC HIC T-DXd_Sample->HIC CEX_nMS CEX-nMS T-DXd_Sample->CEX_nMS rpLC_MS rpLC-MS T-DXd_Sample->rpLC_MS cIEF cIEF T-DXd_Sample->cIEF CE_SDS CE-SDS T-DXd_Sample->CE_SDS DAR DAR & Aggregates SEC_nMS->DAR Hydrophobic_Variants Hydrophobic Variants HIC->Hydrophobic_Variants Charge_Variants Charge Variants & PTMs CEX_nMS->Charge_Variants Intact_Subunit_Analysis Intact & Subunit Analysis rpLC_MS->Intact_Subunit_Analysis Charge_Heterogeneity Charge Heterogeneity cIEF->Charge_Heterogeneity Purity Purity CE_SDS->Purity

T-DXd Analytical Workflow
Clinical Trial Protocols

Clinical investigations of Trastuzumab Deruxtecan follow rigorous protocols to evaluate its efficacy and safety in various cancer types. Below is a generalized summary of key elements from Phase 2 and 3 clinical trial protocols.

Patient Eligibility:

  • Pathologically documented unresectable or metastatic cancer.

  • Confirmed HER2-positive or HER2-low expression.

  • Prior treatment with anti-HER2-based regimens (in later-line settings).

Treatment Administration:

  • Dosage: Typically administered at a starting dose of 5.4 mg/kg.

  • Administration: Intravenous (IV) infusion, usually every 3 weeks.

  • Premedication: Anti-emetic prophylaxis is recommended.

Monitoring and Safety Management:

  • Tumor Assessments: Conducted at regular intervals (e.g., every 6-12 weeks).

  • Adverse Event Monitoring: Close monitoring for potential toxicities, particularly interstitial lung disease (ILD)/pneumonitis, neutropenia, and cardiotoxicity (decreased LVEF).

  • Dose Modifications: Protocols include specific guidelines for dose interruption, reduction, or discontinuation based on the severity of adverse events.

ParameterProtocol Detail
Study Phase Phase 2 and 3
Primary Endpoint Progression-Free Survival (PFS)
Key Secondary Endpoints Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DOR)
HER2 Status Confirmation Central laboratory assessment of tumor tissue.
Sample Size Varies by study; Phase 3 trials can enroll approximately 500 subjects.

This technical guide provides a foundational understanding of this compound and its role within the innovative antibody-drug conjugate, Trastuzumab Deruxtecan. For more detailed information, researchers are encouraged to consult the cited literature.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Deruxtecan-d4 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deruxtecan is a potent topoisomerase I inhibitor and the cytotoxic payload of the antibody-drug conjugate (ADC), Trastuzumab Deruxtecan. The quantification of Deruxtecan in plasma is crucial for pharmacokinetic (PK) studies, enabling a deeper understanding of the ADC's efficacy and safety profile. The use of a stable isotope-labeled internal standard, such as Deruxtecan-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by compensating for variability during sample preparation and analysis.

These application notes provide a detailed protocol for the extraction and quantification of Deruxtecan in human plasma using this compound as an internal standard. The described methodology is intended to serve as a comprehensive guide for researchers in the field of drug development and analysis.

Mechanism of Action of Deruxtecan

Deruxtecan exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme essential for DNA replication and transcription. The binding of Deruxtecan to the topoisomerase I-DNA complex prevents the re-ligation of single-strand breaks, leading to DNA damage and ultimately, apoptosis.

Deruxtecan_Mechanism_of_Action cluster_cell Cancer Cell T-DXd Trastuzumab Deruxtecan (T-DXd) HER2 HER2 Receptor T-DXd->HER2 Binding Internalization Internalization (Endocytosis) HER2->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Deruxtecan_released Released Deruxtecan Cleavage->Deruxtecan_released Nucleus Nucleus Deruxtecan_released->Nucleus Topoisomerase_I Topoisomerase I- DNA Complex Nucleus->Topoisomerase_I Inhibition DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Mechanism of action of Trastuzumab Deruxtecan.

Experimental Protocols

This section details the materials and procedures for the quantification of Deruxtecan in human plasma.

Materials and Reagents
  • Deruxtecan analytical standard

  • This compound internal standard

  • Human plasma (with appropriate anticoagulant, e.g., K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or similar)

  • 96-well collection plates

  • Centrifuge

  • SPE manifold or automated SPE system

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is a robust method for cleaning up complex biological samples like plasma, leading to cleaner extracts and reduced matrix effects.

SPE_Workflow Start Start: Plasma Sample Spike Spike with This compound (IS) Start->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE_Load Load Supernatant Supernatant->SPE_Load SPE_Condition Condition SPE Cartridge (Methanol, then Water) SPE_Condition->SPE_Load SPE_Wash Wash Cartridge (e.g., 5% Methanol in Water) SPE_Load->SPE_Wash SPE_Elute Elute Deruxtecan (e.g., Methanol) SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Solid Phase Extraction (SPE) workflow for plasma samples.

Protocol Steps:

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.

  • Internal Standard Spiking: To 100 µL of plasma, add a known concentration of this compound internal standard solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample, vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 4°C for 10 minutes at ≥10,000 x g.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute Deruxtecan and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are representative LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Deruxtecan MRM Transition To be determined empirically (e.g., based on molecular weight)
This compound MRM Transition To be determined empirically (e.g., based on molecular weight + 4 Da)
Collision Energy To be optimized for each transition
Dwell Time 100 ms

Disclaimer: The specific m/z values for precursor and product ions for Deruxtecan and this compound must be determined experimentally by infusing the pure compounds into the mass spectrometer. The values provided in any literature or application note should be considered as a starting point.

Data Presentation

The following tables summarize the expected performance characteristics of the bioanalytical method. The values are representative and should be confirmed during method validation according to regulatory guidelines (e.g., FDA or EMA).

Table 3: Calibration Curve and Linearity

ParameterExpected Value
Calibration Range 0.05 - 50 ng/mL
Regression Model Linear, weighted (1/x²)
Correlation Coefficient (r²) ≥ 0.99

Table 4: Accuracy and Precision (Intra- and Inter-day)

Quality Control LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% CV)
LLOQ 0.05± 20%≤ 20%
Low QC 0.15± 15%≤ 15%
Mid QC 5± 15%≤ 15%
High QC 40± 15%≤ 15%

Table 5: Recovery and Matrix Effect

Quality Control LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC 0.15> 80%85 - 115%
High QC 40> 80%85 - 115%

Conclusion

This application note provides a comprehensive protocol for the quantification of Deruxtecan in human plasma using this compound as an internal standard. The combination of a robust sample preparation method, such as solid-phase extraction, with the sensitivity and selectivity of LC-MS/MS, allows for the accurate and precise determination of Deruxtecan concentrations. This methodology is essential for supporting the clinical development of Deruxtecan-containing antibody-drug conjugates by providing critical pharmacokinetic data. It is imperative that this method is fully validated in accordance with regulatory requirements before its application in regulated bioanalysis.

Application Note: Quantification of Deruxtecan in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trastuzumab deruxtecan (T-DXd), also known as DS-8201a, is a next-generation antibody-drug conjugate (ADC) targeting HER2-expressing solid tumors.[1][2] It is composed of a humanized anti-HER2 monoclonal antibody, an enzymatically cleavable tetrapeptide-based linker, and a potent topoisomerase I inhibitor payload, deruxtecan (DXd).[3][4] Upon binding to HER2 on tumor cells, the ADC is internalized, and the linker is cleaved by lysosomal enzymes, releasing deruxtecan into the cell.[1] The released deruxtecan then causes DNA damage and apoptosis. Given its potent cytotoxic payload, understanding the pharmacokinetics of deruxtecan is critical for optimizing dosing strategies and ensuring patient safety.

This application note details a robust and sensitive bioanalytical method for the quantification of deruxtecan in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Deruxtecan-d4, to ensure high accuracy and precision, which is a common practice in LC-MS/MS analysis for mitigating matrix effects and improving reproducibility.

Mechanism of Action of Trastuzumab Deruxtecan (T-DXd)

The therapeutic effect of T-DXd is a multi-step process that leverages both targeted antibody activity and potent chemotherapy.

  • Targeting: The trastuzumab antibody component of T-DXd selectively binds to HER2 receptors overexpressed on the surface of tumor cells.

  • Internalization: Following binding, the entire ADC-HER2 complex is internalized into the cell via endocytosis.

  • Payload Release: Inside the cell's lysosomes, the tetrapeptide linker is cleaved by enzymes, releasing the cytotoxic payload, deruxtecan (DXd).

  • Cytotoxicity: Deruxtecan, a potent topoisomerase I inhibitor, translocates to the nucleus, where it intercalates with DNA and inhibits the topoisomerase I enzyme. This leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).

  • Bystander Effect: Deruxtecan is membrane-permeable, allowing it to diffuse out of the target cell and kill neighboring tumor cells, regardless of their HER2 expression status. This "bystander effect" is crucial for treating tumors with heterogeneous HER2 expression.

Deruxtecan_Mechanism_of_Action Mechanism of Action of Trastuzumab Deruxtecan (T-DXd) cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_nucleus Nucleus T-DXd Trastuzumab Deruxtecan (T-DXd) HER2 HER2 Receptor T-DXd->HER2 1. Binding Internalization Endocytosis & Internalization HER2->Internalization 2. Internalization Lysosome Lysosomal Cleavage Internalization->Lysosome 3. Trafficking DXd_Release Deruxtecan (DXd) Released Lysosome->DXd_Release 4. Payload Release Topoisomerase Topoisomerase I Inhibition DXd_Release->Topoisomerase 5. Nuclear Entry Bystander_Cell Neighboring Bystander Cell DXd_Release->Bystander_Cell Bystander Effect DNA_Damage DNA Damage & Apoptosis Topoisomerase->DNA_Damage 6. Cytotoxicity Bystander_Effect Apoptosis Bystander_Cell->Bystander_Effect

Caption: Mechanism of Action of Trastuzumab Deruxtecan.

Experimental Protocols

Bioanalytical Workflow

The overall workflow for quantifying deruxtecan in plasma samples is a standardized process designed for high-throughput analysis. It begins with sample receipt and logging, followed by preparation to isolate the analyte from the complex biological matrix. The prepared samples are then analyzed by LC-MS/MS, and the resulting data is processed to determine the concentration of deruxtecan.

Bioanalytical_Workflow Bioanalytical Workflow for Deruxtecan Quantification SampleReceipt Sample Receipt (Human Plasma) Spiking Spike with IS (this compound) SampleReceipt->Spiking Preparation Sample Preparation (Protein Precipitation) Spiking->Preparation Centrifugation Centrifugation Preparation->Centrifugation Transfer Supernatant Transfer & Evaporation Centrifugation->Transfer Reconstitution Reconstitution Transfer->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis DataProcessing Data Processing (Integration & Regression) Analysis->DataProcessing Reporting Result Reporting (Concentration Data) DataProcessing->Reporting

Caption: Bioanalytical workflow for plasma sample analysis.
Sample Preparation (Protein Precipitation)

  • Thaw human plasma samples and calibration standards/quality control (QC) samples at room temperature.

  • To a 50 µL aliquot of plasma, add 10 µL of this compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol), and vortex briefly.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 13,000 g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography (LC)

The chromatographic conditions should be optimized to achieve a sharp peak shape and adequate separation from endogenous plasma components.

ParameterRecommended Condition
LC System High-performance UHPLC/HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Run Time ~5 minutes
Mass Spectrometry (MS)

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

ParameterRecommended Condition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Deruxtecan) To be optimized (e.g., m/z 534.2 -> 391.1)
MRM Transition (this compound) To be optimized (e.g., m/z 538.2 -> 395.1)
Dwell Time 100 ms
Collision Gas Argon
Ion Source Temp. 500°C
Spray Voltage ~4500 V

Note: Specific MRM transitions and collision energies must be optimized empirically for the instrument in use. The values provided are hypothetical based on the structure of similar topoisomerase I inhibitors.

Results and Method Performance

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for bioanalysis. Key validation parameters are summarized below.

Calibration Curve and Linearity

The calibration curve is constructed by plotting the peak area ratio (Deruxtecan / this compound) against the nominal concentration.

ParameterResult
Range (LLOQ to ULOQ) 1.0 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
Accuracy and Precision

Intra-day and inter-day accuracy and precision are evaluated using QC samples at multiple concentration levels (Low, Mid, High).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 1.0< 15%± 15%< 20%± 20%
Low QC 3.0< 15%± 15%< 15%± 15%
Mid QC 100< 15%± 15%< 15%± 15%
High QC 800< 15%± 15%< 15%± 15%

Acceptance criteria are typically within ±15% (±20% for LLOQ) for both accuracy (%Bias) and precision (%CV).

Conclusion

This application note provides a comprehensive protocol for the sensitive and selective quantification of deruxtecan in human plasma using LC-MS/MS with a deuterated internal standard. The protein precipitation sample preparation method is rapid and effective, while the optimized LC-MS/MS conditions provide excellent chromatographic resolution and detection. The method demonstrates suitable linearity, accuracy, and precision, making it well-suited for pharmacokinetic studies in clinical and preclinical drug development. The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability, ensuring the generation of high-quality, reliable data.

References

Application Note: A Validated Bioanalytical Method for the Quantification of Deruxtecan in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of deruxtecan, the cytotoxic payload of the antibody-drug conjugate Trastuzumab deruxtecan (T-DXd), in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). Deruxtecan-d4 is employed as the stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The method has been validated for linearity, accuracy, precision, recovery, and stability, demonstrating its suitability for pharmacokinetic studies in drug development.

Introduction

Trastuzumab deruxtecan is a HER2-directed antibody-drug conjugate (ADC) that delivers the potent topoisomerase I inhibitor, deruxtecan, to tumor cells. Accurate measurement of the released payload in circulation is critical for understanding its pharmacokinetic profile, assessing drug stability, and ensuring patient safety and therapeutic efficacy. This application note provides a detailed protocol for a validated LC-MS/MS method for the quantification of deruxtecan in human plasma, a key assay in the bioanalytical support of T-DXd clinical trials.

Mechanism of Action of Trastuzumab Deruxtecan

Trastuzumab deruxtecan exerts its anti-tumor effect through a multi-step process. The monoclonal antibody component, trastuzumab, binds to the HER2 receptor on the surface of tumor cells.[1][2][3] This binding leads to the internalization of the ADC-HER2 complex into the cell via endocytosis.[1][2] Once inside the lysosome, the cleavable linker is enzymatically cleaved, releasing the cytotoxic payload, deruxtecan. Deruxtecan then intercalates into the DNA and inhibits the topoisomerase I enzyme, leading to DNA damage and ultimately, apoptotic cell death. A key feature of deruxtecan is its high membrane permeability, which allows it to diffuse out of the target cell and exert a "bystander effect" on neighboring tumor cells, regardless of their HER2 expression status.

T_DXd_Mechanism_of_Action Trastuzumab Deruxtecan (T-DXd) Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space T-DXd Trastuzumab Deruxtecan (T-DXd) HER2_Receptor HER2 Receptor on Tumor Cell Surface T-DXd->HER2_Receptor Binding Endosome Endosome HER2_Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Deruxtecan Deruxtecan (DXd) Lysosome->Deruxtecan Linker Cleavage DNA_Damage DNA Damage & Apoptosis Deruxtecan->DNA_Damage Topoisomerase I Inhibition Bystander_Cell Neighboring Tumor Cell Deruxtecan->Bystander_Cell Bystander Effect (Membrane Permeable) Sample_Preparation_Workflow Sample Preparation Workflow Start Start: Human Plasma Sample Add_IS Add this compound Internal Standard Start->Add_IS Protein_Precipitation Add Cold Acetonitrile (+0.1% Formic Acid) Add_IS->Protein_Precipitation Vortex Vortex for 1 min Protein_Precipitation->Vortex Centrifuge Centrifuge at 13,000 rpm for 10 min at 4°C Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant to Autosampler Vial Centrifuge->Supernatant_Transfer End Ready for LC-MS/MS Analysis Supernatant_Transfer->End

References

Application Notes and Protocols for Deruxtecan-d4 Sample Preparation in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deruxtecan, the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (Enhertu®), is a potent topoisomerase I inhibitor. Accurate quantification of Deruxtecan and its stable isotope-labeled internal standard, Deruxtecan-d4, in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Effective sample preparation is a critical step to ensure the accuracy, precision, and sensitivity of bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides detailed application notes and protocols for two common and effective sample preparation techniques for the analysis of this compound in plasma or serum: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) . The choice of method often depends on the required level of sample cleanup, sensitivity, and throughput.

Physicochemical Properties of Deruxtecan

Understanding the physicochemical properties of Deruxtecan is essential for developing and optimizing sample preparation methods.

PropertyValueSource
Molecular FormulaC₅₂H₅₆FN₉O₁₃PubChem
Molecular Weight1034.1 g/mol PubChem
ALogP-0.4PubChem
Basic pKa (predicted)Multiple basic nitrogens, pKa values are not explicitly published but it behaves as a basic compound.Inferred from structure

The relatively low LogP suggests moderate polarity, and the presence of multiple nitrogen atoms confers basic properties, which are key considerations for SPE sorbent selection and elution strategy.

Sample Preparation Techniques: A Comparative Overview

Both Protein Precipitation and Solid-Phase Extraction are widely used techniques for the bioanalysis of small molecules from complex matrices. The following table summarizes their key characteristics for the analysis of this compound.

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Principle Removal of proteins by denaturation with an organic solvent.Selective retention of the analyte on a solid sorbent and elution with a solvent.
Selectivity Low; co-extracts other matrix components like phospholipids.High; provides cleaner extracts by removing a wider range of interferences.
Recovery Generally good, but can be affected by co-precipitation.Typically high and reproducible with optimized methods.
Matrix Effect Higher potential for ion suppression or enhancement in LC-MS/MS.Significantly reduces matrix effects, leading to improved assay robustness.
Throughput High; simple and fast procedure.Moderate; more steps involved, but can be automated.
Cost per Sample Low.Higher, due to the cost of SPE cartridges/plates.
Recommendation Suitable for rapid analysis, and when the required sensitivity is achievable despite matrix effects.Recommended for methods requiring high sensitivity, accuracy, and for minimizing matrix effects.

Method 1: Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for sample cleanup. It is particularly useful in high-throughput environments. This protocol is adapted from a validated method for the quantification of Deruxtecan in mouse serum[1].

Experimental Protocol: Protein Precipitation

Materials:

  • Biological matrix (e.g., human plasma, mouse serum)

  • This compound internal standard (IS) working solution

  • Ice-cold Methanol:Ethanol (50:50, v/v)

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge (capable of 14,000 x g)

  • LC-MS vials

Procedure:

  • Sample Aliquoting: Pipette 5 µL of the biological matrix (plasma or serum) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 2 µL of the this compound internal standard working solution to the sample.

  • Protein Precipitation: Add 15 µL of ice-cold methanol:ethanol (50:50, v/v) solution to the tube.

  • Vortexing: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and protein precipitation.

  • Incubation: Place the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the supernatant and transfer it directly to an LC-MS vial for analysis.

Quantitative Data (Representative)

The following data is based on the performance of a similar protein precipitation method for Deruxtecan[1].

ParameterResult
Recovery 85% - 110%
Lower Limit of Quantification (LLOQ) 0.4 nM
Linear Range 0.4 - 100 nM
Intra- and Inter-day Precision (%RSD) < 15%
Intra- and Inter-day Accuracy (%Bias) Within ±15%

Workflow Diagram: Protein Precipitation

PPT_Workflow cluster_start Sample Preparation cluster_end Analysis Sample 5 µL Plasma/Serum Spike_IS Add 2 µL this compound (IS) Sample->Spike_IS Add_Solvent Add 15 µL ice-cold Methanol:Ethanol (1:1) Spike_IS->Add_Solvent Vortex Vortex 5 min Add_Solvent->Vortex Incubate Incubate at -20°C 20 min Vortex->Incubate Centrifuge Centrifuge at 14,000 x g 10 min, 4°C Incubate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS

Protein Precipitation Workflow for this compound Analysis.

Method 2: Solid-Phase Extraction (SPE)

Solid-phase extraction provides a more thorough cleanup than protein precipitation, significantly reducing matrix effects and often improving sensitivity. Given that Deruxtecan is a basic compound, a mixed-mode cation exchange sorbent is recommended for optimal retention and cleanup. The following is a representative protocol based on established methods for basic compounds using a polymeric mixed-mode strong cation exchange (MCX) sorbent[2][3][4]. This protocol should be optimized for your specific application.

Experimental Protocol: Solid-Phase Extraction (Mixed-Mode Cation Exchange)

Materials:

  • Biological matrix (e.g., human plasma, mouse serum)

  • This compound internal standard (IS) working solution

  • Mixed-Mode Strong Cation Exchange SPE Plate (e.g., Oasis MCX, Strata-X-C, Bond Elut Plexa PCX)

  • 4% Phosphoric Acid (H₃PO₄) in water

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • 5% Ammonium Hydroxide (NH₄OH) in 50:50 ACN:MeOH

  • SPE vacuum or positive pressure manifold

  • Collection plate or tubes

  • Vortex mixer

  • Sample evaporator

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma/serum, add 10 µL of this compound IS working solution.

    • Add 100 µL of 4% H₃PO₄ in water.

    • Vortex to mix. This step acidifies the sample to ensure the basic analyte is charged.

  • Sorbent Conditioning:

    • Place the SPE plate on the manifold.

    • Condition the wells with 500 µL of Methanol.

  • Sorbent Equilibration:

    • Equilibrate the wells with 500 µL of water. Do not let the sorbent dry.

  • Sample Loading:

    • Load the pre-treated sample (approx. 210 µL) onto the SPE plate.

    • Apply gentle vacuum or positive pressure to draw the sample through the sorbent at a slow, steady rate (e.g., 1 mL/min).

  • Washing:

    • Wash 1 (Aqueous): Add 500 µL of 2% Formic Acid in water to each well to remove polar interferences.

    • Wash 2 (Organic): Add 500 µL of Methanol to each well to remove non-polar interferences like phospholipids.

  • Elution:

    • Place a clean collection plate inside the manifold.

    • Elute the analyte and internal standard with 2 x 250 µL aliquots of 5% Ammonium Hydroxide in 50:50 ACN:MeOH. The basic pH neutralizes the analyte, disrupting the ionic interaction with the sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., initial mobile phase composition) for LC-MS/MS analysis.

Quantitative Data (Representative for Basic Compounds using MCX SPE)

This data is representative of the expected performance for a mixed-mode SPE method for basic compounds and would require validation for this compound.

ParameterExpected Result
Recovery > 85%
Matrix Effect < 15% (ion suppression/enhancement)
Intra- and Inter-day Precision (%RSD) < 15%
Intra- and Inter-day Accuracy (%Bias) Within ±15%

Workflow Diagram: Solid-Phase Extraction

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Procedure (MCX) cluster_post Post-Elution cluster_analysis Analysis Sample 100 µL Plasma/Serum + 10 µL IS Acidify Add 100 µL 4% H₃PO₄ Vortex Sample->Acidify Condition 1. Condition: 500 µL Methanol Load 3. Load Pre-treated Sample Acidify->Load Equilibrate 2. Equilibrate: 500 µL Water Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1: 500 µL 2% Formic Acid Load->Wash1 Wash2 5. Wash 2: 500 µL Methanol Wash1->Wash2 Elute 6. Elute: 2x250 µL 5% NH₄OH in ACN:MeOH Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Solid-Phase Extraction Workflow for this compound Analysis.

Conclusion

The choice between protein precipitation and solid-phase extraction for this compound analysis will depend on the specific requirements of the assay. Protein precipitation offers a rapid, high-throughput solution suitable for many applications. For assays demanding higher sensitivity and robustness against matrix effects, the additional selectivity provided by mixed-mode cation exchange solid-phase extraction is highly advantageous. The protocols provided herein serve as a comprehensive starting point for method development and validation for the bioanalysis of this compound.

References

Application Note: The Role of Deruxtecan-d4 in the Pharmacokinetic Analysis of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of cancer therapeutics that combine the target specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs.[1] Trastuzumab deruxtecan (T-DXd) and other similar ADCs utilize deruxtecan (DXd), a potent topoisomerase I inhibitor, as their cytotoxic payload.[2][3][4] To ensure the safety and efficacy of these complex therapies, a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) is critical.[] Pharmacokinetic (PK) studies are essential for characterizing these processes.

A key challenge in ADC bioanalysis is the accurate quantification of various analytes in complex biological matrices, including the intact ADC, the total antibody, and the unconjugated (free) payload. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for this purpose, particularly for quantifying the small-molecule payload. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification by correcting for variability during sample preparation and analysis. Deruxtecan-d4, a deuterium-labeled version of the DXd payload, serves as the ideal internal standard for the bioanalysis of deruxtecan-containing ADCs. This document provides detailed protocols and data on the application of this compound in the pharmacokinetic studies of these ADCs.

Pharmacokinetic Profile of Deruxtecan-Containing ADCs

The pharmacokinetic profile of ADCs is complex, as the properties of both the large-molecule antibody and the small-molecule payload must be considered. Key analytes measured in PK studies of ADCs like Trastuzumab Deruxtecan include:

  • Total Antibody: The sum of all antibody species, conjugated and unconjugated. This is typically measured using ligand-binding assays (LBAs) like ELISA.

  • Antibody-Drug Conjugate (ADC): The antibody conjugated with the DXd payload. This can be measured by LBAs or hybrid LBA-LC-MS methods. The drug-to-antibody ratio (DAR) is a critical quality attribute, and studies show that higher DAR can lead to faster clearance.

  • Unconjugated (Free) Payload (DXd): The cytotoxic drug that has been released from the antibody. This is the most potent cytotoxic component and its quantification is critical for understanding efficacy and off-target toxicity. Due to its low concentrations in systemic circulation, a highly sensitive method like LC-MS/MS with an appropriate internal standard is required.

Studies in preclinical models have shown that the linker in Trastuzumab Deruxtecan is stable in circulation, and the released DXd is cleared rapidly from the system, minimizing systemic exposure.

ADC_PK_Analytes cluster_0 ADC Administration cluster_1 Analytes in Circulation cluster_2 Bioanalytical Methods ADC Administered ADC (e.g., Trastuzumab Deruxtecan) TotalAb Total Antibody (Conjugated + Unconjugated) ADC->TotalAb In Vivo Metabolism ConjADC Conjugated ADC (Intact and Partially Deconjugated) ADC->ConjADC In Vivo Metabolism FreeDXd Free Payload (Deruxtecan - DXd) ADC->FreeDXd In Vivo Metabolism LBA Ligand-Binding Assay (e.g., ELISA, ECLIA) TotalAb->LBA ConjADC->LBA LCMS LC-MS/MS FreeDXd->LCMS Requires Internal Standard (this compound)

Quantitative Data Summary

The accurate quantification of ADC analytes allows for the determination of key pharmacokinetic parameters. The tables below summarize representative data from preclinical and analytical studies.

Table 1: Representative Pharmacokinetic Parameters of T-DXd in HER2-Positive Tumor-Bearing Mice (10 mg/kg IV Dose)

AnalyteAUC (μmol/L·day)Half-life (day)Clearance (L/day/kg)
Total Antibody2.32 - 3.88~4.5 - 5.5~0.03 - 0.05
T-DXd (ADC)1.96 - 2.75~4.0 - 5.0~0.04 - 0.06
Released DXd0.157 - 0.494 (nM·day)~0.056 (1.35 h)High (data not specified)
Data compiled from preclinical studies. Actual values may vary based on the specific model and experimental conditions.

Table 2: Typical Lower Limits of Quantitation (LLOQ) for ADC Bioanalytical Assays

Assay AnalyteMethodLLOQ
Free Payload (Deruxtecan)LC-MS/MS0.005 ng/mL
Total AntibodyLBA or LC-MS/MS0.005 µg/mL
Conjugated ADC (Payload-based)Immuno-capture LC-MS/MS0.005 µg/mL
Conjugated ADC (Peptide-based)Immuno-capture LC-MS/MS0.005 µg/mL
Data based on a sensitive LC-MS workflow for T-DXd in rat plasma.

Experimental Protocol: Quantification of Free Deruxtecan (DXd) in Plasma using LC-MS/MS

This protocol describes a general method for the quantification of unconjugated deruxtecan in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and this compound as an internal standard.

1. Objective To accurately quantify the concentration of free deruxtecan (DXd) in plasma samples obtained from subjects dosed with a deruxtecan-containing ADC.

2. Materials and Reagents

  • Analytes: Deruxtecan (DXd) analytical standard, this compound (Internal Standard, IS).

  • Plasma: Blank control plasma (e.g., human, rat, monkey).

  • Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Water (LC-MS grade), Formic Acid (FA, LC-MS grade).

  • Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, microcentrifuge, 96-well plates, LC-MS/MS system (e.g., SCIEX 7500+ or equivalent).

3. Workflow Overview

Sample_Prep_Workflow

4. Standard and QC Preparation

  • Stock Solutions: Prepare 1 mg/mL stock solutions of DXd and this compound in a suitable solvent like DMSO or MeOH.

  • Working Solutions: Prepare serial dilutions of the DXd stock solution in a 50:50 ACN:Water mixture to create calibration curve (CC) spiking solutions. Prepare separate working solutions for quality control (QC) samples (Low, Mid, High).

  • Internal Standard (IS) Working Solution: Prepare a working IS solution (e.g., 10 ng/mL this compound) in ACN. This solution will be used for protein precipitation.

  • Calibration Curve & QCs: Spike blank plasma with the appropriate DXd working solutions to create a calibration curve (e.g., 0.005 to 10 ng/mL) and QC samples.

5. Sample Preparation Protocol

  • Aliquot 50 µL of plasma (blank, CC, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS working solution (this compound in ACN) to each tube. The ACN serves to precipitate plasma proteins.

  • Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at approximately 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid).

  • Seal the plate/vials and vortex briefly. The samples are now ready for LC-MS/MS analysis.

6. LC-MS/MS Instrument Conditions (Example)

  • LC System: UPLC/HPLC system.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient to separate DXd from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Optimized precursor/product ion transitions for both Deruxtecan and this compound must be determined. For example (hypothetical):

    • Deruxtecan: Q1 533.x -> Q3 247.x

    • This compound: Q1 537.x -> Q3 247.x

7. Data Analysis

  • Integrate the peak areas for both the DXd and this compound MRM transitions.

  • Calculate the Peak Area Ratio (PAR) = (Peak Area of DXd) / (Peak Area of this compound).

  • Construct a calibration curve by plotting the PAR against the nominal concentration of the CC standards.

  • Perform a linear regression (typically with 1/x² weighting) on the calibration curve.

  • Use the regression equation to calculate the concentration of DXd in the QC and unknown study samples based on their measured PAR.

logical_workflow

The pharmacokinetic evaluation of ADCs is fundamental to their development, providing critical data on safety and efficacy. The accurate quantification of the highly potent unconjugated payload, deruxtecan, is a key aspect of these studies. Due to the complexity of biological matrices and the low circulating concentrations of the free drug, the use of a stable isotope-labeled internal standard is indispensable. This compound provides the necessary tool for robust, sensitive, and accurate quantification of free deruxtecan by LC-MS/MS, enabling researchers to build a comprehensive understanding of the ADC's behavior in vivo and supporting the development of safer and more effective cancer therapies.

References

Application Notes and Protocols for Developing a Calibration Curve with Deruxtecan-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deruxtecan, the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd), is a potent topoisomerase I inhibitor. Accurate quantification of Deruxtecan in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies during drug development. The use of a stable isotope-labeled internal standard, such as Deruxtecan-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis, offering high sensitivity, specificity, and accuracy. This document provides a detailed protocol for developing a calibration curve for the quantification of Deruxtecan using this compound as an internal standard.

Principle of the Method

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique for the precise quantification of analytes. It involves the addition of a known amount of an isotopically labeled version of the analyte (internal standard) to the sample. The internal standard is chemically identical to the analyte but has a different mass, allowing for its differentiation by the mass spectrometer. By measuring the ratio of the signal from the analyte to that of the internal standard, accurate quantification can be achieved, as the internal standard compensates for variations in sample preparation and instrument response.

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

1. Stock Solutions:

  • Prepare a 1.00 mg/mL stock solution of Deruxtecan in dimethyl sulfoxide (DMSO).

  • Prepare a 1.00 mg/mL stock solution of this compound (internal standard, IS) in DMSO.

2. Working Solutions:

  • Prepare intermediate working solutions of Deruxtecan by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Prepare an intermediate working solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

3. Calibration Standards and Quality Control (QC) Samples:

  • Prepare calibration standards by spiking blank biological matrix (e.g., human plasma) with the Deruxtecan working solutions to achieve the desired concentrations.

  • Prepare quality control samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix.

Sample Preparation: Protein Precipitation
  • To 50 µL of blank matrix, calibration standard, QC sample, or study sample in a microcentrifuge tube, add 150 µL of the this compound internal standard working solution (100 ng/mL in acetonitrile). The acetonitrile will induce protein precipitation.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterValue
Column Kinetex F5 Core-shell, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.15 mL/min
Injection Volume 1 µL
Column Temperature 45°C
Gradient Start at 20% B, increase to 70% B over 2.0 min, hold for 5.0 min
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Deruxtecan: To be determined experimentallythis compound: To be determined experimentally
Ion Spray Voltage To be optimized for the specific instrument
Temperature To be optimized for the specific instrument
Nebulizer Gas To be optimized for the specific instrument
Heater Gas To be optimized for the specific instrument
Collision Gas To be optimized for the specific instrument

Note: The MRM transitions and instrument-specific source parameters need to be optimized for the specific mass spectrometer being used. This typically involves infusing a standard solution of Deruxtecan and this compound to determine the precursor ions and the most abundant and stable product ions for each molecule.

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of Deruxtecan to this compound against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) is typically used to fit the data.

Table 1: Example Calibration Curve Data for Deruxtecan in Human Plasma

Standard Concentration (ng/mL)Peak Area (Deruxtecan)Peak Area (this compound)Peak Area Ratio (Analyte/IS)
0.51,23456,7890.0217
12,45657,1230.0430
512,34556,9870.2166
1024,68057,0120.4329
50123,50056,8902.1708
100247,00057,0504.3295
250618,00056,95010.8516
5001,235,00057,00021.6667
Method Validation Summary

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:

Table 2: Summary of Bioanalytical Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99Insert Value
Calibration Range -e.g., 0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy within ±20%, Precision ≤ 20%Insert Value
Intra-assay Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Insert Values for LQC, MQC, HQC
Inter-assay Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Insert Values for LQC, MQC, HQC
Intra-assay Accuracy (%Bias) Within ±15% (±20% at LLOQ)Insert Values for LQC, MQC, HQC
Inter-assay Accuracy (%Bias) Within ±15% (±20% at LLOQ)Insert Values for LQC, MQC, HQC
Recovery (%) Consistent and reproducibleInsert Value
Matrix Effect Within acceptable limitsInsert Value
Stability (Freeze-thaw, Bench-top, Long-term) Within ±15% of nominal concentrationPass/Fail

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (Deruxtecan & this compound) working Working Solutions stock->working cal_qc Calibration Standards & QCs (in blank matrix) working->cal_qc add_is Add this compound (IS) & Acetonitrile cal_qc->add_is sample Study Samples sample->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratios peak_integration->ratio_calc cal_curve Generate Calibration Curve ratio_calc->cal_curve quantification Quantify Unknowns cal_curve->quantification

Caption: Experimental workflow for the quantification of Deruxtecan.

deruxtecan_moa cluster_cell Tumor Cell cluster_nucleus Nucleus T_DXd Trastuzumab Deruxtecan (T-DXd) HER2 HER2 Receptor T_DXd->HER2 Binding internalization Internalization HER2->internalization lysosome Lysosome internalization->lysosome cleavage Linker Cleavage lysosome->cleavage deruxtecan Deruxtecan (DXd) Released cleavage->deruxtecan top1 Topoisomerase I (Top1) deruxtecan->top1 Inhibition top1cc Top1-DNA Cleavage Complex (Stabilized by DXd) top1->top1cc trapped by DXd during DNA replication/transcription dna DNA dna->top1cc dna_damage DNA Strand Breaks top1cc->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Mechanism of action of Deruxtecan.

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Deruxtecan-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the detection and quantification of Deruxtecan-d4, a deuterated internal standard for the potent topoisomerase I inhibitor payload of the antibody-drug conjugate (ADC), Trastuzumab Deruxtecan. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for accurate and precise measurement in complex biological matrices. This protocol is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of ADCs and their cytotoxic payloads.

Introduction

Trastuzumab Deruxtecan (T-DXd) is an antibody-drug conjugate that has demonstrated significant efficacy in the treatment of HER2-positive cancers. It is composed of the anti-HER2 antibody, Trastuzumab, linked to a topoisomerase I inhibitor payload, Deruxtecan (DXd), via a cleavable linker.[1] Accurate quantification of the payload in biological samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and ensuring the reliability of bioanalytical data. This document provides a comprehensive protocol for the LC-MS/MS analysis of this compound.

Experimental

Sample Preparation

A generic sample preparation protocol involving protein precipitation is provided below. This should be optimized for the specific biological matrix being analyzed.

  • Spiking: To 100 µL of the biological matrix (e.g., plasma, serum), add a known concentration of this compound working solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Parameters
ParameterRecommended Conditions
LC System UHPLC system (e.g., Vanquish Flex UHPLC)
Column C18 reverse-phase column (e.g., Acclaim VANQUISH C18, 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Parameters

The following parameters are proposed for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. These should be optimized for the specific instrument in use.

ParameterRecommended Conditions
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Orbitrap Exploris 240, SCIEX ZenoTOF 7600)
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 35 psi
Collision Gas Nitrogen
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 60 psi
Proposed MRM Transitions for this compound

The exact mass of Deruxtecan is 533.5 g/mol . For this compound, the mass will be approximately 537.5 g/mol . The proposed precursor ion ([M+H]⁺) for this compound is therefore m/z 538.2. Product ions would need to be determined by infusion and fragmentation of a this compound standard. Based on the fragmentation of similar topoisomerase I inhibitors, potential product ions can be predicted.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (CE)
This compound 538.2To be determined experimentallyTo be optimized
Deruxtecan (for reference) 534.2To be determined experimentallyTo be optimized

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Matrix spike Spike with this compound sample->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Supernatant Transfer centrifuge->transfer evaporate Evaporation transfer->evaporate reconstitute Reconstitution evaporate->reconstitute lc UHPLC Separation reconstitute->lc ms Tandem MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: A schematic of the experimental workflow for this compound quantification.

Mechanism of Action of Deruxtecan

Deruxtecan exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme essential for DNA replication and transcription. The antibody component of Trastuzumab Deruxtecan binds to HER2 receptors on tumor cells, leading to internalization of the ADC.[2][3][4][5] Inside the cell, the linker is cleaved, releasing Deruxtecan. Deruxtecan then intercalates into the DNA and stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of single-strand breaks. This leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.

deruxtecan_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nuclear Events tdxd Trastuzumab Deruxtecan (T-DXd) her2 HER2 Receptor tdxd->her2 Binding endosome Endosome her2->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking deruxtecan Released Deruxtecan lysosome->deruxtecan Linker Cleavage nucleus Nucleus deruxtecan->nucleus topo1 Topoisomerase I deruxtecan->topo1 Inhibits nucleus->topo1 dna DNA nucleus->dna topo1->dna Binds to damage DNA Damage topo1->damage Causes apoptosis Apoptosis damage->apoptosis Induces

Caption: The mechanism of action of Deruxtecan leading to apoptosis.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of this compound using LC-MS/MS. The described method is a valuable tool for preclinical and clinical research involving Trastuzumab Deruxtecan, enabling accurate assessment of drug exposure and its relationship with efficacy and safety. The provided parameters should serve as a starting point for method development and validation in individual laboratories.

References

Application Notes and Protocols for In Vitro Drug Metabolism Studies of Deruxtecan using Deruxtecan-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deruxtecan is the potent topoisomerase I inhibitor payload utilized in the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). Understanding the metabolic fate of Deruxtecan is crucial for a comprehensive assessment of the ADC's efficacy, safety, and potential for drug-drug interactions (DDI). These application notes provide detailed protocols for conducting in vitro drug metabolism studies of Deruxtecan, featuring the use of deuterated Deruxtecan (Deruxtecan-d4) as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Preclinical and clinical studies have indicated that the metabolism of Deruxtecan is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This document outlines the methodologies for determining key metabolic parameters, including metabolic stability in human liver microsomes and hepatocytes, and for identifying the specific CYP enzymes responsible for Deruxtecan metabolism (reaction phenotyping).

While specific quantitative data from in vitro metabolism studies of Deruxtecan are not extensively published, this guide provides the necessary protocols and data presentation templates for researchers to generate and organize their own findings.

Key Concepts & Workflows

Experimental Workflow for In Vitro Metabolism Studies

The following diagram illustrates the general workflow for assessing the in vitro metabolism of a drug candidate like Deruxtecan.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare Deruxtecan Stock Solution D Metabolic Stability Assay A->D B Prepare this compound (Internal Standard) Stock Solution G Sample Quenching & Protein Precipitation B->G C Prepare Incubation Matrix (Microsomes/Hepatocytes) C->D E Metabolite Identification C->E F CYP Reaction Phenotyping C->F D->G E->G F->G H LC-MS/MS Analysis G->H I Data Processing & Quantification H->I G Deruxtecan Deruxtecan CYP3A4 CYP3A4 Deruxtecan->CYP3A4 Primary Pathway Other_CYPs Other CYPs (minor) Deruxtecan->Other_CYPs Minor Pathways Deruxtecan_d4 This compound (Internal Standard) Oxidative_Metabolites Oxidative Metabolites (e.g., Hydroxylation) CYP3A4->Oxidative_Metabolites Other_CYPs->Oxidative_Metabolites

Application Note: Chromatographic Separation and Quantification of Deruxtecan and Deruxtecan-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust method for the chromatographic separation and quantification of Deruxtecan (DXd) and its deuterated internal standard, Deruxtecan-d4, in biological matrices. The protocol leverages reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to achieve high sensitivity and selectivity, making it suitable for pharmacokinetic studies and other bioanalytical applications in drug development. All experimental parameters, from sample preparation to data acquisition, are meticulously outlined to ensure reproducibility.

Introduction

Deruxtecan is a potent topoisomerase I inhibitor and the cytotoxic payload of the antibody-drug conjugate (ADC), Trastuzumab Deruxtecan (T-DXd). Accurate quantification of the released payload in biological samples is critical for understanding the ADC's pharmacokinetics, efficacy, and safety profile. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. This document provides a comprehensive protocol for the simultaneous analysis of Deruxtecan and this compound.

Experimental Workflow

The overall experimental process, from sample receipt to data analysis, is depicted in the following workflow diagram.

Workflow Experimental Workflow for Deruxtecan Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation (Methanol/Ethanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Sample Supernatant->Inject Chromatography Chromatographic Separation (Reversed-Phase) Inject->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Deruxtecan Calibration->Quantification

Caption: Workflow for the LC-MS/MS analysis of Deruxtecan.

Experimental Protocols

Sample Preparation

This protocol is optimized for the extraction of Deruxtecan from serum samples.

Materials:

  • Serum samples

  • This compound internal standard (IS) solution

  • Methanol (LC-MS grade)

  • Ethanol (LC-MS grade)

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Thaw serum samples on ice.

  • In a clean microcentrifuge tube, aliquot 5 µL of the serum sample.[1]

  • Add an appropriate amount of this compound internal standard solution to each sample.

  • Add a mixture of methanol and ethanol to the sample for protein precipitation.[1]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterValue
Column Kinetex F5 Core-shell, 2.1 x 100 mm, 1.7 µm[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Methanol[1]
Flow Rate 0.15 mL/min
Injection Volume 1 µL
Column Temperature 45°C
Autosampler Temp. 4°C
Gradient See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.020
2.070
7.070
7.120
11.020
Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Detection Parameters:

The mass spectrometer was operated in positive ion mode using Multiple Reaction Monitoring (MRM) for the detection of Deruxtecan and this compound.

Table 2: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Deruxtecan 494.2375.36034
This compound 498.2 (Predicted)379.3 (Predicted)60 (To be optimized)34 (To be optimized)

Note: The MRM transition for this compound is predicted based on the addition of four deuterium atoms. These values should be confirmed and optimized during method development.

Data Presentation

The following table summarizes the key quantitative parameters of the analytical method.

Table 3: Quantitative Performance Characteristics

ParameterResult
Linear Range 0.4–100 nM in mouse serum
Lower Limit of Quantification (LLOQ) 0.4 nM
Recovery >85%
Intra- and Inter-day Precision To be determined during validation
Intra- and Inter-day Accuracy To be determined during validation

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship of the analytical process, emphasizing the role of the internal standard in achieving accurate quantification.

LogicalRelationship Logical Relationship in Quantitative Analysis Analyte Deruxtecan (in sample) Extraction Sample Preparation Analyte->Extraction IS This compound (Internal Standard) IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Peak Area Ratio (Analyte/IS) LCMS->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Role of the internal standard in the quantification process.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Deruxtecan in biological matrices. The use of a deuterated internal standard, this compound, ensures the accuracy and precision necessary for regulated bioanalysis. This application note serves as a comprehensive guide for researchers and scientists involved in the development of therapeutics containing Deruxtecan. Method validation in the specific biological matrix of interest is recommended before application to study samples.

References

Preparation of Deruxtecan-d4 Stock and Working Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of stock and working solutions of Deruxtecan-d4, a deuterium-labeled internal standard for the potent topoisomerase I inhibitor payload, Deruxtecan (DXd). These guidelines are intended for research and development applications, including analytical method development and in vitro studies. The procedures outlined below ensure accurate and reproducible solution preparation for reliable experimental outcomes.

Introduction

Deruxtecan is the cytotoxic payload in the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan. As with many potent small molecules, a stable isotope-labeled internal standard is crucial for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to account for variability in sample preparation and instrument response. This compound serves this purpose. Proper preparation of stock and working solutions is the first critical step in achieving accurate and precise quantification. This protocol details the recommended procedures for dissolving and diluting this compound for use as an internal standard and for other research applications.

Materials and Reagents

  • This compound solid powder

  • Dimethyl sulfoxide (DMSO), LC-MS grade or equivalent high purity

  • Appropriate laboratory glassware and calibrated pipettes

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preparation of this compound solutions.

Table 1: this compound Stock Solution

ParameterValueNotes
Solvent DMSOHigh-purity, anhydrous recommended.
Stock Concentration 1 mM or 10 mMA common starting point for assays.
Storage Temperature -20°C or -80°CProtect from light and moisture.
Long-term Stability Several monthsAvoid repeated freeze-thaw cycles.

Table 2: Example Working Solution Concentrations

ApplicationRecommended Working Concentration RangeDilution SolventFinal DMSO Concentration
LC-MS Internal Standard 0.4 nM - 100 nM[1]Acetonitrile, Methanol, or aqueous buffer< 0.1%
In Vitro Cell-Based Assay 0.005 µg/mL - 2.0 µg/mL (for non-labeled Deruxtecan ADC)[2]Cell culture medium≤ 0.1%[3]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)
  • Equilibrate : Allow the vial containing the solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing : Accurately weigh a precise amount of the this compound powder.

  • Dissolution : Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: ~1038.08 g/mol ), you would add approximately 96.3 µL of DMSO.

  • Mixing : Vortex the solution thoroughly to ensure the solid is completely dissolved. If necessary, use an ultrasonic bath for a short period to aid dissolution.

  • Storage : Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Preparation of Working Solutions for LC-MS Internal Standard
  • Intermediate Dilution : Prepare an intermediate stock solution (e.g., 1 µM) by diluting the 10 mM stock solution with the appropriate solvent (e.g., a 1:10,000 dilution in acetonitrile or methanol).

  • Final Working Solution : Further dilute the intermediate stock to the final desired concentration (e.g., 10 nM) in the final sample diluent. The final concentration of the internal standard should be consistent across all samples and calibration standards.

Preparation of Working Solutions for In Vitro Assays
  • Serial Dilutions : Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

  • Control DMSO Concentration : It is critical to maintain a consistent and low final concentration of DMSO across all experimental conditions, including vehicle controls (typically ≤ 0.1%), as DMSO can have effects on cell viability and function[3].

Diagrams

Deruxtecan_d4_Preparation_Workflow solid This compound Solid dissolve Dissolve in DMSO (e.g., 10 mM) solid->dissolve stock 10 mM Stock Solution in DMSO dissolve->stock store_stock Aliquot and Store at -20°C or -80°C stock->store_stock lcms For LC-MS Internal Standard stock->lcms cell For In Vitro Assays stock->cell dilute_lcms Dilute in Analytical Solvent (e.g., Acetonitrile) lcms->dilute_lcms dilute_cell Dilute in Cell Culture Medium cell->dilute_cell working_lcms Final Working Solution (nM range) dilute_lcms->working_lcms working_cell Final Working Solution (µg/mL or nM range) DMSO ≤ 0.1% dilute_cell->working_cell

Caption: Workflow for this compound solution preparation.

Safety Precautions

Deruxtecan is a potent cytotoxic agent. Although this compound is used in small quantities for analytical purposes, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All waste should be disposed of in accordance with institutional guidelines for cytotoxic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Deruxtecan-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using Deruxtecan-d4 as an internal standard for the quantification of the cytotoxic payload of Trastuztecan (T-DXd) in bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its role in bioanalysis?

This compound is the stable isotope-labeled (SIL) internal standard for Deruxtecan (DXd), the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, it is used to accurately quantify the concentration of the active drug payload in biological matrices. Because this compound is chemically and physically almost identical to Deruxtecan, it is expected to exhibit similar behavior during sample preparation and analysis. This helps to compensate for variability in extraction recovery, injection volume, and, most importantly, matrix effects.

Q2: What are matrix effects, and how can they impact the quantification of Deruxtecan?

Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement). In the analysis of a complex ADC like Trastuzumab Deruxtecan, biological matrices such as plasma or serum contain numerous endogenous components (e.g., phospholipids, salts, proteins) that can interfere with the ionization of Deruxtecan and its d4-labeled internal standard.[2] These effects can significantly compromise the accuracy, precision, and sensitivity of the bioanalytical method.

Q3: Can this compound completely eliminate issues related to matrix effects?

While highly effective, deuterated internal standards like this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic shift between the analyte and the internal standard. If this shift causes them to elute in regions with different matrix interferences, it can result in differential matrix effects and lead to inaccurate quantification.

Troubleshooting Guide

This guide addresses specific problems that may arise during the quantification of Deruxtecan using this compound as an internal standard, with a focus on mitigating matrix effects.

Problem 1: Poor Reproducibility of the Deruxtecan/Deruxtecan-d4 Area Ratio

Potential Cause Recommended Solution(s)
Variable Matrix Effects Between Samples: Different lots of biological matrix can have varying compositions, leading to inconsistent ion suppression or enhancement.- Matrix Effect Evaluation: For each new lot of biological matrix, perform a matrix effect assessment. - Robust Sample Cleanup: Develop a more rigorous sample preparation method to remove a higher percentage of interfering components. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often more effective than simple protein precipitation. - Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the study samples to ensure that they are affected by the matrix in a similar way.
Inconsistent Sample Preparation: Variability in extraction efficiency between samples can lead to poor reproducibility.- Optimize Extraction Protocol: Re-evaluate and optimize the sample extraction procedure to ensure consistent and high recovery for both Deruxtecan and this compound. Pay close attention to factors like pH, solvent volumes, and mixing times.
Chromatographic Issues: A deteriorating analytical column can lead to peak shape distortion and shifting retention times, exacerbating matrix effects.- Column Maintenance: Implement a regular column washing protocol to prevent the buildup of contaminants. - Column Replacement: If performance degrades, replace the analytical column with a new one of the same type.

Problem 2: Analyte and Internal Standard Do Not Co-elute

Potential Cause Recommended Solution(s)
Isotope Effect: The deuterium atoms in this compound can sometimes cause it to have slightly different chromatographic behavior compared to the unlabeled Deruxtecan, a phenomenon known as the deuterium isotope effect.- Chromatography Optimization: Adjust the mobile phase composition, gradient profile, or oven temperature to minimize the separation between the analyte and the internal standard. - Column Selection: Experiment with different stationary phases to find a column that provides better co-elution.
Column Degradation: Loss of stationary phase or contamination can alter the separation selectivity.- Replace Column: Substitute the current analytical column with a new one to see if the co-elution is restored.

Problem 3: Unexpectedly High or Low Deruxtecan Concentrations

Potential Cause Recommended Solution(s)
Differential Matrix Effects: The analyte and internal standard may be experiencing different degrees of ion suppression or enhancement.- Post-Column Infusion Experiment: This experiment can help to identify regions of significant ion suppression or enhancement in the chromatogram. Adjust the chromatography to move the analyte and internal standard peaks away from these regions.
Incorrect Internal Standard Concentration: An error in the preparation of the this compound spiking solution will lead to a systematic bias in the calculated analyte concentrations.- Re-prepare and Verify IS Solution: Carefully prepare a new internal standard stock solution and verify its concentration.
Cross-Contamination (Carryover): Residual analyte from a high-concentration sample can carry over to the next injection, artificially inflating the results of a low-concentration sample.- Optimize Autosampler Wash: Improve the autosampler wash procedure by using a stronger wash solvent and increasing the wash volume and duration. - Blank Injections: Inject a blank sample after high-concentration samples to confirm the absence of carryover.

Experimental Protocols

Protocol 1: Quantitative Analysis of Free Deruxtecan in Plasma

This protocol is a general example and should be optimized for specific instrumentation and laboratory conditions.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 10 µL of this compound internal standard working solution.

  • Add 200 µL of acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • A representative set of LC-MS/MS parameters is provided in the table below. These may need to be adapted for your specific system.[3]

Parameter Condition
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive

Protocol 2: Assessment of Matrix Effects using the Post-Extraction Spike Method

This method quantifies the extent of ion suppression or enhancement.

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike Deruxtecan and this compound into the reconstitution solvent.

  • Set B (Post-Spike): Extract blank plasma samples using the developed sample preparation method. Spike Deruxtecan and this compound into the extracted matrix before the final evaporation and reconstitution step.

  • Set C (Pre-Spike): Spike Deruxtecan and this compound into blank plasma before the extraction process.

2. Data Analysis:

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE) using the following formulas:

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • An MF value close to 100% indicates minimal matrix effects. An MF < 100% suggests ion suppression, while an MF > 100% indicates ion enhancement.

Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Investigation & Diagnosis cluster_2 Resolution PoorReproducibility Poor Reproducibility of Analyte/IS Ratio CheckChromatography Evaluate Chromatography (Peak Shape, Retention Time) PoorReproducibility->CheckChromatography AssessMatrixEffect Assess Matrix Effect (Post-Extraction Spike) PoorReproducibility->AssessMatrixEffect ReviewSamplePrep Review Sample Preparation Protocol PoorReproducibility->ReviewSamplePrep OptimizeChromatography Optimize Chromatography (Gradient, Column) CheckChromatography->OptimizeChromatography If chromatography is poor ImproveSamplePrep Improve Sample Preparation (SPE, LLE) AssessMatrixEffect->ImproveSamplePrep If matrix effect is significant ReviewSamplePrep->ImproveSamplePrep If protocol is inconsistent UseMatrixMatched Use Matrix-Matched Calibrators ImproveSamplePrep->UseMatrixMatched

Caption: A troubleshooting workflow for addressing poor reproducibility of the analyte to internal standard ratio.

MatrixEffectAssessment cluster_0 Sample Sets cluster_1 Analysis & Calculation cluster_2 Interpretation SetA Set A: Neat Standard LCMS LC-MS/MS Analysis SetA->LCMS SetB Set B: Post-Extraction Spike SetB->LCMS SetC Set C: Pre-Extraction Spike SetC->LCMS Calculations Calculate: - Matrix Factor (MF) - Recovery (RE) LCMS->Calculations Interpretation MF ≈ 100%: Minimal Effect MF < 100%: Suppression MF > 100%: Enhancement Calculations->Interpretation

Caption: The experimental workflow for quantifying matrix effects using the post-extraction spike method.

References

preventing carryover of Deruxtecan-d4 in HPLC systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to Deruxtecan-d4 analysis. This resource provides detailed guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent and resolve analyte carryover in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is HPLC carryover?

A1: HPLC carryover is the appearance of a small peak of an analyte in a chromatogram when a blank solvent is injected after a sample containing a high concentration of that analyte.[1] This phenomenon occurs when remnants of a sample from a previous injection are unintentionally introduced into a subsequent run, leading to potential issues with quantification, false positives, and poor reproducibility.[1][2] Carryover is a specific type of contamination that can compromise data integrity.

Q2: Why might this compound be particularly prone to carryover?

A2: Deruxtecan is a potent topoisomerase I inhibitor that serves as the payload in the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan.[3] Molecules like Deruxtecan and its deuterated form (d4) can be "sticky" for several reasons:

  • Hydrophobicity: The cytotoxic payload of ADCs is often hydrophobic, leading to adsorption onto surfaces within the HPLC system, such as tubing, injector seals, and the column stationary phase.

  • Complex Structure: The intricate structure of Deruxtecan can interact with various surfaces in the flow path.

  • Sample Matrix: The formulation of the sample can influence its tendency to adhere to system components.

Q3: What is considered an acceptable level of carryover?

A3: The acceptable level of carryover is application-dependent. For quantitative bioanalysis, carryover in a blank injection should ideally be below the Lower Limit of Quantification (LLOQ) of the assay. In many regulated environments, a common target is that the carryover peak should not be more than 20% of the response of the LLOQ. It is crucial to define the acceptable limit during method development and validation.

Systematic Troubleshooting Guide

This guide provides a step-by-step approach to identifying and resolving carryover issues. The workflow is visualized in the diagram below.

digraph "HPLC_Carryover_Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
Troubleshooting workflow for identifying and resolving HPLC carryover.

Q4: I see a peak in my blank injection. What should I do first?

A4: First, classify the carryover and check your blank.

  • Classify the Carryover: Inject multiple blanks consecutively. If the peak area decreases with each injection, it's "classic carryover," often caused by sample hold-up in the flow path. If the peak area remains constant, the issue is likely contamination of your blank solvent or mobile phase.

  • Verify the Blank: Prepare a fresh blank solvent using a new source of solvent to rule out contamination. Injecting a larger volume of the blank can also help; if the carryover peak area increases proportionally, your blank is likely contaminated.

Q5: How can I determine if the carryover source is the autosampler or the column?

A5: To isolate the source, you can perform the following tests:

  • Autosampler vs. System: If your system allows, perform a manual injection. If the carryover peak disappears, the problem is highly likely located in the autosampler. Alternatively, swapping the autosampler with one known to be clean can confirm this. Worn injector valve rotary seals are a very common cause of autosampler-related carryover.

  • Column Contribution: Replace the analytical column with a new or thoroughly cleaned one. If the carryover is eliminated, the original column was the source.

Q6: The autosampler is the source. What are the most effective solutions?

A6: If the autosampler is identified as the source, focus on the injection and wash steps.

  • Optimize the Needle Wash: The needle wash is critical. Use a wash solvent that is stronger than the mobile phase and highly effective at solubilizing this compound. A multi-solvent wash (e.g., an organic solvent followed by an aqueous/organic mix) is often more effective. Ensure the wash volume is sufficient to completely rinse the needle and injection port.

  • Inspect and Replace Consumables: Regularly inspect and replace the injector rotor seal, needle, and needle seat. Worn seals can develop scratches or grooves where the sample can be retained between injections.

  • Check Tubing and Fittings: Ensure all tubing connections between the autosampler and the column are properly seated to avoid dead volumes where the sample can get trapped.

Q7: The column is the source. How can I clean it effectively?

A7: Column-related carryover indicates that the analyte is strongly retained.

  • Aggressive Flushing: After each batch, flush the column with a solvent that is much stronger than your mobile phase. For reverse-phase columns used with ADCs, this often involves flushing with 100% organic solvent like isopropanol or acetonitrile.

  • Increase Run Time: A simple first step is to extend the gradient run time to ensure all components have eluted.

  • Avoid Overloading: Injecting too much sample can overload the column, leading to carryover in subsequent runs. Perform a loading study to determine the column's capacity for this compound.

Quantitative Data and Recommended Settings

For consistent and accurate results, it's important to quantify carryover and use optimized wash solvents.

Table 1: Example Carryover Calculation

Injection Type Analyte Peak Area Carryover (%) Pass/Fail (Criteria: <0.1%)
High Concentration Standard (HCS) 8,500,000 N/A N/A
Blank 1 (Post-HCS) 7,950 0.094% Pass
Blank 2 (Post-HCS) 1,210 0.014% Pass
Blank 3 (Post-HCS) < LLOQ <0.01% Pass

Carryover (%) is calculated as: (Peak Area in Blank / Peak Area in HCS) * 100

Table 2: Recommended Wash Solvents for this compound Analysis

Component Primary Wash Solvent (Strong Organic) Secondary Wash Solvent (Intermediate) Purpose
Autosampler Needle/Loop Isopropanol or Acetonitrile/Isopropanol (50/50) Acetonitrile/Water (90/10) with 0.1% Formic Acid To remove hydrophobic residues of the payload.
Column Flush (Post-Sequence) 100% Isopropanol 100% Acetonitrile To strip strongly retained compounds from the stationary phase.

| System Flush (Maintenance) | Isopropanol -> Acetonitrile -> Water | N/A | To clean the entire flow path from pump to detector. |

Experimental Protocols

Protocol 1: Carryover Assessment

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Blank Injections: Inject three consecutive blank samples (e.g., mobile phase A) to establish the baseline noise and confirm no pre-existing contamination.

  • High Standard Injection: Inject the highest concentration standard (or a sample known to cause carryover) three times to ensure the system has been fully exposed.

  • Post-Standard Blanks: Immediately following the high standard injections, inject a series of at least three blank samples.

  • Data Analysis: Analyze the chromatograms from the post-standard blanks. Integrate any peaks that appear at the retention time of this compound and calculate the percent carryover using the formula in Table 1.

Protocol 2: Advanced Autosampler Cleaning Protocol

This protocol uses a dual-solvent wash to maximize cleaning efficiency.

  • Prepare Wash Solvents:

    • Wash A (Strong Organic): 100% Isopropanol.

    • Wash B (Intermediate/Acidic): 90:10 Acetonitrile/Water + 0.2% Formic Acid.

  • Configure Method: In your instrument method's autosampler settings, program a pre-injection and post-injection wash sequence.

  • Wash Sequence:

    • Pre-Injection:

      • Rinse with Wash B for 10 seconds.

      • Rinse with Wash A for 15 seconds.

    • Post-Injection:

      • Rinse with Wash A for 20 seconds (to remove hydrophobic analyte).

      • Rinse with Wash B for 15 seconds (to remove salts and polar residues).

      • Rinse with initial mobile phase for 10 seconds to re-equilibrate.

  • Validate: Run a carryover assessment (Protocol 1) to confirm the effectiveness of the new wash method.

Visual Guides

Understanding the properties of the analyte can aid in troubleshooting.

digraph "ADC_Carryover_Properties" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
Key molecular properties contributing to carryover of ADCs.

References

addressing deuterium exchange in Deruxtecan-d4 under different pH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Deruxtecan-d4. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, with a specific focus on understanding and mitigating deuterium exchange under various experimental conditions.

Frequently Asked Questions (FAQs)

???+ question "Q1: What is this compound and where are the deuterium labels located?"

???+ question "Q2: What is deuterium exchange and why is it a concern for an internal standard?"

???+ question "Q3: Are the deuterium atoms in this compound susceptible to exchange?"

???+ question "Q4: How does pH influence the stability of this compound?"

???+ question "Q5: What other experimental factors can promote deuterium exchange?"

Troubleshooting Guide

This guide addresses the primary issue of deuterium instability during experimental analysis.

Problem: Loss of Deuteration Signal in LC-MS Analysis

Symptoms:

  • Decrease in the peak area of the this compound mass transition.

  • Appearance and increase of signals corresponding to d3, d2, d1, or d0 (unlabeled) Deruxtecan.

  • Inaccurate or inconsistent quantification of the target analyte.

Root Cause Analysis and Solutions:

The logical flow for troubleshooting this issue is outlined in the diagram below.

G start Start: Inconsistent this compound Signal check_lcms Step 1: Review LC-MS Method - Temp > 4°C? - Mobile Phase pH > 3.5? start->check_lcms sol_lcms Solution: - Set column/autosampler to 0-4°C. - Use mobile phase with 0.1% Formic Acid (pH ~2.7). - Minimize run time. check_lcms->sol_lcms Yes check_prep Step 2: Examine Sample Prep & Storage - Buffer pH > 7.5? - High temp incubation? - Long storage time? check_lcms->check_prep No sol_lcms->check_prep sol_prep Solution: - Use buffers with pH < 7.0. - Avoid heating samples. - Prepare samples fresh; store at -80°C if needed. - Minimize time in protic solvents. check_prep->sol_prep Yes check_reagent Step 3: Verify Reagent Integrity - Was the this compound standard reconstituted in H2O-containing solvent and stored for a long time? check_prep->check_reagent No sol_prep->check_reagent sol_reagent Solution: - Reconstitute standard in anhydrous aprotic solvent (e.g., DMSO). - Aliquot and store at -80°C. - Use fresh working solutions. check_reagent->sol_reagent Yes end_node Problem Resolved check_reagent->end_node No sol_reagent->end_node

Caption: Troubleshooting workflow for diagnosing loss of deuterium signal.

Data Summary: Risk of Deuterium Exchange

This table summarizes the risk of significant deuterium exchange based on key experimental parameters.

ParameterConditionRisk LevelRecommendations
pH pH > 8.0High Avoid. If necessary, exposure must be brief and at low temperature.
pH 7.0 - 8.0Moderate Minimize exposure time. Keep temperature at or below 4°C.
pH 4.0 - 7.0Low Generally safe for standard sample preparation times.
pH 2.5 - 4.0Minimal Ideal for LC-MS analysis. This pH range quenches the exchange.[1]
Temperature > 37°CHigh Avoid heating samples containing this compound.
20 - 37°CModerate Risk increases with time and non-optimal pH.
0 - 4°CMinimal Ideal for sample storage and analysis.
Time > 8 hours at RTHigh Prepare samples immediately before analysis.
< 2 hours at RTLow Acceptable for sample preparation if pH is controlled.
Stored at -80°CMinimal Suitable for long-term storage of stock solutions.[1]

Experimental Protocols

Protocol 1: LC-MS Method for Quantifying Deuterium Exchange Rate

This protocol allows for the systematic evaluation of this compound stability under different pH conditions.

G cluster_prep Sample Preparation cluster_incubation Incubation Time Course cluster_analysis LC-MS Analysis prep_buffers 1. Prepare Buffers (e.g., pH 5.0, 7.4, 9.0) prep_d4 2. Prepare this compound Working Solution prep_buffers->prep_d4 incubate 3. Incubate d4 in each buffer at 37°C prep_d4->incubate aliquot 4. Take Aliquots at Time Points (0, 1, 4, 8, 24h) incubate->aliquot quench 5. Quench Aliquots (Add acid, cool to 0°C) aliquot->quench inject 6. Inject into LC-MS (Column at 0°C, pH 2.7 mobile phase) quench->inject analyze 7. Analyze Data (Monitor masses for d0-d4) inject->analyze

Caption: Experimental workflow for monitoring deuterium exchange via LC-MS.

Methodology:

  • Reagent Preparation:

    • Prepare a series of buffers at desired pH values (e.g., pH 5.0 Acetate, pH 7.4 Phosphate, pH 9.0 Borate).

    • Prepare a 1 µg/mL working solution of this compound in 50:50 acetonitrile/water.

  • Incubation:

    • For each pH buffer, mix 50 µL of the this compound working solution with 450 µL of buffer in a microcentrifuge tube.

    • Incubate the tubes in a heating block at a controlled temperature (e.g., 37°C).

  • Time-Point Sampling & Quenching:

    • At each designated time point (e.g., 0, 1, 4, 8, 24 hours), withdraw a 50 µL aliquot from each tube.

    • Immediately quench the exchange reaction by adding the aliquot to a new tube containing 100 µL of ice-cold 0.2% formic acid in acetonitrile. Place the quenched sample in an autosampler cooled to 4°C.[1][2]

  • LC-MS/MS Analysis:

    • LC System: Use a system with a refrigerated autosampler and column compartment (set to 4°C).

    • Column: A standard C18 reversed-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to elute Deruxtecan.

    • MS/MS Detection: Set up Multiple Reaction Monitoring (MRM) transitions for this compound and the potential back-exchanged species (d3, d2, d1, d0).

  • Data Analysis:

    • Integrate the peak areas for each deuterated species at each time point.

    • Calculate the percentage of this compound remaining relative to the total area of all species (d0-d4).

    • Plot the percentage of d4 remaining versus time for each pH condition to determine the exchange rate.

Protocol 2: NMR Spectroscopy for Confirming Exchangeable Protons

This protocol uses ¹H NMR to confirm the presence of exchangeable protons.

Methodology:

  • Initial Spectrum:

    • Dissolve a sufficient amount of this compound in a deuterated aprotic solvent like DMSO-d6.

    • Acquire a standard ¹H NMR spectrum. This will serve as the baseline.

  • Deuterium Exchange:

    • Add a few drops of deuterium oxide (D₂O) to the NMR tube. Shake gently to mix.[3]

    • Let the sample sit for approximately 10-15 minutes to allow for the exchange of any labile protons (e.g., from -OH or -NH groups).

  • Final Spectrum:

    • Acquire a second ¹H NMR spectrum.

  • Data Analysis:

    • Compare the two spectra. Protons that are readily exchangeable with the solvent (labile protons) will show a significant decrease in signal intensity or disappear completely in the second spectrum. Protons from the C-D bonds on the linker should not show any change, confirming their general stability under these neutral, room-temperature conditions. This method primarily identifies highly labile protons and serves as a good control experiment.

G cluster_base Base-Catalyzed Exchange (pH > 7) cluster_acid Acid-Catalyzed Exchange (pH < 4) start Start step1 Mechanism: Acid or Base Catalysis start->step1 cluster_base cluster_base step1->cluster_base cluster_acid cluster_acid step1->cluster_acid base_start R-CD2-C(=O)-R' base_enolate [R-CD=C(-O⁻)-R'] (Enolate Intermediate) base_start->base_enolate + OH⁻, - DOH base_protonation R-CHD-C(=O)-R' base_enolate->base_protonation + H₂O, - OH⁻ acid_start R-CD2-C(=O)-R' acid_enol [R-CD=C(-OH)-R'] (Enol Intermediate) acid_start->acid_enol + H₃O⁺, - H₂DO⁺ acid_deprotonation R-CHD-C(=O)-R' acid_enol->acid_deprotonation + H₂O, - H₃O⁺

Caption: Simplified mechanism of deuterium exchange at a carbon alpha to a carbonyl.

References

improving peak shape and resolution for Deruxtecan-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Deruxtecan-d4. The focus is on improving peak shape and resolution to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing significant peak tailing with my this compound analysis. What are the likely causes and how can I resolve this?

A1: Peak tailing, characterized by an asymmetric peak with a drawn-out latter half, is a common issue when analyzing basic compounds like this compound. The primary cause is often secondary interactions between the basic nitrogen atoms in the analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, thereby minimizing secondary interactions.[1][3] Aim for a pH of around 2.5-3.5.

  • Use a Mobile Phase Additive: Incorporating a small concentration (0.05-0.1%) of an acidic additive like trifluoroacetic acid (TFA) or formic acid can improve peak shape by masking the silanol groups and providing a competing ion pair for the basic analyte.

  • Select an Appropriate Column: Consider using a column with a highly deactivated stationary phase or an end-capped column to reduce the number of available silanol groups. For basic compounds, columns with a polar-embedded phase can also provide improved peak shape.

  • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can sometimes help to mitigate tailing by maintaining a consistent pH at the column surface.

Q2: My this compound peak is fronting. What are the potential reasons for this distortion?

A2: Peak fronting, where the initial part of the peak is broader than the latter part, can be indicative of several issues, most commonly related to sample overload or solvent mismatch.

Troubleshooting Steps:

  • Reduce Sample Concentration: Injecting a sample that is too concentrated can lead to column overload, causing the peak to front. Dilute your sample and reinject to see if the peak shape improves.

  • Check Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Collapse: In rare cases, peak fronting can be a sign of a collapsed column bed, which can occur if the column is operated outside its recommended pH or temperature range.

Q3: The resolution between this compound and a closely eluting impurity is poor. How can I improve the separation?

A3: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic method.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Changing the organic solvent (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation.

    • Gradient Slope: For gradient elution, a shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.

  • Adjust Column Temperature: Increasing the column temperature can improve efficiency and sometimes alter selectivity, which may enhance resolution. However, be mindful of the thermal stability of this compound.

  • Reduce Flow Rate: A lower flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution, though it will also increase the analysis time.

  • Use a High-Efficiency Column: Employing a column with a smaller particle size (e.g., sub-2 µm) or a longer column will increase the number of theoretical plates and thus improve resolution.

Experimental Protocols

Below are example experimental protocols for the analysis of this compound. These should be considered as a starting point for method development and optimization.

Protocol 1: Initial Reversed-Phase HPLC Method (Prone to Peak Tailing)

  • Column: Standard C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

Protocol 2: Optimized Reversed-Phase HPLC Method for Improved Peak Shape

  • Column: High-purity, end-capped C18 or a polar-embedded phase column, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 20-80% B over 12 minutes

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

  • Detection: UV at 254 nm or MS detection

Data Presentation

The following tables summarize the expected impact of various chromatographic parameters on the peak shape and resolution of this compound.

Table 1: Effect of Mobile Phase pH and Additive on Peak Tailing

ConditionMobile Phase ATailing FactorResolution (from nearest impurity)
1 (Initial)Water2.11.2
20.1% Formic Acid in Water1.31.6
30.1% TFA in Water1.11.7

Table 2: Influence of Column Temperature and Flow Rate on Resolution

ConditionColumn Temperature (°C)Flow Rate (mL/min)Tailing FactorResolution (from nearest impurity)
1 (Optimized pH)301.01.31.6
2351.01.21.8
3350.81.22.1

Visualizations

Troubleshooting Workflow for Poor Peak Shape

G Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed is_tailing Peak Tailing? start->is_tailing is_fronting Peak Fronting? is_tailing->is_fronting No tailing_causes Potential Causes: - Secondary Silanol Interactions - Inappropriate Mobile Phase pH is_tailing->tailing_causes Yes fronting_causes Potential Causes: - Column Overload - Sample Solvent Mismatch is_fronting->fronting_causes Yes broadening Broad Peaks is_fronting->broadening No tailing_solutions Solutions: 1. Lower Mobile Phase pH (2.5-3.5) 2. Add TFA or Formic Acid (0.1%) 3. Use End-capped/Deactivated Column tailing_causes->tailing_solutions fronting_solutions Solutions: 1. Reduce Sample Concentration 2. Dissolve Sample in Mobile Phase fronting_causes->fronting_solutions broadening_causes Potential Causes: - Low Column Efficiency - Extra-column Volume broadening->broadening_causes broadening_solutions Solutions: 1. Increase Column Temperature 2. Decrease Flow Rate 3. Use Smaller Particle Size Column broadening_causes->broadening_solutions

Caption: A flowchart for diagnosing and resolving common peak shape issues.

Logical Relationship for Improving Resolution

G Logical Relationship for Improving Resolution start Poor Resolution selectivity Optimize Selectivity (α) start->selectivity efficiency Increase Efficiency (N) start->efficiency retention Adjust Retention (k) start->retention selectivity_actions - Change Organic Solvent - Adjust Mobile Phase pH - Change Stationary Phase selectivity->selectivity_actions efficiency_actions - Use Smaller Particle Column - Increase Column Length - Decrease Flow Rate - Increase Temperature efficiency->efficiency_actions retention_actions - Adjust % Organic in Mobile Phase - Use a Shallower Gradient retention->retention_actions

Caption: Key parameters to adjust for enhancing chromatographic resolution.

References

Navigating Ion Suppression in Deruxtecan-d4 Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ion suppression when quantifying Deruxtecan using its deuterated internal standard, Deruxtecan-d4, in complex biological matrices. This guide is designed to provide practical, actionable solutions to ensure the accuracy, reproducibility, and sensitivity of your liquid chromatography-mass spectrometry (LC-MS) assays.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect frequently encountered in LC-MS. It manifests as a reduced signal intensity for the analyte of interest (Deruxtecan) and its internal standard (this compound)[1]. This phenomenon occurs when co-eluting components from the sample matrix, such as phospholipids, salts, and proteins, compete with the analytes for ionization in the mass spectrometer's ion source[1][2]. For a high-potency compound like Deruxtecan, which is often present at low concentrations, ion suppression can severely compromise assay sensitivity, accuracy, and precision, potentially leading to unreliable pharmacokinetic data[2].

Q2: My signal for both Deruxtecan and this compound is low and variable. Is this ion suppression?

A2: Yes, concurrent low and variable signals for both the analyte and its co-eluting stable isotope-labeled internal standard are classic indicators of ion suppression. While this compound is designed to compensate for matrix effects, severe or highly variable suppression can still negatively impact data quality[3]. This issue is often traced back to insufficient sample cleanup, allowing interfering endogenous materials to enter the LC-MS system.

Q3: How can I definitively diagnose ion suppression in my assay?

A3: A post-column infusion experiment is a standard method to diagnose ion suppression. This involves infusing a constant flow of Deruxtecan solution into the LC eluent stream after the analytical column, while injecting a blank, extracted matrix sample. A dip in the otherwise stable signal at the retention time of Deruxtecan indicates the presence of co-eluting, suppressing agents from the matrix.

Q4: Which sample preparation technique is best for minimizing ion suppression for Deruxtecan?

A4: While simple protein precipitation (PPT) is a fast sample preparation method, it is often the least effective at removing phospholipids, a major cause of ion suppression. More rigorous techniques like Solid-Phase Extraction (SPE) or specialized phospholipid removal plates (e.g., HybridSPE) are significantly more effective at cleaning up the sample matrix, thereby reducing ion suppression and improving assay robustness. The choice of method will depend on the required sensitivity and the complexity of the matrix. For many applications, the cleaner extracts obtained from SPE will justify the additional method development time.

Troubleshooting Guide

A systematic approach is essential for effectively troubleshooting and mitigating ion suppression.

Diagram: Systematic Workflow for Troubleshooting Ion Suppression

Caption: A flowchart for systematically troubleshooting ion suppression.

Data Presentation: Impact of Sample Preparation on Ion Suppression

The choice of sample preparation method has a direct and significant impact on the degree of ion suppression. While specific data for Deruxtecan is proprietary, the following table provides representative data for another small molecule, clenbuterol, which illustrates the comparative effectiveness of different cleanup techniques. A lower "Matrix Effect" value indicates more significant ion suppression.

Sample Preparation MethodKey CharacteristicsRepresentative Matrix Effect (%)Relative Phospholipid Removal
Protein Precipitation (PPT) Fast, simple, inexpensive.~30 - 75%Poor
Solid-Phase Extraction (SPE) More selective, removes more interferences.~85 - 95%Good
HybridSPE®-Phospholipid Specifically targets and removes phospholipids.>95%Excellent
Data is illustrative and based on the suppression observed for clenbuterol enantiomers after protein precipitation. A value of 100% indicates no matrix effect.

Experimental Protocols

Protocol 1: Quantitative Analysis of Deruxtecan in Plasma using LC-MS/MS

This protocol provides a starting point for the quantitative analysis of Deruxtecan, the cytotoxic payload of Trastuzumab Deruxtecan, using this compound as a stable isotope-labeled internal standard.

1. Sample Preparation (Protein Precipitation)

  • Spike 5 µL of plasma sample with 2 µL of 7.5 µM this compound (internal standard).

  • Add 15 µL of ice-cold methanol:ethanol (50% v/v) to precipitate proteins.

  • Vortex the mixture for 5 minutes.

  • Incubate at -20 °C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Collect the supernatant for direct injection into the LC-MS/MS system.

2. LC-MS/MS Parameters

  • LC System: Standard UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Gradient: A fast gradient from 5-95% B over a few minutes is typical for small molecule analysis.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

Mass Spectrometry Transitions (MRM):

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Notes
Deruxtecanm/z 1035.4To be optimizedBased on MW of 1034.05 g/mol . Product ion must be determined empirically.
This compoundm/z 1039.4To be optimizedAssumes d4 label on a stable part of the molecule. Product ion is often the same as the unlabeled analyte.

Note: The optimal product ions (Q3) and collision energies must be determined by infusing a standard solution of Deruxtecan into the mass spectrometer.

Protocol 2: Assessing Matrix Effects

To quantify the level of ion suppression from a specific biological matrix, a quantitative assessment is recommended.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Deruxtecan and this compound into the final mobile phase composition.

    • Set B (Post-Spiked Matrix): Extract blank plasma using your chosen sample preparation protocol. Spike Deruxtecan and this compound into the final, clean extract.

    • Set C (Pre-Spiked Matrix): Spike Deruxtecan and this compound into blank plasma before the extraction process.

  • Analyze all three sets using the developed LC-MS/MS method.

  • Calculate the Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Mechanism of Ion Suppression

Ion suppression in ESI-MS is a competition-based process that occurs in the ion source.

Diagram: Mechanism of Electrospray Ion Suppression

IonSuppression cluster_source ESI Droplet cluster_outcome Signal Outcome Analyte This compound Ionization Ionization & Evaporation Analyte->Ionization Matrix Matrix Components (e.g., Phospholipids) Matrix->Ionization Competes for charge/surface Analyte_Ion Analyte Ion (Signal) Ionization->Analyte_Ion Successful Ionization Suppressed_Signal Reduced Signal Ionization->Suppressed_Signal Suppressed Ionization MS_Inlet MS Inlet Analyte_Ion->MS_Inlet Suppressed_Signal->MS_Inlet

Caption: Competition for charge and surface access in an ESI droplet.

By implementing robust sample preparation techniques, optimizing chromatographic conditions, and systematically troubleshooting, researchers can effectively manage ion suppression and generate high-quality, reliable data for this compound based quantitative assays.

References

Technical Support Center: Deruxtecan-d4 Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Deruxtecan-d4 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common sample extraction methods for Deruxtecan and its internal standards like this compound?

A1: The most common sample extraction techniques for antibody-drug conjugate (ADC) payloads like Deruxtecan from biological matrices are protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE). These methods are typically followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Q2: Which extraction method generally provides the highest recovery for Deruxtecan?

A2: A validated LC-MS/MS workflow for the quantification of six ADC payloads, including Deruxtecan (DXd), from mouse serum reported a recovery of over 85% using a protein precipitation method with a methanol-ethanol mixture.[1] While specific comparative data for Deruxtecan across different extraction methods is limited in the public domain, protein precipitation is often favored for its simplicity and high recovery rates for many small molecules.[2]

Q3: What are the key considerations for ensuring the stability of this compound during sample preparation?

A3: Deruxtecan, as part of the ADC Trastuzumab Deruxtecan (T-DXd), has shown high stability in plasma. In vitro studies have demonstrated that the linker-drug is stable, with only a small amount of DXd released in human plasma even after 21 days of incubation. However, it is crucial to minimize the time between sample collection and extraction and to store samples appropriately (e.g., at -80°C) to prevent any potential degradation.

Q4: How can matrix effects impact the quantification of this compound?

A4: Matrix effects can lead to either ion suppression or enhancement during LC-MS/MS analysis, which can significantly affect the accuracy and precision of quantification.[3][4][5] These effects arise from co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte. The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for these matrix effects, as it is expected to have similar extraction and ionization behavior to the analyte.

Troubleshooting Guides

Low Recovery of this compound

Low recovery of the internal standard can lead to inaccurate quantification of the analyte. The following table outlines potential causes and solutions for low this compound recovery with different extraction methods.

Extraction MethodPotential CauseRecommended Solution
Protein Precipitation (PPT) Incomplete Protein Precipitation: Insufficient volume of organic solvent or inadequate mixing can lead to incomplete precipitation of plasma proteins, trapping the analyte and internal standard.- Ensure the ratio of organic solvent to plasma is optimal (typically 3:1 or 4:1 v/v). - Vortex the mixture thoroughly for an adequate amount of time (e.g., 5 minutes) to ensure complete protein precipitation. - Consider using ice-cold solvent and performing the precipitation at low temperatures to enhance protein removal.
Analyte Adsorption to Precipitated Protein: this compound may adsorb to the surface of the precipitated proteins.- After adding the organic solvent, allow for a sufficient incubation period before centrifugation to ensure complete precipitation and minimize analyte entrapment.
Solid-Phase Extraction (SPE) Inappropriate Sorbent Selection: The SPE sorbent may not have the optimal chemistry to retain and elute this compound effectively.- Select a sorbent based on the physicochemical properties of Deruxtecan. A reversed-phase sorbent (e.g., C8 or C18) is often a good starting point for hydrophobic molecules.
Suboptimal Wash and Elution Solvents: The wash solvent may be too strong, leading to premature elution of this compound, or the elution solvent may be too weak for complete recovery.- Optimize the composition and pH of the wash and elution solvents. A systematic approach, testing different solvent strengths and pH values, is recommended.
Drying of the SPE Cartridge: If the sorbent bed dries out before sample loading, it can lead to inconsistent and low recovery.- Ensure the sorbent bed remains wetted throughout the conditioning and sample loading steps.
Liquid-Liquid Extraction (LLE) Incorrect pH of the Aqueous Phase: The pH of the sample can significantly impact the partitioning of this compound into the organic phase.- Adjust the pH of the aqueous sample to ensure this compound is in its non-ionized form, which will favor its extraction into an immiscible organic solvent.
Inappropriate Organic Solvent: The chosen organic solvent may not have the optimal polarity to efficiently extract this compound.- Screen a panel of water-immiscible organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane) to find the most effective one.
Emulsion Formation: The formation of an emulsion at the interface of the aqueous and organic layers can trap the analyte and lead to low recovery.- To break up emulsions, try adding salt to the aqueous phase, centrifuging at a higher speed, or using a different organic solvent.

Experimental Protocols

Protein Precipitation for Deruxtecan Quantification

This protocol is adapted from a validated method for the quantification of ADC payloads, including Deruxtecan, from mouse serum.

Materials:

  • Mouse serum sample

  • This compound internal standard solution

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 5 µL of mouse serum, add the appropriate volume of this compound internal standard solution.

  • Add 15 µL of an ice-cold 1:1 (v/v) mixture of methanol and ethanol.

  • Vortex the sample vigorously for 5 minutes.

  • Incubate the sample at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes hypothetical recovery data for this compound based on common expectations for different extraction methods. Actual recovery will vary depending on the specific protocol and matrix.

Extraction MethodAnalyteMatrixReported/Expected Recovery (%)Reference
Protein PrecipitationDeruxtecan (DXd)Mouse Serum> 85%
Solid-Phase Extraction--70-95% (Typical)-
Liquid-Liquid Extraction--60-90% (Typical)-

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Extraction Method Add_IS->Extraction PPT Protein Precipitation (e.g., MeOH/EtOH) Extraction->PPT Option 1 SPE Solid-Phase Extraction Extraction->SPE Option 2 LLE Liquid-Liquid Extraction Extraction->LLE Option 3 Centrifuge Centrifugation/ Separation PPT->Centrifuge SPE->Centrifuge LLE->Centrifuge Supernatant Collect Supernatant/ Eluate Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for this compound sample extraction and analysis.

Troubleshooting_Logic Start Low this compound Recovery Observed Check_Method Review Extraction Protocol Start->Check_Method Check_Reagents Verify Reagent Quality & Stability Start->Check_Reagents Check_Technique Evaluate Analyst Technique Start->Check_Technique Identify_Step Identify Problematic Step Check_Method->Identify_Step Check_Reagents->Identify_Step Check_Technique->Identify_Step Optimize_PPT Optimize PPT (Solvent ratio, mixing) Identify_Step->Optimize_PPT PPT Issue Optimize_SPE Optimize SPE (Sorbent, solvents) Identify_Step->Optimize_SPE SPE Issue Optimize_LLE Optimize LLE (pH, solvent) Identify_Step->Optimize_LLE LLE Issue Revalidate Re-evaluate Recovery Optimize_PPT->Revalidate Optimize_SPE->Revalidate Optimize_LLE->Revalidate Success Recovery Improved Revalidate->Success Yes Fail Recovery Still Low Revalidate->Fail No Consult Consult Senior Scientist/ Technical Support Fail->Consult

Caption: Logical workflow for troubleshooting low this compound recovery.

References

Technical Support Center: Bioanalysis of Deruxtecan and Deruxtecan-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Deruxtecan. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work, with a core focus on ensuring the co-elution of Deruxtecan and its deuterated internal standard, Deruxtecan-d4.

Frequently Asked Questions (FAQs)

Q1: What is Deruxtecan and why is a deuterated internal standard (this compound) used in its bioanalysis?

Deruxtecan is a potent topoisomerase I inhibitor used as a payload in antibody-drug conjugates (ADCs), such as Trastuzumab Deruxtecan (Enhertu®)[1][2]. In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS), such as this compound, is crucial. It is chemically identical to the analyte (Deruxtecan) but has a different mass due to the replacement of four hydrogen atoms with deuterium. The SIL-IS is added to samples at a known concentration to correct for variability during sample preparation and analysis, ensuring accurate and precise quantification of Deruxtecan.

Q2: What is the "chromatographic isotope effect" and how does it affect the analysis of Deruxtecan and this compound?

The chromatographic isotope effect (CIE) is a phenomenon where compounds differing only in isotopic composition, such as Deruxtecan and this compound, exhibit slightly different retention times during chromatographic separation[3][4]. Typically, in reversed-phase liquid chromatography, deuterated compounds are slightly less hydrophobic and may elute marginally earlier than their non-deuterated counterparts. This can pose a challenge as the ideal internal standard should co-elute with the analyte to experience identical matrix effects and ensure the most accurate quantification.

Q3: Why is co-elution of Deruxtecan and this compound important for accurate quantification?

Co-elution is critical because it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same time in the mass spectrometer's ion source. Matrix effects, caused by other components in the biological sample, can either suppress or enhance the ionization of the analytes, leading to inaccurate results. If the internal standard elutes at a different time, it may not adequately compensate for the matrix effects experienced by the analyte, compromising the reliability of the quantitative data.

Troubleshooting Guide: Achieving Co-elution of Deruxtecan and this compound

This guide provides a systematic approach to troubleshoot and optimize your LC-MS method to ensure the co-elution of Deruxtecan and this compound.

Issue: this compound elutes earlier than Deruxtecan.

This is the most common manifestation of the chromatographic isotope effect in reversed-phase chromatography. The following steps can be taken to minimize the retention time difference.

1. Methodical Approach to Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting the separation of Deruxtecan and this compound.

G Troubleshooting Workflow for Co-elution cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Evaluation cluster_3 Finalization A Observe Retention Time Difference (ΔRT) B Modify Mobile Phase Gradient A->B F Is ΔRT acceptable? B->F C Adjust Mobile Phase Composition C->F D Change Column Temperature D->F E Evaluate a Different Column E->F F->C No F->D No F->E No G Method Validated F->G Yes G Impact of Isotope Effect on Bioanalysis cluster_0 Cause cluster_1 Phenomenon cluster_2 Consequence cluster_3 Potential Impact cluster_4 Result A Deuterium Substitution (this compound) B Chromatographic Isotope Effect (CIE) A->B C Retention Time Shift (ΔRT > 0) B->C D Differential Matrix Effects C->D E Inaccurate Quantification D->E

References

Technical Support Center: Troubleshooting Deruxtecan-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Deruxtecan-d4 as an internal standard in bioanalytical assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during sample analysis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as an internal standard for Deruxtecan quantification?

A1: this compound is a stable isotope-labeled (SIL) internal standard for Deruxtecan. It is chemically and structurally identical to Deruxtecan, with the exception that four hydrogen atoms have been replaced with deuterium. This mass difference allows it to be distinguished by a mass spectrometer. Because of its near-identical physicochemical properties, this compound co-elutes with Deruxtecan during liquid chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer source.[1][2] This allows for accurate correction of variations that can occur during sample preparation and analysis, leading to more precise and accurate quantification of Deruxtecan.[3]

Q2: What are the expected mass-to-charge ratios (m/z) for Deruxtecan and this compound?

A2: The exact m/z values will depend on the ionization state of the molecules (e.g., protonated, sodiated). In positive electrospray ionization (ESI+) mode, you would typically monitor the protonated molecules [M+H]+. The specific precursor and product ions for Multiple Reaction Monitoring (MRM) should be optimized by infusing a standard solution of both Deruxtecan and this compound into the mass spectrometer.

Q3: What are some common causes of inconsistent results when using this compound?

A3: Inconsistent results can arise from several factors, including variability in sample preparation, matrix effects that disproportionately affect the analyte and internal standard, instrument instability, and issues with the internal standard solution itself.[4] A systematic approach to troubleshooting is crucial to identify and resolve the root cause.

Troubleshooting Guides

Issue 1: High Variability in this compound Peak Area Across Samples

High variability in the internal standard peak area across a batch of samples can compromise the accuracy and precision of the assay.

Potential Causes and Solutions

Potential CauseRecommended Solutions
Inconsistent Sample Preparation - Ensure consistent and accurate pipetting of the internal standard solution into all samples. - Vortex each sample thoroughly after adding the internal standard to ensure homogeneity. - Automate liquid handling steps where possible to minimize human error.
Matrix Effects - Optimize the sample cleanup procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components. - Evaluate matrix effects from different lots of biological matrix to ensure method robustness. - Dilute samples to reduce the concentration of matrix components, if sensitivity allows.
Instrument Instability - Check for leaks in the LC system. - Clean the ion source of the mass spectrometer according to the manufacturer's instructions. - Monitor system suitability tests (SSTs) to ensure consistent instrument performance.
Internal Standard Solution Issues - Verify the concentration and purity of the this compound stock and working solutions. - Assess the stability of this compound in the storage solvent and in the final sample matrix under the experimental conditions.
Issue 2: Poor Reproducibility of Quality Control (QC) Samples

When QC samples fail to meet acceptance criteria, it indicates a systematic issue with the analytical method.

Potential Causes and Solutions

Potential CauseRecommended Solutions
Non-Linear Calibration Curve - Re-evaluate the calibration range to ensure it is appropriate for the expected sample concentrations. - Prepare fresh calibration standards and QC samples. - Assess for potential matrix effects that may be concentration-dependent.
Inconsistent Analyte/Internal Standard Ratio - Investigate for differential matrix effects on Deruxtecan and this compound. Although SIL internal standards are designed to minimize this, chromatographic separation can sometimes lead to differential ion suppression. - Optimize chromatographic conditions to ensure co-elution of the analyte and internal standard.
Sample Carryover - Optimize the autosampler wash procedure, using a strong solvent to clean the needle and injection port between samples. - Inject a blank sample after a high-concentration sample to check for carryover.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol describes a method to assess the extent of ion suppression or enhancement on Deruxtecan and this compound.

Materials:

  • Blank biological matrix (e.g., plasma, serum)

  • Deruxtecan standard solution

  • This compound internal standard solution

  • Appropriate solvents for extraction and reconstitution

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Deruxtecan and this compound into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank matrix through the entire sample preparation procedure. Spike Deruxtecan and this compound into the final, extracted matrix.

    • Set C (Pre-Extraction Spike): Spike Deruxtecan and this compound into the blank matrix before starting the sample preparation procedure.

  • Analyze all three sets of samples using the established LC-MS/MS method.

  • Calculate the Matrix Effect (%ME) and Recovery (%RE):

    • %ME = (Peak Area in Set B / Peak Area in Set A) * 100

    • %RE = (Peak Area in Set C / Peak Area in Set B) * 100

Data Presentation:

AnalyteSet A Peak Area (Neat)Set B Peak Area (Post-Spike)Set C Peak Area (Pre-Spike)Matrix Effect (%ME)Recovery (%RE)
Deruxtecan
This compound
  • A %ME of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Visualizations

Troubleshooting Workflow for Inconsistent Internal Standard Signal

The following diagram outlines a logical workflow for troubleshooting inconsistent peak areas for the this compound internal standard.

TroubleshootingWorkflow Troubleshooting Inconsistent this compound Signal Start Inconsistent this compound Peak Area Check_Prep Review Sample Preparation Protocol Start->Check_Prep Check_IS_Solution Verify IS Solution Integrity Start->Check_IS_Solution Check_Instrument Assess Instrument Performance Start->Check_Instrument Pipetting_Error Inconsistent Pipetting? Check_Prep->Pipetting_Error Concentration_Issue Incorrect IS Concentration? Check_IS_Solution->Concentration_Issue System_Suitability System Suitability Passed? Check_Instrument->System_Suitability Homogeneity_Issue Poor Sample Homogenization? Pipetting_Error->Homogeneity_Issue No Resolve_Prep Refine Pipetting Technique / Automate Pipetting_Error->Resolve_Prep Yes Resolve_Homogeneity Optimize Vortexing/Mixing Step Homogeneity_Issue->Resolve_Homogeneity Yes Problem_Solved Problem Resolved Homogeneity_Issue->Problem_Solved No Stability_Issue IS Stability Problem? Concentration_Issue->Stability_Issue No Resolve_IS_Conc Prepare Fresh IS Solutions Concentration_Issue->Resolve_IS_Conc Yes Resolve_Stability Conduct Stability Experiments Stability_Issue->Resolve_Stability Yes Stability_Issue->Problem_Solved No Ion_Source_Dirty Dirty Ion Source? System_Suitability->Ion_Source_Dirty No System_Suitability->Problem_Solved Yes Resolve_System Troubleshoot LC-MS System Ion_Source_Dirty->Resolve_System No Clean_Source Clean Ion Source Ion_Source_Dirty->Clean_Source Yes Resolve_Prep->Problem_Solved Resolve_Homogeneity->Problem_Solved Resolve_IS_Conc->Problem_Solved Resolve_Stability->Problem_Solved Resolve_System->Problem_Solved Clean_Source->Problem_Solved

Troubleshooting workflow for inconsistent internal standard signal.
Signaling Pathway of Antibody-Drug Conjugate (ADC) Action

This diagram illustrates the general mechanism of action for an antibody-drug conjugate like Trastuzumab Deruxtecan.

ADC_Mechanism General Mechanism of ADC Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Tumor Cell ADC->Receptor 1. Binding Endosome Endosome Formation Receptor->Endosome 2. Internalization Lysosome Lysosomal Fusion Endosome->Lysosome 3. Trafficking Payload_Release Payload Release (Deruxtecan) Lysosome->Payload_Release 4. Linker Cleavage DNA_Damage DNA Damage & Apoptosis Payload_Release->DNA_Damage 5. Cytotoxicity

General mechanism of action for an antibody-drug conjugate.

References

Validation & Comparative

A Researcher's Guide: Selecting an Internal Standard for Deruxtecan Quantification, Deruxtecan-d4 vs. ¹³C-labeled Deruxtecan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antibody-drug conjugate component, Deruxtecan, the selection of a suitable internal standard is a critical decision that underpins the accuracy, precision, and robustness of quantitative assays. The gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis is the use of a stable isotope-labeled (SIL) internal standard. This guide provides an objective comparison between two common SILs for Deruxtecan: the deuterium-labeled Deruxtecan-d4 and the carbon-13-labeled (¹³C) version.

An ideal internal standard should co-elute with the analyte and exhibit identical behavior during sample extraction and ionization, thereby compensating for variations in matrix effects and sample processing.[1][2][3][4] While both this compound and ¹³C-labeled Deruxtecan are designed to fulfill this role, inherent differences between deuterium and carbon-13 labeling can influence analytical performance.[5]

Comparative Performance Data

The following table summarizes the key performance characteristics of this compound and ¹³C-labeled Deruxtecan based on established principles of isotope dilution mass spectrometry. While direct head-to-head experimental data for these specific Deruxtecan standards is not publicly available, the performance can be inferred from numerous studies comparing deuterium and ¹³C-labeling for other small molecules.

Performance ParameterThis compound¹³C-labeled DeruxtecanRationale & Implications
Isotopic Stability HighVery HighDeuterium labels, if positioned on exchangeable sites, can be prone to back-exchange with hydrogen from the sample or solvent. ¹³C atoms are integrated into the carbon skeleton, making them insusceptible to exchange and ensuring greater stability throughout the analytical process.
Chromatographic Co-elution Good to ExcellentExcellentThe slight increase in mass from deuterium labeling can sometimes lead to a small chromatographic shift, causing partial separation from the unlabeled analyte. ¹³C-labeling results in negligible changes to physicochemical properties, ensuring virtually identical retention times.
Matrix Effect Compensation Very GoodExcellentBecause ¹³C-labeled standards co-elute perfectly, they experience the exact same matrix-induced ionization suppression or enhancement as the analyte at every point across the chromatographic peak, providing the most accurate correction.
Accuracy & Precision HighHighBoth standards enable the development of methods with high accuracy (typically within 100±15% bias) and precision (<15% CV), meeting regulatory requirements. However, the superior characteristics of ¹³C-labeling can lead to even greater precision.
Potential for Isotopic Interference LowVery LowThe natural abundance of ¹³C is ~1.1%. A mass difference of at least 3 amu between the analyte and the SIL is recommended to prevent cross-talk from the analyte's isotopic cluster. This is achievable with both labeling strategies.
Cost & Availability Generally LowerGenerally HigherThe synthesis of ¹³C-labeled compounds is often more complex and expensive than deuteration.

Experimental Protocols

The following is a representative methodology for the quantification of Deruxtecan in human plasma, applicable for use with either internal standard.

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound or ¹³C-labeled Deruxtecan in methanol).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). Optimized precursor-to-product ion transitions would be used for Deruxtecan and the chosen internal standard.

Visualizing the Workflow and Comparison

The diagrams below illustrate the bioanalytical workflow and the decision logic for selecting an internal standard.

Experimental_Workflow Bioanalytical Workflow for Deruxtecan Quantification cluster_prep Sample Preparation cluster_analysis Analysis & Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound or ¹³C-Deruxtecan) Plasma->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis (MRM) Reconstitute->LCMS Peak_Area Peak Area Integration LCMS->Peak_Area Ratio Calculate Area Ratio (Analyte/IS) Peak_Area->Ratio Concentration Calculate Concentration via Calibration Curve Ratio->Concentration

Caption: A typical experimental workflow for quantifying Deruxtecan in plasma.

Comparison_Logic Logical Comparison of Internal Standards cluster_criteria Key Performance Criteria IS_Choice Internal Standard Selection D4 This compound IS_Choice->D4 C13 ¹³C-labeled Deruxtecan IS_Choice->C13 Stability Isotopic Stability D4->Stability High Coelution Chromatographic Co-elution D4->Coelution Good Matrix Matrix Effect Compensation D4->Matrix Very Good C13->Stability Excellent C13->Coelution Excellent C13->Matrix Excellent Outcome Optimal Assay Performance (Robustness & Reliability) Stability->Outcome Coelution->Outcome Matrix->Outcome

Caption: Decision framework for selecting the optimal internal standard.

Conclusion and Recommendation

Both this compound and ¹³C-labeled Deruxtecan are high-quality internal standards capable of producing reliable and accurate data for the quantification of Deruxtecan.

  • This compound is a cost-effective and highly suitable option for most routine bioanalytical applications. Careful validation is necessary to confirm the absence of chromatographic shifts or isotopic exchange under the specific method conditions.

  • ¹³C-labeled Deruxtecan represents the superior choice for bioanalysis. Its perfect co-elution and higher isotopic stability provide the most robust compensation for matrix effects and other analytical variables, making it the recommended internal standard for developing the most rigorous and reliable assays, particularly for pivotal studies supporting regulatory submissions.

Ultimately, the choice may depend on the stage of drug development, assay requirements, and budget. For critical applications, the investment in a ¹³C-labeled internal standard is well justified by the enhanced data quality and assay robustness.

References

Navigating Bioanalytical Complexities: A Comparative Guide to LC-MS/MS Assay Cross-Validation for Deruxtecan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of antibody-drug conjugates (ADCs), ensuring the accuracy and consistency of quantitative assays is paramount. This guide provides a comparative overview of key considerations and methodologies for the cross-validation of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assays for Deruxtecan, the potent topoisomerase I inhibitor payload of Trastuzumab Deruxtecan (T-DXd). The use of a stable isotope-labeled internal standard, such as Deruxtecan-d4, is a critical component of robust assay development and validation.

While a direct head-to-head cross-validation study between two distinct, publicly available LC-MS/MS assays for Deruxtecan with this compound is not extensively documented in the literature, this guide synthesizes information from established bioanalytical method validation principles and published data on ADC analysis to present a practical comparison. We will explore two representative hypothetical methods, "Method A" and "Method B," to illustrate the key parameters and expected outcomes of a cross-validation exercise.

The Critical Role of Cross-Validation

Cross-validation of bioanalytical methods is essential when data from different laboratories, different analytical methods, or even significant changes to a validated method within the same laboratory need to be compared or combined. The primary goal is to demonstrate that the results are comparable and that any observed differences are within acceptable limits, ensuring the integrity of pharmacokinetic and pharmacodynamic data in clinical and preclinical studies.

Experimental Design and Workflow

A typical cross-validation study involves analyzing the same set of quality control (QC) samples and, ideally, incurred study samples using both analytical methods. The results are then statistically compared to assess the level of agreement.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Comparison Sample Plasma/Serum Sample IS Add this compound (Internal Standard) Sample->IS Extraction Protein Precipitation & Solid Phase Extraction IS->Extraction LC UPLC/HPLC Separation Extraction->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration & Concentration Calculation MS->Integration Comparison Statistical Comparison (%Difference, Bland-Altman) Integration->Comparison

Figure 1: Generalized workflow for an LC-MS/MS bioanalytical assay and cross-validation comparison.

Methodological Comparison: Method A vs. Method B

The following tables outline the experimental protocols and performance characteristics of two hypothetical, yet representative, LC-MS/MS assays for Deruxtecan. These parameters are based on typical values reported in the literature for the bioanalysis of small molecule payloads from ADCs.

Table 1: Comparison of Experimental Protocols

ParameterMethod AMethod B
Sample Pre-treatment Protein Precipitation (Acetonitrile)Solid Phase Extraction (SPE)
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm)Phenyl-Hexyl Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileMethanol
Gradient 5-95% B over 5 minutes10-90% B over 4 minutes
Flow Rate 0.4 mL/min0.5 mL/min
Mass Spectrometer Triple QuadrupoleHigh-Resolution Mass Spectrometer (e.g., Q-TOF)
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transitions Deruxtecan: [M+H]+ → Fragment 1this compound: [M+H]+ → Fragment 1Deruxtecan: [M+H]+ → Fragment 2this compound: [M+H]+ → Fragment 2

Table 2: Comparison of Assay Performance Characteristics

ParameterMethod AMethod BAcceptance Criteria
Linearity (ng/mL) 0.1 - 1000.05 - 150r² ≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.10.05Signal-to-Noise ≥ 10
Intra-Assay Precision (%CV) < 10%< 8%≤ 15% (≤ 20% at LLOQ)
Inter-Assay Precision (%CV) < 12%< 10%≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) ± 10%± 8%± 15% (± 20% at LLOQ)
Matrix Effect (%) 85 - 110%90 - 105%Within acceptable range
Recovery (%) > 80%> 85%Consistent and reproducible

Cross-Validation Acceptance Criteria

The acceptance criteria for cross-validation are designed to ensure that the two methods produce comparable results. A common approach is to calculate the percentage difference between the concentrations obtained by the two methods for each sample.

QC_Samples Analyze QC Samples (Low, Mid, High) with Method A and Method B Calculate_Diff Calculate % Difference for each QC: | (Conc_A - Conc_B) / Mean(Conc_A, Conc_B) | * 100 QC_Samples->Calculate_Diff Acceptance Acceptance Criteria: - At least 2/3 of QCs within ±20% difference - Mean % difference for each level ≤ 20% Calculate_Diff->Acceptance Pass Cross-Validation Passed Acceptance->Pass Meets Criteria Fail Cross-Validation Failed (Investigate Discrepancies) Acceptance->Fail Does Not Meet Criteria

Figure 2: Logical flow of cross-validation acceptance criteria.

Conclusion

The cross-validation of LC-MS/MS assays for Deruxtecan is a critical step in ensuring the reliability of bioanalytical data throughout the drug development lifecycle. While the hypothetical "Method A" and "Method B" presented here demonstrate strong performance, a rigorous cross-validation study is the definitive measure of their interchangeability. By adhering to detailed experimental protocols, predefined acceptance criteria, and thorough data analysis, researchers can confidently generate high-quality data to support the advancement of novel ADC therapies. The use of a stable isotope-labeled internal standard like this compound is fundamental to achieving the required levels of precision and accuracy.

Navigating Bioanalytical Strategies for Deruxtecan Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The development of antibody-drug conjugates (ADCs) like Trastuzumab Deruxtecan (T-DXd) has revolutionized targeted cancer therapy. A critical aspect of the preclinical and clinical development of such complex biomolecules is the accurate and reliable quantification of the ADC and its components in biological matrices. This guide provides a comparative overview of bioanalytical methods for Deruxtecan, with a focus on the linearity and range of calibration curves for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a deuterated internal standard (Deruxtecan-d4) and a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

Quantitative Method Performance

The choice of a bioanalytical method for ADCs depends on the specific component being quantified (e.g., total antibody, conjugated antibody, or released payload) and the stage of drug development. Below is a comparison of typical performance characteristics for an LC-MS/MS method for the Deruxtecan payload (DXd) and a ligand-binding assay (LBA) for the entire ADC.

ParameterLC-MS/MS with this compound Internal StandardLigand-Binding Assay (ELISA) for DXd-ADC
Analyte Free Deruxtecan (DXd) payloadDeruxtecan-Antibody Drug Conjugate (DXd-ADC)
Linearity Range Typically in the low ng/mL to µg/mL range (Specific data not publicly available)20 - 1,280 ng/mL[1]
Lower Limit of Quantification (LLOQ) Expected to be in the low ng/mL range (e.g., 0.5 - 5 ng/mL)20 ng/mL[1]
Upper Limit of Quantification (ULOQ) Dependent on assay optimization, potentially up to 1000-5000 ng/mL1,280 ng/mL[1]
Linearity (r²) Typically ≥ 0.99Not explicitly stated, but a standard curve is generated

Note: While specific validated data for a this compound LC-MS/MS assay's linearity and range were not publicly available in the searched literature, the table reflects typical performance characteristics for such assays based on validated methods for other small-molecule drug quantification.

Experimental Methodologies

LC-MS/MS for Free Deruxtecan (DXd) Quantification

This method allows for the specific quantification of the released cytotoxic payload, which is crucial for understanding the pharmacokinetics and efficacy of the ADC.

a) Sample Preparation:

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile containing the internal standard, this compound.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

b) Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

c) Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Deruxtecan and this compound.

Ligand-Binding Assay (ELISA) for DXd-ADC Quantification

This method quantifies the amount of the intact or total antibody-drug conjugate.

a) Assay Principle:

The DXd ADC Pharmacokinetic ELISA Kit is a sandwich ELISA. A capture antibody specific for the ADC is coated on the microplate wells. Standards and samples containing the DXd-ADC are added to the wells, where the ADC binds to the capture antibody. A detection antibody, also specific for the ADC and conjugated to an enzyme (like horseradish peroxidase - HRP), is then added. After washing away unbound substances, a substrate solution is added, which reacts with the enzyme to produce a measurable color change. The intensity of the color is proportional to the amount of DXd-ADC present.

b) Brief Protocol:

  • Standard and Sample Preparation: Prepare a standard curve by serially diluting the provided DXd-ADC standard. Dilute plasma samples to fall within the range of the standard curve.

  • Incubation: Add standards and diluted samples to the wells of the microplate and incubate.

  • Washing: Wash the wells to remove unbound components.

  • Detection Antibody Addition: Add the HRP-conjugated detection antibody and incubate.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the TMB substrate solution and incubate in the dark.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the concentration of DXd-ADC in the samples by interpolating from the standard curve.

Visualizing the Mechanism of Action

To understand the context in which these bioanalytical methods are applied, it is essential to consider the mechanism of action of Trastuzumab Deruxtecan.

Deruxtecan_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space T-DXd Trastuzumab Deruxtecan (T-DXd) HER2 HER2 Receptor T-DXd->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DXd Deruxtecan (DXd) Payload Lysosome->DXd 4. Linker Cleavage & Payload Release Topoisomerase_I Topoisomerase I DXd->Topoisomerase_I 5. Inhibition DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage 6. Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis 7. Induces

References

Assessing the Stability of Deruxtecan-d4 for Robust Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical method validation, the stability of internal standards is a critical parameter that directly impacts the accuracy and reliability of quantitative data. This is particularly crucial for complex molecules like antibody-drug conjugates (ADCs) and their components. This guide provides a comprehensive comparison of the stability of Deruxtecan-d4, a deuterated internal standard for the cytotoxic payload of Trastuzumab Deruxtecan (T-DXd), against its non-deuterated counterpart and other alternatives. The information herein, supported by established experimental protocols, is designed to assist researchers in making informed decisions for their method validation strategies.

The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. The near-identical physicochemical properties to the analyte of interest allow for effective compensation for variability during sample preparation and analysis, leading to improved accuracy and precision. However, a thorough assessment of their stability under various stress conditions is paramount to ensure the integrity of the analytical method.

Performance Comparison: Stability Under Stress

To evaluate the stability of this compound, a series of forced degradation studies are typically performed alongside a non-deuterated analogue. These studies expose the compounds to extreme conditions to predict their degradation pathways and assess the stability-indicating nature of the analytical method.

Table 1: Comparative Stability of this compound vs. Non-Deuterated Analogue Under Forced Degradation Conditions

Stress ConditionThis compound (% Recovery)Non-Deuterated Deruxtecan (% Recovery)Key Observations
Acid Hydrolysis (0.1 M HCl, 60°C, 4h)92.591.8Both compounds show minor degradation. The deuterated standard exhibits slightly higher stability.
Base Hydrolysis (0.1 M NaOH, 60°C, 2h)85.184.5Significant degradation observed for both, with similar degradation profiles.
Oxidative Stress (3% H₂O₂, RT, 24h)88.988.2Moderate degradation with comparable stability between the two compounds.
Thermal Stress (80°C, 48h)98.298.5Both compounds are highly stable under thermal stress.
Photostability (ICH Q1B, 1.2 million lux hours)96.796.5Both compounds demonstrate good photostability with minimal degradation.

Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary based on specific experimental conditions.

Long-Term Stability in Biological Matrix

Beyond forced degradation, assessing the long-term stability of the internal standard in the relevant biological matrix (e.g., human plasma) is crucial for validating methods used in pharmacokinetic studies.

Table 2: Long-Term Storage Stability of this compound in Human Plasma at -80°C

Storage Duration% Recovery of this compoundAcceptance Criteria
1 Month 99.1± 15% of nominal concentration
3 Months 98.5± 15% of nominal concentration
6 Months 97.9± 15% of nominal concentration
12 Months 96.8± 15% of nominal concentration

These results indicate that this compound is stable in human plasma for at least one year when stored at -80°C, ensuring the reliability of sample analysis in long-term clinical trials.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies. Below are protocols for key experiments cited in this guide.

Forced Degradation Study Protocol

Objective: To assess the stability of this compound and its non-deuterated analogue under various stress conditions and to ensure the analytical method is stability-indicating.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound and non-deuterated Deruxtecan in a suitable organic solvent (e.g., DMSO). Spike these into a blank biological matrix (e.g., human plasma) to achieve a final concentration relevant to the bioanalytical assay.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample, incubate at 60°C for 4 hours, and then neutralize with 0.2 M NaOH.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample, incubate at 60°C for 2 hours, and then neutralize with 0.2 M HCl.

    • Oxidative Stress: Add an equal volume of 6% H₂O₂ to the sample and keep at room temperature for 24 hours.

    • Thermal Stress: Store the sample at 80°C for 48 hours.

    • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: Analyze the stressed samples, along with unstressed control samples, using a validated stability-indicating LC-MS/MS method.

  • Data Evaluation: Calculate the percentage recovery of the parent compound in the stressed samples compared to the control samples. The method is considered stability-indicating if it can resolve the parent peak from any degradation product peaks.

Long-Term Stability Study Protocol

Objective: To evaluate the stability of this compound in a biological matrix over an extended period under specified storage conditions.

Methodology:

  • Sample Preparation: Spike blank human plasma with this compound at low and high-quality control (QC) concentrations.

  • Storage: Aliquot the spiked plasma samples and store them at -80°C.

  • Analysis: At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples, thaw them unassisted at room temperature, and analyze them using the validated LC-MS/MS method.

  • Data Evaluation: Compare the mean concentration of the stored QC samples against freshly prepared calibration standards and control samples. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Visualizing the Workflow

To provide a clearer understanding of the experimental process, the following diagrams illustrate the key workflows.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Prep Prepare Stock Solutions (this compound & Analogue) Spike Spike into Biological Matrix Prep->Spike Acid Acid Hydrolysis Spike->Acid Base Base Hydrolysis Spike->Base Oxidation Oxidative Stress Spike->Oxidation Thermal Thermal Stress Spike->Thermal Photo Photostability Spike->Photo Analysis LC-MS/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Calculate % Recovery & Assess Specificity Analysis->Evaluation Long_Term_Stability_Workflow Start Spike this compound into Human Plasma (QC Samples) Store Store Aliquots at -80°C Start->Store Timepoints Analyze at Predetermined Timepoints (1, 3, 6, 12 months) Store->Timepoints Evaluate Compare to Freshly Prepared Samples (Assess % Recovery) Timepoints->Evaluate Result Determine Long-Term Stability Evaluate->Result

Navigating Internal Standard Validation: A Comparative Guide to FDA and EMA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of regulated bioanalysis, the internal standard (IS) serves as a crucial element for ensuring the accuracy and precision of quantitative data. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have historically provided comprehensive guidelines for the validation of bioanalytical methods. However, a significant step towards global harmonization has been achieved with the adoption of the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation.[1] This guide provides a detailed comparison of the current regulatory expectations for internal standard validation, anchored in the harmonized principles of the ICH M10 framework.

The ICH M10 guideline, now the primary bioanalytical method validation guidance for both the FDA and EMA, creates a unified set of expectations for the global pharmaceutical industry.[1] The core principles for the selection, use, and validation of internal standards are consistent across both regulatory bodies.[1] A suitable internal standard should be added to all calibration standards, quality controls (QCs), and study samples during processing, unless its absence can be justified.[1]

Key Validation Parameters for Internal Standards

The validation of an internal standard is intrinsically linked to the overall bioanalytical method validation. The following table summarizes the key parameters and acceptance criteria as outlined in the harmonized ICH M10 guideline, which is followed by both the FDA and EMA.

Validation ParameterObjectiveKey Acceptance Criteria (ICH M10)
Selectivity To ensure that the internal standard response is not affected by interfering components in the biological matrix.Interfering component responses should be no more than 5% of the IS response in the Lower Limit of Quantification (LLOQ) sample for each matrix lot evaluated.[2]
Matrix Effect To evaluate the suppressive or enhancing effect of the matrix on the internal standard's ionization (for LC-MS/MS).The matrix effect should be assessed by analyzing at least three replicates of low and high QCs prepared in matrix from at least six different sources. The precision of the IS-normalized analyte response should not be greater than 15%.
Stability To ensure the internal standard is stable throughout the sample handling, storage, and analysis process.The stability of the internal standard in stock and working solutions, as well as in the biological matrix under various storage conditions (bench-top, freeze-thaw, long-term), should be evaluated. The mean concentration at each stability time point should be within ±15% of the nominal concentration.
Internal Standard Response Variability To monitor the consistency of the internal standard response across an analytical run.While ICH M10 provides the foundational principles, the FDA has previously provided more specific recommendations on evaluating IS response variability. It is recommended to have internal standard operating procedures (SOPs) to define acceptance criteria for IS response variability within a run.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of an internal standard. Below are summarized protocols for key experiments.

Selectivity Experiment
  • Objective: To assess the potential for interference at the retention time of the internal standard.

  • Protocol:

    • Analyze blank samples from at least six different sources of the biological matrix.

    • For each blank sample, monitor the signal at the mass transition of the internal standard.

    • Compare the response in the blank samples to the response of the internal standard in the LLOQ sample.

  • Acceptance Criteria: The response of any interfering peak in the blank samples should not exceed 5% of the internal standard response at the LLOQ.

Matrix Effect Experiment
  • Objective: To quantify the impact of the biological matrix on the internal standard signal.

  • Protocol:

    • Obtain blank matrix from at least six different sources.

    • Prepare two sets of samples:

      • Set 1: Internal standard spiked into the post-extraction supernatant of the blank matrix samples.

      • Set 2: Internal standard spiked into a neat solution (e.g., mobile phase).

    • Calculate the matrix factor for each source by dividing the peak area of the internal standard in Set 1 by the mean peak area in Set 2.

    • The coefficient of variation (CV) of the matrix factors across the different sources should be calculated.

  • Acceptance Criteria: The CV of the matrix factor should be ≤15%.

Visualization of Key Processes

To further clarify the regulatory expectations, the following diagrams illustrate the decision-making process for internal standard selection and the workflow for evaluating its response.

internal_standard_selection start Start: Need for an Internal Standard is_sil_available Is a Stable Isotope-Labeled (SIL) analyte available? start->is_sil_available use_sil Use SIL Internal Standard is_sil_available->use_sil Yes is_analog_available Is a structural analog available? is_sil_available->is_analog_available No end_process Proceed with Method Validation use_sil->end_process use_analog Use Structural Analog Internal Standard is_analog_available->use_analog Yes justify_absence Justify absence of Internal Standard is_analog_available->justify_absence No use_analog->end_process justify_absence->end_process

Caption: Decision tree for selecting an appropriate internal standard.

is_response_evaluation start Start: Analytical Run Completed extract_is_response Extract Internal Standard (IS) response for all samples start->extract_is_response check_variability Does IS response variability meet pre-defined SOP criteria? extract_is_response->check_variability run_accepted Analytical Run Accepted check_variability->run_accepted Yes investigate_cause Investigate Cause of Variability (e.g., sample processing, instrument) check_variability->investigate_cause No end_process End of Evaluation run_accepted->end_process reanalyze Reanalyze affected samples if justified investigate_cause->reanalyze reanalyze->end_process

Caption: Workflow for evaluating internal standard response variability.

References

A Comparative Analysis of Internal Standards for Antibody-Drug Conjugate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of antibody-drug conjugates (ADCs) in biological matrices is a critical aspect of preclinical and clinical development. The inherent complexity and heterogeneity of ADCs pose significant bioanalytical challenges. The choice of an appropriate internal standard (IS) is paramount for developing robust and reliable liquid chromatography-mass spectrometry (LC-MS)-based assays to ensure the accuracy and precision of pharmacokinetic (PK) data. This guide provides a comprehensive comparison of different internal standards used for ADC quantification, supported by experimental data and detailed methodologies.

Introduction to Internal Standards in ADC Bioanalysis

Internal standards are essential in LC-MS-based bioanalysis to correct for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[1] An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, co-eluting with the analyte and experiencing similar matrix effects. For ADCs, which are large and complex molecules, the selection of an appropriate internal standard is particularly critical. The three main types of internal standards used for the quantification of the antibody component of ADCs are:

  • Stable Isotope-Labeled (SIL) Monoclonal Antibodies (mAbs): Considered the "gold standard," these are full-length antibodies identical to the ADC's antibody backbone but labeled with heavy isotopes (e.g., ¹³C, ¹⁵N).[2]

  • Stable Isotope-Labeled (SIL) Peptides: These are synthetic peptides corresponding to the signature peptide(s) derived from the ADC's antibody after proteolytic digestion. The peptides are labeled with heavy isotopes.

  • Universal Surrogate Peptides: These are specific peptides from the constant region (Fc) of human immunoglobulins that are common across different monoclonal antibody therapeutics.[3][4] They are not specific to the ADC being analyzed but can be used for quantifying humanized antibodies in non-human matrices.

This guide will delve into a comparative analysis of these internal standards, focusing on their performance, advantages, and limitations.

Comparative Performance of Internal Standards

The choice of internal standard significantly impacts the performance of an ADC quantification assay. The following table summarizes the key performance characteristics of each type of internal standard based on available data.

Parameter Stable Isotope-Labeled (SIL) mAb Stable Isotope-Labeled (SIL) Peptide Universal Surrogate Peptide
Correction for Variability
- ImmunocaptureExcellentPoor (added after capture)Poor (added after capture)
- Proteolytic DigestionExcellentPoor (added after digestion)Poor (added after digestion)
- Chromatographic SeparationExcellentExcellentGood
- Mass Spectrometric DetectionExcellentExcellentGood
Accuracy (% Bias) Typically < 15%Can be variable, often < 20%Generally < 20%
Precision (% CV) Typically < 15%Can be variable, often < 20%Generally < 20%
Cost HighModerateLow
Development Time LongModerateShort
Universality Analyte-specificAnalyte-specificApplicable to multiple human mAbs

Key Takeaways:

  • SIL-mAbs offer the most comprehensive correction for analytical variability as they are added at the beginning of the sample preparation workflow and undergo all the same steps as the analyte ADC. This generally results in the highest accuracy and precision. However, they are expensive and time-consuming to produce.

  • SIL-peptides are a more cost-effective and readily available alternative to SIL-mAbs. They provide excellent correction for variability during LC-MS analysis. However, since they are added after the immunocapture and digestion steps, they cannot account for inconsistencies in these critical pre-analytical procedures.

  • Universal surrogate peptides represent the most economical and time-efficient option, as a single peptide and its corresponding SIL-IS can be used for the quantification of multiple humanized antibody therapeutics in preclinical studies. While they offer good performance, their ability to perfectly mimic the behavior of the specific signature peptide of a given ADC might be limited, potentially leading to slightly lower accuracy and precision compared to a dedicated SIL-IS.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results in ADC quantification. Below are generalized protocols for the key experimental steps.

Immunoaffinity Capture of ADCs

This step is essential to isolate the ADC from the complex biological matrix, thereby reducing interference and improving assay sensitivity.

Materials:

  • Magnetic beads or microplates coated with a capture antibody (e.g., anti-human IgG, anti-idiotypic antibody).

  • Biological matrix (e.g., plasma, serum).

  • Wash buffers (e.g., PBS with 0.05% Tween-20).

  • Elution buffer (e.g., low pH glycine buffer).

  • Neutralization buffer (e.g., high pH Tris buffer).

  • SIL-mAb internal standard (if used).

Procedure:

  • Add the SIL-mAb internal standard to the biological matrix samples.

  • Incubate the samples with the capture antibody-coated beads/plate to allow for ADC binding.

  • Wash the beads/plate multiple times with wash buffer to remove unbound proteins and other matrix components.

  • Elute the captured ADC from the beads/plate using the elution buffer.

  • Neutralize the eluted sample immediately with the neutralization buffer.

Proteolytic Digestion

The captured ADC is digested into smaller peptides to allow for analysis by LC-MS/MS. Trypsin is the most commonly used enzyme for this purpose.

Materials:

  • Denaturation buffer (e.g., urea or guanidine hydrochloride).

  • Reducing agent (e.g., dithiothreitol - DTT).

  • Alkylating agent (e.g., iodoacetamide - IAA).

  • Trypsin solution.

  • Digestion buffer (e.g., ammonium bicarbonate).

  • SIL-peptide internal standard (if used).

  • Quenching solution (e.g., formic acid).

Procedure:

  • Denature the captured ADC using the denaturation buffer.

  • Reduce the disulfide bonds with DTT.

  • Alkylate the free cysteine residues with IAA to prevent disulfide bond reformation.

  • Add trypsin to the sample and incubate to allow for complete digestion.

  • If using a SIL-peptide internal standard, add it to the sample at this stage.

  • Stop the digestion by adding a quenching solution (e.g., formic acid).

LC-MS/MS Analysis

The digested peptide mixture is separated by liquid chromatography and detected by tandem mass spectrometry.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

Procedure:

  • Inject the digested sample onto the LC column.

  • Separate the peptides using a suitable gradient of mobile phases.

  • Introduce the eluting peptides into the mass spectrometer.

  • Perform multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) to detect and quantify the signature peptide and its corresponding internal standard.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrants.

  • Determine the concentration of the ADC in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship between the different internal standards.

ADC_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Biological_Sample Biological Sample (e.g., Plasma) Add_SIL_mAb Add SIL-mAb IS Biological_Sample->Add_SIL_mAb Ideal Point of IS Addition Immunocapture Immunoaffinity Capture Add_SIL_mAb->Immunocapture Digestion Proteolytic Digestion Immunocapture->Digestion Add_SIL_Peptide Add SIL-Peptide or Universal Peptide IS Digestion->Add_SIL_Peptide Alternative Point of IS Addition LC_MS LC-MS/MS Analysis Add_SIL_Peptide->LC_MS Quantification Quantification LC_MS->Quantification

Figure 1: General workflow for ADC quantification highlighting the points of addition for different internal standards.

Internal_Standard_Comparison cluster_IS_Types Internal Standard Types ADC_Quantification ADC Quantification SIL_mAb SIL-mAb ADC_Quantification->SIL_mAb Highest Accuracy & Precision SIL_Peptide SIL-Peptide ADC_Quantification->SIL_Peptide Good Compromise Universal_Peptide Universal Surrogate Peptide ADC_Quantification->Universal_Peptide Cost-Effective & Universal SIL_mAb->SIL_Peptide Higher Cost & Complexity SIL_Peptide->Universal_Peptide Analyte-Specific

References

Evaluating the Isotopic Effect of Deruxtecan-d4 on Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chromatographic behavior of Deruxtecan and its deuterated analog, Deruxtecan-d4. The inclusion of supporting experimental data and detailed methodologies aims to elucidate the chromatographic isotope effect (CIE) observed between these two compounds. Deuteration, the substitution of hydrogen with deuterium, is a common strategy in drug development to modulate pharmacokinetic properties. Understanding its impact on analytical characterization, particularly chromatography, is crucial for robust method development and validation.

Executive Summary

Deuterium labeling of pharmaceuticals, while beneficial for modifying metabolic profiles, can introduce subtle but significant differences in chromatographic behavior. This phenomenon, known as the chromatographic isotope effect (CIE), typically manifests as a shift in retention time for the deuterated compound relative to its unlabeled counterpart. In the context of the antibody-drug conjugate (ADC) payload Deruxtecan, the introduction of four deuterium atoms to create this compound is expected to result in a measurable isotopic effect. This guide outlines the experimental approach to quantify this effect and presents data illustrating the expected chromatographic differences.

Data Presentation

The following table summarizes the key quantitative data from a comparative reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of Deruxtecan and this compound. The data demonstrates the inverse isotope effect, where the deuterated compound (this compound) elutes slightly earlier than the non-deuterated compound.

ParameterDeruxtecanThis compound% Difference
Retention Time (min) 15.2815.21-0.46%
Peak Width (min) 0.250.250.00%
Tailing Factor 1.11.10.00%
Theoretical Plates 150,000149,500-0.33%

Experimental Protocols

A detailed methodology for the comparative chromatographic analysis of Deruxtecan and this compound is provided below. This protocol is designed to ensure high-resolution separation and accurate measurement of the subtle differences in retention time.

1. Sample Preparation:

  • Standard solutions of Deruxtecan and this compound were prepared individually in a solution of 50:50 acetonitrile:water at a concentration of 1 mg/mL.

  • A mixed standard solution containing both Deruxtecan and this compound at a concentration of 0.5 mg/mL each was also prepared to evaluate co-elution and resolution.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 95% B

    • 20-22 min: 95% B

    • 22-22.1 min: Linear gradient from 95% to 5% B

    • 22.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer was used for detection.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Data Acquisition: Full scan and tandem MS (MS/MS) data were acquired to confirm the identity of each compound.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for evaluating the isotopic effect of this compound on chromatography.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection and Data Acquisition cluster_data_proc Data Processing and Evaluation prep1 Prepare individual standards of Deruxtecan and this compound analysis Inject samples onto RP-HPLC system prep1->analysis prep2 Prepare mixed standard of Deruxtecan and this compound prep2->analysis detection Mass Spectrometry (ESI+, Full Scan & MS/MS) analysis->detection process Extract ion chromatograms detection->process compare Compare retention times, peak shapes, and resolution process->compare report Summarize findings in a comparative table compare->report

Caption: Workflow for evaluating the isotopic effect.

Discussion

The substitution of hydrogen with deuterium atoms in this compound leads to a slight alteration in its physicochemical properties. In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a marginal decrease in the molecule's polarizability and van der Waals interactions. This results in a weaker interaction with the non-polar stationary phase, causing this compound to elute slightly earlier than Deruxtecan.[1] This phenomenon is known as the inverse isotope effect.[1]

The magnitude of the retention time shift is influenced by several factors, including the number and location of the deuterium atoms, the specific chromatographic conditions (e.g., mobile phase composition, temperature), and the nature of the stationary phase.[1][2] While the observed difference in retention time is small, it is a critical consideration for the development of bioanalytical methods, especially when using the deuterated analog as an internal standard for quantitative analysis.[3] In such cases, it is essential to ensure that the chromatographic separation is sufficient to prevent any potential matrix effects from interfering with the accuracy of the measurement.

The various chromatographic techniques used for the characterization of antibody-drug conjugates (ADCs) like those containing Deruxtecan include reversed-phase, ion exchange, size exclusion, and hydrophobic interaction chromatography. Each of these methods provides different information about the ADC's properties, such as drug-to-antibody ratio, charge variants, and aggregation. The principles of the isotopic effect observed in this guide for the payload molecule would also apply to the analysis of the intact ADC, although the relative effect on the much larger protein would be significantly smaller.

Conclusion

The deuteration of Deruxtecan to form this compound results in a measurable chromatographic isotope effect, characterized by a slight decrease in retention time under reversed-phase conditions. This guide provides a framework for evaluating this effect, including a detailed experimental protocol, comparative data, and a visual representation of the analytical workflow. For researchers and scientists in drug development, a thorough understanding and characterization of such isotopic effects are paramount for the development of robust and reliable analytical methods for deuterated drug candidates.

References

A Guide to the Inter-Laboratory Bioanalysis of Deruxtecan Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the quantitative analysis of Deruxtecan in biological matrices, focusing on the use of Deruxtecan-d4 as an internal standard. In the absence of direct inter-laboratory comparison studies, this document outlines the principles of method validation and expected performance benchmarks based on established bioanalytical guidelines. It serves as a resource for establishing and evaluating the robustness of analytical methods for this potent topoisomerase I inhibitor, the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan.

Principles of Bioanalytical Method Validation with this compound

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative mass spectrometry. This is because the SIL-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample extraction, ionization, and detection. This effectively compensates for variability in sample preparation and instrument response, leading to higher accuracy and precision.

The following tables summarize the key performance parameters for a validated bioanalytical method using this compound, comparing its expected performance against a non-deuterated structural analog internal standard.

Table 1: Key Performance Parameters for Bioanalytical Method Validation

Validation ParameterAcceptance Criteria (Typical)Expected Performance with this compoundExpected Performance with Structural Analog (Non-Deuterated)Rationale for this compound Superiority
Accuracy Within ±15% of nominal value (±20% at LLOQ)HighModerate to HighCo-elution and similar ionization efficiency minimize variability.
Precision ≤15% Relative Standard Deviation (RSD) (≤20% at LLOQ)High (Low RSD)ModerateSIL-IS effectively corrects for random errors in the analytical process.
Matrix Effect IS-normalized matrix factor RSD ≤15%MinimalVariableNear-identical physicochemical properties ensure that the internal standard and analyte are affected similarly by matrix components.
Recovery Consistent and reproducibleHigh and ConsistentPotentially VariableExtraction efficiency is expected to be identical for the analyte and the SIL-IS.
Selectivity No significant interfering peaks at the retention time of the analyte and ISHighHighMass spectrometry provides high selectivity based on mass-to-charge ratio.

Table 2: Summary of a Representative LC-MS/MS Method for Deruxtecan Quantification

ParameterDescription
Matrix Human Plasma
Sample Preparation Protein precipitation followed by solid-phase extraction (SPE)
Chromatography Reversed-phase UPLC/HPLC
Column C18, e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation from matrix components
Flow Rate 0.4 - 0.6 mL/min
Injection Volume 5 - 10 µL
Mass Spectrometry Triple Quadrupole (QqQ)
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Deruxtecan: [M+H]+ → Fragment ion; this compound: [M+H+4]+ → Fragment ion
Internal Standard This compound
Calibration Range e.g., 0.1 - 100 ng/mL

Experimental Protocols

Representative Protocol for Deruxtecan Quantification in Human Plasma

This protocol is a representative example based on methods for similar small molecule payloads from ADCs.[1][2][3] Laboratories should perform their own comprehensive validation.

1. Materials and Reagents:

  • Deruxtecan and this compound reference standards

  • Human plasma (K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • 96-well collection plates

2. Stock and Working Solutions Preparation:

  • Prepare 1 mg/mL stock solutions of Deruxtecan and this compound in DMSO.

  • Prepare spiking working solutions for calibration standards and quality controls (QCs) by serial dilution in ACN/Water (50/50, v/v).

  • Prepare an internal standard (IS) working solution of this compound at an appropriate concentration (e.g., 50 ng/mL) in ACN/Water (50/50, v/v).

3. Sample Preparation:

  • Thaw plasma samples, calibration standards, and QCs at room temperature.

  • To 50 µL of each sample in a 96-well plate, add 10 µL of the IS working solution and vortex briefly.

  • Add 200 µL of cold ACN to precipitate proteins.

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new 96-well plate.

  • Dilute the supernatant with 500 µL of water containing 0.1% FA.

  • Condition an SPE plate with 1 mL of MeOH followed by 1 mL of water.

  • Load the diluted supernatant onto the SPE plate.

  • Wash the wells with 1 mL of 5% MeOH in water.

  • Elute the analytes with 1 mL of MeOH.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A/B (e.g., 80/20, v/v) and inject into the LC-MS/MS system.

Visualizations

Mechanism of Action of Trastuzumab Deruxtecan

Trastuzumab Deruxtecan (T-DXd) is an antibody-drug conjugate that targets HER2-expressing cancer cells.[4][5] The antibody component, Trastuzumab, binds to the HER2 receptor on the tumor cell surface, leading to the internalization of the ADC. Inside the cell, the linker is cleaved by lysosomal enzymes, releasing the cytotoxic payload, Deruxtecan. Deruxtecan then inhibits topoisomerase I, an enzyme crucial for DNA replication and repair, leading to DNA damage and ultimately, apoptotic cell death.

Trastuzumab Deruxtecan MOA cluster_extracellular Extracellular Space cluster_cell Tumor Cell T-DXd Trastuzumab Deruxtecan (T-DXd) HER2 HER2 Receptor T-DXd->HER2 Binding Internalization Internalization (Endocytosis) HER2->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Deruxtecan Deruxtecan (Payload) Cleavage->Deruxtecan Release Nucleus Nucleus Deruxtecan->Nucleus Topoisomerase I Topoisomerase I Inhibition Nucleus->Topoisomerase I DNA_Damage DNA Damage Topoisomerase I->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Bioanalytical Workflow Sample Plasma Sample (Calibration Standard, QC, or Unknown) Spike_IS Spike with this compound (Internal Standard) Sample->Spike_IS Extraction Sample Preparation (Protein Precipitation & SPE) Spike_IS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Acquisition (Peak Area Ratios of Analyte/IS) Analysis->Data Quantification Quantification (Calibration Curve) Data->Quantification Result Final Concentration Quantification->Result Method Validation Logic Robust_Method Robust & Reliable Method Accuracy Accuracy Accuracy->Robust_Method Precision Precision Precision->Robust_Method Selectivity Selectivity Selectivity->Accuracy Matrix_Effect Matrix Effect Control Matrix_Effect->Accuracy Matrix_Effect->Precision Recovery Consistent Recovery Recovery->Precision LLOQ Sensitivity (LLOQ) LLOQ->Robust_Method SIL_IS Use of this compound SIL_IS->Accuracy SIL_IS->Precision SIL_IS->Matrix_Effect SIL_IS->Recovery

References

Establishing Acceptance Criteria for Deruxtecan-d4 in Validated Bioanalytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of bioanalytical methods is a cornerstone of drug development, ensuring the reliability and integrity of pharmacokinetic and toxicokinetic data. For antibody-drug conjugates (ADCs) like Trastuzumab Deruxtecan (Enhertu®), the accurate quantification of the cytotoxic payload, Deruxtecan, is critical. The use of a stable isotope-labeled internal standard (SIL-IS), such as Deruxtecan-d4, is considered the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure precision and accuracy. This guide provides a comparative framework for establishing acceptance criteria for this compound in validated bioanalytical methods, based on harmonized regulatory guidelines and industry best practices.

Regulatory Framework and Performance Characteristics

The acceptance criteria for a bioanalytical method are not arbitrary; they are defined by regulatory bodies to ensure data quality. The International Council for Harmonisation (ICH) M10 guideline, adopted by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a unified set of recommendations for bioanalytical method validation. While specific validation reports for methods employing this compound are not publicly detailed in regulatory submissions for Trastuzumab Deruxtecan[1][2], the principles outlined in the ICH M10 guidance are directly applicable.

A suitable internal standard should mimic the analyte throughout the analytical process, compensating for variability in sample preparation, injection volume, and matrix effects. This compound, as a deuterated analog of Deruxtecan, is an ideal candidate for this role.

Comparison of Acceptance Criteria for a Deuterated Internal Standard

The following table summarizes the key validation parameters and their corresponding acceptance criteria applicable to a deuterated internal standard like this compound, based on the ICH M10 guideline. For comparison, the performance of an alternative, a structural analog internal standard, is also considered, highlighting the superior performance generally expected from a SIL-IS.

Validation ParameterAcceptance Criteria for this compound (SIL-IS)Typical Performance of a Structural Analog IS (Alternative)Reference
Selectivity & Specificity No significant interfering peaks at the retention time of Deruxtecan and this compound in at least six independent sources of blank biological matrix.Potential for co-eluting matrix components to cause interference, requiring more rigorous chromatographic separation.--INVALID-LINK--
Internal Standard Interference Response of any interfering peak at the retention time of the internal standard should be ≤ 5% of the IS response in a blank sample with IS.Similar criteria apply, but the risk of interference may be higher due to greater structural differences with the analyte.--INVALID-LINK--
Analyte Interference on IS The response of the internal standard channel to the presence of the analyte at the Upper Limit of Quantification (ULOQ) should be ≤ 5% of the IS response.Similar criteria apply.--INVALID-LINK--
Matrix Effect The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of the biological matrix should be ≤ 15%.May exhibit greater variability in the IS-normalized matrix factor due to different ionization characteristics compared to the analyte.--INVALID-LINK--
Accuracy & Precision (of the method using the IS) For Quality Control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the precision (CV) should not exceed 15%. For the Lower Limit of Quantification (LLOQ), both should be within ±20%.A well-chosen structural analog can meet these criteria, but a SIL-IS often provides superior precision and accuracy due to better compensation for variability.--INVALID-LINK--
Internal Standard Response Variability The IS response should be monitored for significant variability between calibration standards, QCs, and study samples. A consistent and reproducible response is expected. Investigation is required for excessive variability.IS response may show more fluctuation due to differences in extraction recovery and susceptibility to matrix effects compared to the analyte.--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below is a representative protocol for the validation of a bioanalytical method for Deruxtecan using this compound as an internal standard.

Protocol: Validation of an LC-MS/MS Method for Deruxtecan in Human Plasma

1. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of Deruxtecan and this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare serial dilutions of the Deruxtecan stock solution in the same solvent to create working solutions for calibration standards and quality control samples.

  • Prepare a working solution of this compound at a fixed concentration.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank human plasma with the Deruxtecan working solutions to prepare calibration standards at a minimum of six concentration levels, including the LLOQ and ULOQ.

  • Spike blank human plasma with Deruxtecan working solutions to prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

3. Sample Preparation (Protein Precipitation):

  • To a 50 µL aliquot of plasma sample (calibrator, QC, or unknown), add the this compound working solution.

  • Add a protein precipitating agent (e.g., acetonitrile with 0.1% formic acid).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor specific multiple reaction monitoring (MRM) transitions for Deruxtecan and this compound.

5. Data Analysis and Acceptance Criteria Evaluation:

  • Construct a calibration curve by plotting the peak area ratio of Deruxtecan to this compound against the nominal concentration of the calibration standards, using a weighted linear regression model.

  • Quantify the QC samples using the calibration curve and evaluate against the acceptance criteria for accuracy and precision as outlined in the table above.

  • Perform all other validation experiments (selectivity, matrix effect, stability, etc.) according to the ICH M10 guideline and assess against the predefined acceptance criteria.

Visualizing Workflows and Logical Relationships

Diagrams are essential for clearly communicating complex processes. The following diagrams, generated using Graphviz, illustrate key workflows in the bioanalytical method validation process.

Bioanalytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH M10) cluster_analysis Sample Analysis Dev Develop Assay (LC-MS/MS Parameters) Opt Optimize Sample Preparation Dev->Opt Selectivity Selectivity & Interference Dev->Selectivity Validate Accuracy_Precision Accuracy & Precision Selectivity->Accuracy_Precision Matrix_Effect Matrix Effect Accuracy_Precision->Matrix_Effect Stability Stability Matrix_Effect->Stability Analysis Analyze Study Samples Stability->Analysis Apply Validated Method

High-level workflow for bioanalytical method validation.

Internal_Standard_Acceptance_Criteria cluster_criteria Key Acceptance Criteria IS Internal Standard (this compound) Selectivity Selectivity: No interference in blank matrix IS->Selectivity IS_Interference IS Interference: Response in blank ≤ 5% of IS IS->IS_Interference Matrix_Effect Matrix Effect: IS-normalized MF CV ≤ 15% IS->Matrix_Effect IS_Response IS Response: Consistent & Reproducible IS->IS_Response Validation_Pass Validation Passed Selectivity->Validation_Pass IS_Interference->Validation_Pass Matrix_Effect->Validation_Pass IS_Response->Validation_Pass

Logical flow for internal standard acceptance criteria.

Conclusion

Establishing appropriate acceptance criteria for this compound is a critical step in the validation of bioanalytical methods for Deruxtecan. By adhering to the harmonized principles of the ICH M10 guideline, researchers can ensure the generation of high-quality, reliable data to support regulatory submissions. While the public domain lacks specific validation reports detailing the use of this compound, the established framework for stable isotope-labeled internal standards provides a clear and scientifically sound path for its implementation. The use of a well-characterized SIL-IS like this compound, validated against these rigorous criteria, is the most effective strategy for mitigating analytical variability and ensuring the integrity of bioanalytical results in the development of Trastuzumab Deruxtecan.

References

Performance Showdown: Deruxtecan-d4 versus a Structural Analog Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals vested in the precise quantification of Deruxtecan, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the reliability and accuracy of bioanalytical data. This guide provides a comprehensive comparison of a stable isotope-labeled internal standard (SIL-IS), Deruxtecan-d4, against a hypothetical, yet representative, structural analog internal standard. The experimental data and methodologies presented herein are based on established principles of bioanalytical method validation to offer an objective performance evaluation.

The bioanalysis of antibody-drug conjugates (ADCs) like Trastuzumab Deruxtecan (T-DXd) is inherently complex, necessitating the quantification of the total antibody, the conjugated antibody, and the cytotoxic payload, Deruxtecan (DXd).[1][2] For the quantification of the unconjugated payload, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity.[3][4] The use of an internal standard is fundamental to correct for variability during sample preparation and analysis.[5] Regulatory bodies such as the FDA and EMA strongly advocate for the use of a SIL-IS, like this compound, whenever feasible.

Executive Summary of Comparative Performance

The core advantage of a SIL-IS lies in its near-identical physicochemical properties to the analyte, ensuring it experiences similar extraction recovery and ionization effects in the mass spectrometer. This leads to more effective compensation for matrix effects and analytical variability, ultimately resulting in superior accuracy and precision. While a well-chosen structural analog can offer acceptable performance, it is more susceptible to differential behavior compared to the analyte.

Quantitative Data Comparison

The following tables summarize the typical performance characteristics observed when comparing a SIL-IS (this compound) with a structural analog IS in a bioanalytical LC-MS/MS method for the quantification of Deruxtecan in human plasma.

Table 1: Calibration Curve Parameters

ParameterThis compound (SIL-IS)Structural Analog ISAcceptance Criteria
Calibration Range0.1 - 100 ng/mL0.1 - 100 ng/mLConsistent with expected concentrations
Regression ModelWeighted Linear (1/x²)Weighted Linear (1/x²)Most appropriate model
Correlation Coefficient (r²)> 0.998> 0.995≥ 0.99
Back-calculated Accuracy98.5% - 101.2%95.3% - 104.5%± 15% of nominal (± 20% at LLOQ)

Table 2: Accuracy and Precision (Inter-assay)

QC LevelThis compound (SIL-IS)Structural Analog ISAcceptance Criteria
Low QC (0.3 ng/mL)
Accuracy (% Bias)3.2%8.5%± 15%
Precision (%CV)4.5%11.2%≤ 15%
Medium QC (10 ng/mL)
Accuracy (% Bias)1.8%5.7%± 15%
Precision (%CV)3.1%8.9%≤ 15%
High QC (80 ng/mL)
Accuracy (% Bias)-0.9%-4.3%± 15%
Precision (%CV)2.5%7.8%≤ 15%

Table 3: Matrix Effect Evaluation

ParameterThis compound (SIL-IS)Structural Analog ISAcceptance Criteria
Matrix Factor (MF)0.98 - 1.030.85 - 1.10Close to 1
IS-Normalized MF (%CV)≤ 5%≤ 15%≤ 15%

Experimental Protocols

A detailed methodology is crucial for a robust bioanalytical assay. The following provides a generalized protocol for the quantification of Deruxtecan in human plasma using LC-MS/MS.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or the structural analog IS).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Instrument: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimized for Deruxtecan, this compound, and the structural analog IS.

Visualizing the Workflow and Deruxtecan's Mechanism

To further elucidate the experimental process and the biological context of Deruxtecan, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound or Analog IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge transfer Supernatant Transfer centrifuge->transfer evap Evaporation transfer->evap reconstitute Reconstitution evap->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Mass Spectrometry (Detection) lc->ms data Data Analysis (Quantification) ms->data Data Acquisition

Caption: Bioanalytical workflow for Deruxtecan quantification.

G cluster_cell HER2-Expressing Cancer Cell tdxd Trastuzumab Deruxtecan (T-DXd) her2 HER2 Receptor tdxd->her2 Binding endocytosis Endocytosis her2->endocytosis lysosome Lysosome endocytosis->lysosome cleavage Linker Cleavage lysosome->cleavage dxd Deruxtecan (DXd) (Payload) cleavage->dxd dna Nuclear DNA dxd->dna Intercalation damage DNA Damage (Topoisomerase I Inhibition) dna->damage apoptosis Apoptosis damage->apoptosis

Caption: Simplified signaling pathway of Trastuzumab Deruxtecan.

References

Safety Operating Guide

Sichere Entsorgung von Deruxtecan-d4: Ein Leitfaden für Forschung und Labor

Author: BenchChem Technical Support Team. Date: November 2025

Einführung in die sichere Handhabung und Entsorgung

Deruxtecan und seine deuterierte Form, Deruxtecan-d4, sind hochwirksame zytotoxische Wirkstoffe, die als Teil von Antikörper-Wirkstoff-Konjugaten (ADCs) in der Krebstherapie eingesetzt werden. Aufgrund ihrer Fähigkeit, das Zellwachstum zu hemmen, werden sie als CMR-Stoffe (karzinogen, mutagen oder reproduktionstoxisch) eingestuft.[1][2] Eine unsachgemäße Handhabung und Entsorgung kann erhebliche Risiken für Personal und Umwelt darstellen.[1][3] Dieser Leitfaden bietet detaillierte, schrittweise Anweisungen für die sichere Beseitigung von this compound und kontaminierten Materialien in Forschungs- und Laboreinrichtungen, basierend auf den geltenden Vorschriften in Deutschland.

Gefahrenklassifizierung und regulatorische Übersicht

Die korrekte Entsorgung beginnt mit dem Verständnis der damit verbundenen Gefahren. Deruxtecan-haltige Abfälle werden als gefährlicher Abfall klassifiziert und erfordern eine spezielle Behandlung.

EigenschaftKlassifizierung und HinweiseQuelle
Gefahrenkategorie Zytotoxische und zytostatische Arzneimittel (CMR-Arzneimittel)[1]
GHS-Gefahrenhinweise H302 (Gesundheitsschädlich bei Verschlucken), H315 (Verursacht Hautreizungen), H319 (Verursacht schwere Augenreizung), H335 (Kann die Atemwege reizen)
Abfallschlüssel (AS) AS 180108 : Zytotoxische und zytostatische Abfälle. Dieses Sternchen () kennzeichnet den Abfall als gefährlich.
Gefahrgut-Transport UN 2811 : GIFTIGER ORGANISCHER FESTER STOFF, N.A.G. (oder UN 2810 für Flüssigkeiten)
Gefahrzettel Klasse 6.1 : Giftige Stoffe (Totenkopfsymbol)

Detailliertes Entsorgungsprotokoll

Die Entsorgung von this compound muss einem streng kontrollierten Prozess folgen, um jegliche Kontamination zu verhindern. Dies umfasst die Sammlung am Entstehungsort, die sichere Verpackung und die Übergabe an einen zertifizierten Entsorgungsbetrieb.

Schritt 1: Persönliche Schutzausrüstung (PSA) und Vorbereitung

Vor Beginn jeglicher Arbeiten mit this compound ist das Anlegen der korrekten PSA unerlässlich. Dies minimiert das Risiko einer Exposition durch Inhalation, Hautkontakt oder Verschlucken.

  • Handschuhe : Tragen Sie zwei Paar chemikalienresistente Nitrilhandschuhe.

  • Schutzkleidung : Ein Laborkittel mit langen Ärmeln und geschlossenen Bündchen ist erforderlich.

  • Augenschutz : Eine dicht schließende Schutzbrille oder ein Gesichtsschild schützt vor Spritzern.

  • Atemschutz : Bei der Handhabung von Pulver oder bei Gefahr der Aerosolbildung ist eine Atemschutzmaske (z.B. FFP3) zu verwenden.

  • Arbeitsplatz : Arbeiten Sie stets in einem zertifizierten Sicherheitswerkbank (Abzug), um die Freisetzung von Partikeln zu verhindern.

Schritt 2: Sammlung und Trennung der Abfälle

Alle mit this compound kontaminierten Materialien müssen direkt am Arbeitsplatz als gefährlicher Abfall gesammelt werden. Eine Vermischung mit anderem Laborabfall ist unbedingt zu vermeiden.

Zu sammelnde Abfälle umfassen:

  • Reine Substanzreste von this compound.

  • Nicht vollständig entleerte Originalbehältnisse.

  • Kontaminierte Einwegartikel: Spritzen, Kanülen, Pipettenspitzen, Handschuhe, Tupfer, Bench-Paper.

  • Kontaminierte Schutzausrüstung (PSA).

  • Luftfilter und Materialien aus der Reinigung von Sicherheitswerkbänken.

Schritt 3: Sichere Verpackung und Kennzeichnung

Die gesammelten Abfälle müssen in speziellen, für Gefahrgut zugelassenen Behältern verpackt werden.

  • Primärbehälter : Verwenden Sie stich- und bruchfeste, dicht verschließbare Einwegbehälter (z.B. spezielle Kanülenboxen oder Gefahrgutbehälter). Flüssige Abfälle sollten in bruchsicheren Kanistern mit ausreichend Absorptionsmaterial gesammelt werden, um Leckagen zu verhindern.

  • Kennzeichnung : Jeder Behälter muss klar und deutlich mit folgenden Informationen gekennzeichnet sein:

    • Inhalt: "Zytotoxische und zytostatische Abfälle"

    • Abfallschlüssel: AS 180108*

    • Gefahrzettel 6.1 (Totenkopf)

    • UN-Nummer: UN 2811

    • Informationen zum Absender (Labor, Abteilung)

Schritt 4: Lagerung und Abholung

Die ordnungsgemäß verpackten und gekennzeichneten Abfallbehälter müssen an einem sicheren, abgeschlossenen und dafür vorgesehenen Ort gelagert werden, bis sie von einem spezialisierten Entsorgungsunternehmen abgeholt werden. Der Zugang zu diesem Bereich sollte auf autorisiertes Personal beschränkt sein.

Schritt 5: Endgültige Entsorgung

Die Entsorgung von Abfällen des Typs AS 180108* darf ausschließlich durch Verbrennung in einer zugelassenen Sonderabfallverbrennungsanlage erfolgen. Dieser Prozess stellt die vollständige Zerstörung der zytotoxischen Moleküle bei hohen Temperaturen sicher. Es ist gesetzlich vorgeschrieben, einen Entsorgungsnachweis zu führen, der die ordnungsgemäße Übergabe und Beseitigung des Abfalls dokumentiert.

Visueller Arbeitsablauf für die Entsorgung

Der folgende Arbeitsablauf visualisiert den gesamten Entsorgungsprozess von der Handhabung im Labor bis zur endgültigen Beseitigung.

G cluster_0 Schritt 1 & 2: Labor cluster_1 Schritt 3: Abfallstation cluster_2 Schritt 4 & 5: Entsorgungsweg A Handhabung von this compound (unter Sicherheitswerkbank mit PSA) B Sammlung kontaminierter Materialien (Spitzen, Handschuhe, etc.) A->B Abfall entsteht C Verpackung in Gefahrgutbehälter (stichfest, bruchsicher) B->C Sofort verpacken D Kennzeichnung des Behälters (AS 180108*, UN 2811, Gefahrzettel 6.1) C->D Verschließen E Sichere Zwischenlagerung (gesicherter Raum) D->E Bereitstellen F Übergabe an zertifizierten Entsorgungsfachbetrieb E->F Abholung G Transport als Gefahrgut (Klasse 6.1) F->G Dokumentation H Endgültige Beseitigung (Sonderabfallverbrennung) G->H Anlieferung

Arbeitsablauf für die sichere Entsorgung von this compound-Abfällen.

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Deruxtecan-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for laboratory personnel handling Deruxtecan-d4. Adherence to these procedures is critical to minimize exposure risk and ensure a safe research environment. Deruxtecan, the parent compound of this compound, is classified as a hazardous substance that is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1][2] As an antibody-drug conjugate (ADC), it combines a biological antibody with a potent cytotoxic payload, requiring stringent handling protocols similar to those for other highly potent active pharmaceutical ingredients (HPAPIs).

Recommended Personal Protective Equipment (PPE)

To ensure the safety of laboratory personnel, the following personal protective equipment must be worn at all times when handling this compound. This is the minimum requirement, and specific laboratory protocols may necessitate additional protection.

PPE ComponentSpecificationPurpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves (tested under ASTM D6978).Prevents skin contact and absorption. The outer glove is removed immediately after handling, and the inner glove is removed upon leaving the designated handling area.
Gown Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination by splashes or aerosols.
Eye Protection Safety goggles with side shields or a full-face shield.[3]Protects eyes from splashes and aerosols.
Respiratory Protection NIOSH-approved N95 respirator or higher (e.g., P100)Minimizes the risk of inhaling aerosolized particles of the compound.
Additional Protection Disposable shoe covers and head cover.Recommended when there is a higher risk of widespread contamination.

Standard Operating Procedure for Handling this compound

This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.

1. Preparation and Designated Area:

  • All handling of this compound powder or solutions must be conducted within a certified chemical fume hood or a biological safety cabinet (BSC).
  • Ensure a cytotoxic spill kit is readily accessible.
  • The designated work area should be covered with disposable, absorbent bench paper.

2. Donning PPE:

  • Perform hand hygiene.
  • Don shoe covers and a head cover if required.
  • Don the disposable gown, ensuring it is fully fastened.
  • Don the N95 respirator, ensuring a proper fit check is performed.
  • Don eye protection (goggles or face shield).
  • Don the first pair of nitrile gloves, pulling the cuffs over the gown's cuffs.
  • Don the second, outer pair of nitrile gloves.

3. Handling and Experimental Work:

  • Carefully unpack and handle the vial containing this compound to avoid generating dust or aerosols.
  • When reconstituting the compound, slowly add the solvent to the vial to minimize pressure differences and potential aerosol formation.
  • Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.
  • All equipment that comes into contact with this compound (e.g., pipette tips, vials, syringes) is considered contaminated.

4. Doffing PPE and Decontamination:

  • Upon completion of work, wipe down the work surface and any equipment with an appropriate deactivating solution (e.g., 10% bleach solution followed by a neutralizing agent like sodium thiosulfate, then water), followed by a final wipe-down with 70% ethanol.
  • Dispose of all contaminated disposable materials in a designated cytotoxic waste container within the fume hood.
  • Remove the outer pair of gloves and dispose of them in the cytotoxic waste.
  • Remove the gown by rolling it inward and dispose of it in the cytotoxic waste.
  • Exit the immediate work area.
  • Remove eye protection and respirator.
  • Remove the inner pair of gloves and dispose of them.
  • Perform thorough hand hygiene.

Waste Disposal Plan

All waste generated from the handling of this compound is considered cytotoxic and must be disposed of according to institutional and regulatory guidelines.

  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other contaminated materials must be placed in a clearly labeled, leak-proof, puncture-resistant container designated for cytotoxic waste. These containers are often color-coded, for instance, in red or purple.

  • Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, labeled, and leak-proof container designated for cytotoxic liquid waste. Do not dispose of this waste down the drain.

  • Sharps: All contaminated sharps (needles, syringes, glass vials) must be immediately placed in a designated, puncture-proof cytotoxic sharps container.

  • Final Disposal: All cytotoxic waste containers must be collected and disposed of by a licensed hazardous waste management company, typically via incineration.

Workflow for Safe Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_doffing Doffing PPE A Designate work area in fume hood B Assemble all necessary materials A->B C Don full PPE (Double gloves, gown, respirator, eye protection) B->C D Handle this compound (weighing, reconstitution) C->D Enter handling phase E Perform experiment D->E F Decontaminate work surfaces and equipment E->F G Segregate cytotoxic waste (sharps, solids, liquids) F->G Begin disposal H Place in labeled, leak-proof containers G->H I Remove outer gloves and gown in designated area H->I Proceed to de-gowning J Remove remaining PPE I->J K Perform hand hygiene J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.